3-Bromo-5-isopropylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHRRNLHWWFNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-5-isopropylpyridine chemical properties
An In-depth Technical Guide to 3-Bromo-5-isopropylpyridine: Properties, Reactivity, and Applications
Introduction
This compound is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom and an isopropyl group on a pyridine core, makes it a key intermediate in the development of complex molecules. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and the strategic placement of the bromo and isopropyl substituents allows for precise molecular modifications. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of the chemical properties, spectroscopic signature, synthesis, and reactivity of this compound, with a focus on its practical application for researchers in medicinal chemistry and drug discovery.
Section 1: Physicochemical and Spectroscopic Properties
The fundamental physical and spectroscopic properties of a compound are critical for its identification, purification, and use in subsequent reactions.
Physicochemical Data
The core properties of this compound are summarized in the table below. While specific experimental data for properties like melting and boiling points are not widely published, the provided data is based on supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1209459-74-4 | [1][2][3] |
| Molecular Formula | C₈H₁₀BrN | [1][3] |
| Molecular Weight | 200.08 g/mol | [1][3][4] |
| MDL Number | MFCD14702749 | [1][3] |
| SMILES | CC(C)C1=CN=CC(Br)=C1 | [1][3] |
| Storage | Inert atmosphere, room temperature | [3] |
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure and purity of this compound.[5][6] The expected spectral characteristics are detailed below.
Caption: Structure of this compound with key positions labeled.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
The three protons on the pyridine ring (H₂, H₄, H₆) will appear in the aromatic region (typically δ 7.0-8.5 ppm), each as a distinct signal due to their unique electronic environments and coupling patterns.
-
The methine proton of the isopropyl group (-CH) will appear as a septet (a multiplet of 7 lines) in the aliphatic region (typically δ 2.8-3.2 ppm).
-
The six methyl protons (-CH₃) of the isopropyl group will appear as a doublet in the aliphatic region (typically δ 1.2-1.4 ppm), integrating to 6H.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule.
-
The five carbons of the pyridine ring will appear in the downfield region (typically δ 120-155 ppm). The carbon bearing the bromine (C₃) will be influenced by the halogen's electronegativity and heavy atom effect.
-
The aliphatic carbons of the isopropyl group will appear in the upfield region (typically δ 20-40 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. Key peaks would include C-H stretching from the aromatic ring and the isopropyl group (~2800-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (~1400-1600 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (< 1000 cm⁻¹).[5]
-
Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 200 and a characteristic M+2 peak of nearly equal intensity at m/z 202, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[7] Common fragmentation patterns would involve the loss of the isopropyl group or the bromine atom.
Section 2: Synthesis Strategies
The synthesis of this compound is not widely detailed in the literature, but plausible routes can be designed based on established methods for pyridine functionalization. A common strategy involves the modification of a pre-existing substituted pyridine.
Caption: Plausible synthetic routes to this compound.
One potential method involves a selective cross-coupling reaction on 3,5-dibromopyridine. By carefully selecting a catalyst system (e.g., palladium or nickel-based) that favors mono-alkylation, an isopropyl group can be introduced from an isopropyl Grignard reagent (in a Kumada coupling) or an isopropylboronic acid derivative (in a Suzuki coupling).[8]
Alternatively, a synthesis could begin with a different pyridine derivative, such as 3-aminopyridine, followed by the introduction of the isopropyl group and a subsequent Sandmeyer reaction to convert the amino group into the bromo group.[9]
Section 3: Chemical Reactivity and Key Transformations
The utility of this compound in drug discovery stems from its predictable and versatile reactivity. The C₃-Br bond is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds.[10][11] It couples an organohalide with an organoboron species, catalyzed by a palladium complex.[10][12] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).[13]
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in pharmaceuticals.[14][15] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[14][16][17] Using this compound, a diverse range of amino groups can be installed, providing access to a vast chemical space of novel aniline and heteroarylamine derivatives.
Exemplary Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).[18]
-
Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, quench carefully with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the aminated product.
Section 4: Applications in Research and Drug Development
Substituted pyridines are critical scaffolds in medicinal chemistry. The structural motif of this compound makes it an attractive starting point for synthesizing compounds targeting a wide range of biological targets.
-
Scaffold for Kinase Inhibitors : The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The C₃ position, functionalized via Suzuki or Buchwald-Hartwig reactions, allows for the exploration of the solvent-exposed region of the ATP-binding pocket.
-
CNS Agents : The lipophilic isopropyl group can enhance blood-brain barrier permeability, making this scaffold suitable for developing agents targeting the central nervous system.[10]
-
Agrochemicals : Pyridine-based structures are also common in modern herbicides and pesticides, where the substituents can be tuned to achieve desired activity and selectivity.[19]
The ability to rapidly generate diverse libraries of compounds from this compound via robust cross-coupling chemistry makes it a high-value intermediate for lead optimization campaigns in the pharmaceutical and agrochemical industries.[20]
Section 5: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound should be consulted, general precautions for handling halogenated pyridines should be followed.
-
General Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22] Avoid breathing vapors or dust.[23]
-
Hazards : Halogenated pyridines are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[22][24] They may also cause respiratory irritation.[22]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3][25] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[21]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[25]
References
- Appchem. (n.d.). This compound.
- Chemical-Suppliers. (n.d.). This compound.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, 83(4), 875-881.
- University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Chem Help ASAP. (2023). Buchwald-Hartwig amination.
- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-isopropylpyridine. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2024). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Pipzine Chemicals. (n.d.). What is the chemistry of 5-Bromo-2-isopropylpyridine?.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction.
- Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1149-1167.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- PubChemLite. (n.d.). 3-bromo-5-cyclopropylpyridine (C8H8BrN).
- Al-Majedy, Y. K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxypyridine. PubChem Compound Database.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy.
- Wikipedia. (2024). 3-Bromopyridine.
- ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.
Sources
- 1. appchemical.com [appchemical.com]
- 2. chemical-suppliers.eu [chemical-suppliers.eu]
- 3. 1209459-74-4|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. chemimpex.com [chemimpex.com]
- 20. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. fishersci.com [fishersci.com]
- 24. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-5-isopropylpyridine (CAS: 1209459-74-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-isopropylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged structure" in pharmacology, appearing in numerous approved drugs. The strategic placement of a bromine atom and an isopropyl group on the pyridine ring offers multiple avenues for synthetic elaboration and the exploration of structure-activity relationships (SAR). The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The isopropyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug development.
Chemical Properties and Data
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1209459-74-4 | [1] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| SMILES | CC(C)c1cc(Br)ccn1 | [1] |
| MDL Number | MFCD14702749 | [1] |
Structural Representation:
Caption: 2D structure of this compound.
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential route to this compound could be adapted from the synthesis of 3-bromo-5-methylpyridine[2]. This approach involves the construction of the substituted pyridine ring followed by a Sandmeyer-type reaction to introduce the bromine atom.
Caption: Proposed synthetic route to this compound.
Key Experimental Protocol: Sandmeyer Reaction (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific substrate.
Step 1: Diazotization of 3-Amino-5-isopropylpyridine
-
To a stirred solution of 3-Amino-5-isopropylpyridine in aqueous hydrobromic acid (HBr), cooled to 0-5 °C in an ice bath, add a solution of sodium nitrite (NaNO₂) in water dropwise.
-
Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HBr) forms a diazonium salt. This intermediate is crucial as the diazonium group is an excellent leaving group, facilitating its replacement by a bromide ion. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.
Step 2: Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
Causality: Copper(I) bromide catalyzes the decomposition of the diazonium salt and the subsequent substitution with bromide. The evolution of nitrogen gas drives the reaction to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, GC-MS, and elemental analysis. The disappearance of the starting amine and the appearance of the brominated product can be monitored by thin-layer chromatography (TLC).
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its characteristic spectral features can be predicted based on the analysis of closely related structures and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other.
-
Isopropyl Group:
-
A septet for the methine proton (-CH) around δ 2.9-3.1 ppm, split by the six equivalent methyl protons.
-
A doublet for the two methyl groups (-CH₃) around δ 1.2-1.4 ppm, split by the single methine proton.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C3) will be significantly shielded compared to the other carbons.
-
Isopropyl Group:
-
A signal for the methine carbon (-CH) around δ 30-40 ppm.
-
A signal for the two equivalent methyl carbons (-CH₃) around δ 20-25 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the pyridine ring and the alkyl group.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-Br stretching: ~500-650 cm⁻¹
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: A major fragmentation pathway would be the loss of a methyl group from the isopropyl moiety, resulting in a stable benzylic-type cation.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, and 3-bromo-5-alkylpyridines, in particular, serve as valuable intermediates for the synthesis of biologically active molecules. The bromine atom provides a reactive site for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions.
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile building block in the synthesis of more complex molecules. The C-Br bond can readily participate in reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial linkage in many drug molecules.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
Caption: Key cross-coupling reactions of this compound.
Potential Therapeutic Targets
While specific biological activities for this compound have not been reported, the 3,5-disubstituted pyridine scaffold is a common feature in a variety of kinase inhibitors[3][4][5][6][7]. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability to readily diversify the 3-position of the pyridine ring through cross-coupling reactions makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors.
Safety and Handling
Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling brominated aromatic compounds should be followed. These compounds are typically irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for facile diversification through a variety of robust cross-coupling reactions, making it an ideal starting material for the synthesis of compound libraries targeting a range of biological targets, particularly protein kinases. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and properties can be reliably predicted based on established chemical principles and data from closely related analogues. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the utility of well-designed building blocks like this compound is expected to increase significantly.
References
- Liu, R. Synthesis method of 3-bromo-5-methylpyridine. CN105218491A.
- Appchem. This compound. [Link]
- Chemical-Suppliers.com. This compound. [Link]
- Li, J. et al. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Org. Lett.2016, 18 (23), 6066-6069.
- Baker, T. M. et al. Kinase inhibitors. US-9751837-B2.
- Okram, B. et al. Compounds and compositions as protein kinase inhibitors. US-7589101-B2.
- Kanniyapan, K. et al. Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Org. Lett.2013, 15 (16), 4122-4125.
- Compounds and compositions as protein kinase inhibitors. UA100846C2.
- Synthetic method of 3-bromopyridine. CN104974081A.
- PubChem. 2-Bromo-5-isopropylpyridine. [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants. WO2024064091A1.
- Kantam, M. L. et al. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. J. Chem. Sci.2006, 118, 63-67.
- Sharma, A. et al. PIM kinase inhibitors: an updated patent review (2016-present). Expert Opin. Ther.
- Singh, V. et al. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. J. Indian Res.2013, 1 (4), 84-88.
- Pipzine Chemicals. 5-Bromo-2-isopropylpyridine. [Link]
- SpectraBase. 3-Bromo-5-(vinylthio)pyridine. [Link]
- SpectraBase. 3-bromo-5-ethyl-pyridine. [Link]
- Roy, M. et al. 2-Bromo-5-methylpyridine. Acta Cryst.2007, E63, o412.
- El-Gamel, N. E. A. et al. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. J. Mol. Struct.2014, 1069, 244-252.
Sources
- 1. appchemical.com [appchemical.com]
- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UA100846C2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants - Google Patents [patents.google.com]
- 7. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-isopropylpyridine
Abstract
3-Bromo-5-isopropylpyridine is a crucial heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights and detailed experimental protocols to ensure reproducible and scalable synthesis.
Introduction
The pyridine moiety is a ubiquitous structural motif in a vast array of biologically active compounds and advanced materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. This compound, in particular, serves as a key intermediate due to the orthogonal reactivity of its substituents. The bromine atom provides a handle for various cross-coupling reactions, while the isopropyl group imparts lipophilicity and can engage in crucial van der Waals interactions within biological targets. This guide will explore the most reliable and efficient methods for the preparation of this important synthetic intermediate.
Retrosynthetic Analysis and Key Strategic Approaches
The synthesis of this compound can be approached from several strategic directions. A retrosynthetic analysis reveals a few key disconnections and precursor molecules. The primary strategies involve:
-
Direct Bromination and Isopropylation of the Pyridine Ring: This approach, while seemingly straightforward, often suffers from poor regioselectivity and the formation of multiple byproducts.
-
Functionalization of a Pre-substituted Pyridine Ring: This is the more common and generally more successful approach. Key starting materials include 3,5-dibromopyridine, 3-aminopyridine, and pyridine N-oxide derivatives.
-
Construction of the Pyridine Ring: Building the heterocyclic core with the desired substituents already in place is a powerful strategy, often employed in large-scale manufacturing.
This guide will focus on the most practical and widely adopted methods, emphasizing functionalization of pre-substituted pyridines.
Synthesis Pathway I: From 3,5-Dibromopyridine via Cross-Coupling
One of the most versatile and widely employed methods for the synthesis of this compound involves the selective mono-alkylation of 3,5-dibromopyridine. This is typically achieved through a transition metal-catalyzed cross-coupling reaction, such as a Negishi or Kumada coupling.
Mechanistic Considerations
The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[1] The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. Similarly, the Kumada coupling utilizes a Grignard reagent in the presence of a palladium or nickel catalyst.
The key to the successful mono-alkylation of 3,5-dibromopyridine lies in the differential reactivity of the two bromine atoms or the controlled stoichiometry of the organometallic reagent.
Experimental Protocol: Negishi Coupling Approach
This protocol outlines the synthesis of this compound from 3,5-dibromopyridine and an isopropylzinc reagent.
Step 1: Preparation of Isopropylzinc Reagent
An isopropyl Grignard reagent, such as isopropylmagnesium chloride, is first prepared and then transmetalated with a zinc salt (e.g., ZnCl₂). Alternatively, isopropylzinc bromide can be generated directly from isopropyl bromide and activated zinc metal.
Step 2: Cross-Coupling Reaction
-
To a solution of 3,5-dibromopyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Slowly add the prepared isopropylzinc reagent (1.0-1.2 eq) to the reaction mixture at room temperature.
-
The reaction is then heated to a temperature ranging from 60 to 80 °C and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Starting Material | 3,5-Dibromopyridine |
| Reagent | Isopropylzinc chloride |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF |
| Temperature | 70 °C |
| Typical Yield | 70-85% |
Synthesis Pathway II: From 3-Aminopyridine via Sandmeyer Reaction
Another classical and reliable route to this compound begins with 3-aminopyridine. This pathway involves the introduction of the isopropyl group, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.
Mechanistic Considerations
The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to an aryl halide.[2] It proceeds via the formation of a diazonium salt, which then reacts with a copper(I) halide to yield the corresponding aryl halide. The initial step of introducing the isopropyl group can be achieved through various methods, including Friedel-Crafts alkylation, although this can be challenging with pyridines due to the deactivating effect of the nitrogen atom. A more effective approach is often a multi-step sequence.
Experimental Protocol: Multi-step Synthesis from 3-Aminopyridine
Step 1: Protection of the Amino Group
The amino group of 3-aminopyridine is first protected, for example, as an acetamide, to moderate its reactivity and direct subsequent reactions.
Step 2: Isopropylation
The protected 3-aminopyridine can be subjected to isopropylation. This may involve a Friedel-Crafts-type reaction under forcing conditions or a more modern cross-coupling approach if a suitable handle is introduced.
Step 3: Deprotection
The protecting group is removed to regenerate the amino group, yielding 3-amino-5-isopropylpyridine.
Step 4: Sandmeyer Reaction
-
Dissolve 3-amino-5-isopropylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. Purification by distillation or column chromatography yields this compound.
| Parameter | Value |
| Starting Material | 3-Aminopyridine |
| Key Transformation | Sandmeyer Reaction |
| Reagents | NaNO₂, CuBr, HBr |
| Temperature | 0-60 °C |
| Typical Yield | 50-70% (over several steps) |
Synthesis Pathway III: From Pyridine N-Oxide
The use of pyridine N-oxides offers an alternative activation strategy for the functionalization of the pyridine ring.[3] The N-oxide group alters the electronic properties of the ring, facilitating nucleophilic substitution at the 2- and 4-positions and enabling other transformations.
Mechanistic Considerations
The synthesis would likely involve the introduction of the bromine and isopropyl substituents onto the pyridine N-oxide ring, followed by deoxygenation of the N-oxide. The order of these steps would be crucial for regiochemical control.
Conceptual Workflow
Caption: Overview of the two primary synthetic pathways to this compound.
Conclusion
The synthesis of this compound is a critical process for the advancement of various areas of chemical research and development. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. The cross-coupling approach starting from 3,5-dibromopyridine generally offers a more direct and high-yielding route. The Sandmeyer reaction pathway, while multi-stepped, provides a classic and robust alternative. Both methods, when executed with precision and a thorough understanding of the underlying chemical principles, can reliably deliver this valuable building block for future innovation.
References
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]
- Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH Verlag GmbH & Co. KGaA.
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 113(5), 3084-3213. [Link]
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
- Kaur, N. (2014). Recent developments in the synthesis of pyridine and its derivatives. Journal of Heterocyclic Chemistry, 51(5), 1147-1173.
- Wu, X. F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. [Link]
- Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Tamaru, Y., Yamada, Y., & Yoshida, Z. I. (1978). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridins. The Journal of Organic Chemistry, 43(17), 3396-3397. [Link]
- A patent on the synthesis method of 3-bromo-5-methylpyridine.
- Recent trends in the chemistry of pyridine N-oxides. [Link]
- A patent on the synthetic method for 3-bromopyridine.
- A patent on 3-bromo-5-chloro-pyridines used as intermedi
Sources
An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-5-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical properties of 3-Bromo-5-isopropylpyridine (CAS No. 1209459-74-4). As a substituted bromopyridine, this compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Adherence to the following guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, the compound is associated with the following hazards:
-
Skin Irritation (H315): Causes irritation upon direct contact with the skin.
-
Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.
GHS Hazard Summary Table
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 |
Prudent Practices for Safe Handling
A thorough understanding and implementation of safe handling practices are paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood.[1] The fume hood provides essential ventilation to prevent the inhalation of vapors and potential aerosols. Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the work area.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended.[2] | Provides a chemical-resistant barrier to prevent skin contact and irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against splashes and contamination of personal clothing. |
General Hygiene Practices
-
Avoid eating, drinking, or smoking in the laboratory.[3]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Remove contaminated clothing immediately and wash it before reuse.[3]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
After Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
Reactivity Profile and Experimental Considerations
While specific reactivity data for this compound is limited, its structure as a substituted bromopyridine suggests its utility in a variety of cross-coupling reactions. The bromine atom at the 3-position can be readily displaced or undergo coupling reactions, making it a versatile synthon.
Potential Synthetic Applications
Based on the reactivity of similar bromopyridine derivatives, this compound is a likely substrate for reactions such as:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with various amines.
-
Stille Coupling: For carbon-carbon bond formation with organostannanes.[4]
General Experimental Workflow for a Cross-Coupling Reaction
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving this compound.
Spill and Waste Management
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a sealed container for proper disposal.
Waste Disposal
All waste containing this compound should be considered hazardous waste. Dispose of the waste in accordance with local, state, and federal regulations. Brominated organic compounds should not be disposed of down the drain.[5] Solvent extraction or pyrolysis are potential methods for the debromination of plastic waste containing brominated compounds, which may be applicable to the disposal of this chemical on a larger scale.[6][7]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not currently available. However, pyridine and its derivatives are generally considered to be harmful to aquatic life. Therefore, release into the environment should be avoided.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Loba Chemie.
- Thermo Fisher Scientific. (2018, October).
- University of Washington.
- Oxford Lab Fine Chem LLP. PYRIDINE 98% - (For Synthesis) MSDS.
- BenchChem. (2025).
- Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka.
- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
- BenchChem. (2025). Application Notes and Protocols: Stille Coupling of 3-Bromo-4-isopropylpyridine.
- Appchem. This compound | 1209459-74-4.
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
- Apollo Scientific. 1209459-74-4 Cas No. | this compound.
- BLD Pharm. 1209459-74-4|this compound.
- PubChemLite. 3-bromo-5-(propan-2-yloxy)pyridine.
- BenchChem. (2025).
- Sigma-Aldrich. 3-Bromo-5-methylpyridine 97 3430-16-8.
- McNeish, G. J. (2015, November 14). Which is the best way to recycle or neutralise Bromine?
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221.
- PubChem. 3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898.
- PubChem. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529.
- PubChem. 3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696.
- Al-Saeedi, S. I., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 735.
- Achilias, D. S., et al. (2020). Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Brominated Flame Retardants. Environmental Science and Pollution Research, 27(28), 34857-34875.
- Zhang, Y., et al. (2024).
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of 3-Bromo-5-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 3-Bromo-5-isopropylpyridine, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, outlines robust experimental protocols for its determination, and discusses the anticipated effects of key variables such as solvent polarity, temperature, and pH. This approach equips researchers with the necessary tools and theoretical framework to effectively evaluate and utilize this compound in their work.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. Key parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 120945-74-4 | [1][2][3] |
| Molecular Formula | C₈H₁₀BrN | [2][3] |
| Molecular Weight | 200.08 g/mol | [2][3][4] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Predicted pKa | 0.85 ± 0.20 (for the pyridinium ion) | [5] |
Note: The predicted pKa suggests that the pyridine nitrogen is weakly basic.
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. The principle of "like dissolves like" is a useful starting point.
The structure of this compound incorporates both polar and non-polar features:
-
Polarity : The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding.[6]
-
Non-polar character : The bromo and isopropyl substituents, along with the aromatic ring, contribute to its non-polar nature.
This dual character suggests that this compound will exhibit solubility in a range of organic solvents. Its solubility in water is expected to be limited due to the hydrophobic isopropyl and bromo groups, a common trait for many pyridine derivatives.[5][6]
Experimental Determination of Solubility
Given the absence of extensive published data, empirical determination of solubility is crucial. The following are established methods for accurately quantifying the solubility of compounds like this compound.
Gravimetric Method
This is a fundamental and widely used technique for determining solubility.
Workflow for Gravimetric Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Detailed Protocol:
-
Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to confirm that the solution is saturated.[7]
-
Equilibration : Place the vials in an isothermal shaker or a constant temperature water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium.[7] Preliminary experiments can determine the minimum time required to achieve a constant concentration.
-
Sample Collection and Filtration : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.45 µm) into a pre-weighed container.[7][8]
-
Solvent Evaporation : Evaporate the solvent from the filtered solution. This can be achieved using a rotary evaporator or by placing the container in an oven at a temperature below the boiling point of this compound.
-
Mass Determination and Calculation : Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in weight gives the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
UV-Vis Spectrophotometry Method
This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method once a calibration curve is established.
Workflow for UV-Vis Solubility Determination
Sources
- 1. This compound | CAS 1209459-74-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. appchemical.com [appchemical.com]
- 3. sinfoobiotech.com [sinfoobiotech.com]
- 4. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-iodo-pyridine CAS#: 233770-01-9 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-Bromo-5-isopropylpyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4] Within this class of heterocycles, 3-Bromo-5-isopropylpyridine emerges as a particularly valuable and versatile building block. The strategic placement of the bromine atom at the 3-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.[5][6] Concurrently, the isopropyl group at the 5-position offers a nuanced tool for modulating the physicochemical and pharmacokinetic properties of lead compounds, influencing factors such as metabolic stability, solubility, and target engagement. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential therapeutic applications of this compound, offering a roadmap for its effective utilization in contemporary drug discovery programs.
The Pyridine Scaffold: A Privileged Motif in Drug Discovery
Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, primarily due to their profound effect on pharmacological activity.[1][2] The nitrogen atom within the aromatic ring not only imparts basicity and polarity but also serves as a key hydrogen bond acceptor, facilitating crucial interactions with biological targets.[4] This has led to the discovery of numerous broad-spectrum therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[7][8] In the US FDA database, a significant number of approved pharmaceuticals incorporate a pyridine or dihydropyridine core, highlighting the enduring importance of this scaffold in medicinal chemistry.[1][9]
The versatility of the pyridine ring allows for fine-tuning of a molecule's properties through substitution at various positions. The introduction of substituents can modulate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potency and selectivity for its intended target.[10][11]
This compound: A Building Block with Strategic Advantages
This compound (CAS 1209459-74-4) is a substituted pyridine that offers a unique combination of features for medicinal chemists.[12][13]
-
Chemical Formula: C₈H₁₀BrN
-
Molecular Weight: 200.08 g/mol [12]
The bromine atom at the 3-position is the key to its synthetic utility. As a halogen, it serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of chemical moieties, including aryl, heteroaryl, alkyl, and amino groups, at this position.
The isopropyl group at the 5-position, while seemingly simple, plays a crucial role in influencing the overall properties of the molecule. Its moderate steric bulk and lipophilicity can be leveraged to:
-
Enhance Metabolic Stability: The isopropyl group can shield adjacent positions on the pyridine ring from metabolic attack by cytochrome P450 enzymes.
-
Improve Solubility and Permeability: The lipophilic nature of the isopropyl group can enhance a compound's ability to cross cell membranes.
-
Optimize Target Binding: The size and shape of the isopropyl group can be critical for achieving optimal van der Waals interactions within the binding pocket of a target protein.
Key Synthetic Transformations: Unleashing the Potential of this compound
The true power of this compound as a medicinal chemistry building block lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions provide a robust and versatile toolkit for rapidly assembling complex molecules from simpler precursors.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron reagent and an organic halide.[13][14][15] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in many drug molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (4:1).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][16][17] This reaction is particularly valuable for synthesizing compounds with rigid alkynyl linkers, which can be useful for probing the geometry of a protein's binding site.
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst such as CuI (1-3 mol%), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper catalyst.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[4][5][18] This reaction enables the introduction of a wide variety of primary and secondary amines onto the pyridine ring.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by flash chromatography.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][8][19] This reaction is useful for introducing vinyl groups, which can serve as versatile handles for further synthetic manipulations or as key pharmacophoric elements.
Potential Therapeutic Applications: A Focus on Kinase Inhibition
While specific drugs containing the this compound scaffold are not yet on the market, the broader class of substituted pyridines is heavily represented in the pipeline of many pharmaceutical companies, particularly in the area of oncology.[7][8] Kinase inhibitors are a major class of targeted cancer therapies, and many successful kinase inhibitors feature a pyridine core.[20][21]
The rationale for using a 3,5-disubstituted pyridine scaffold in kinase inhibitor design is multifaceted:
-
Hinge-Binding: The pyridine nitrogen is often crucial for forming a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.
-
Selectivity: The substitution pattern on the pyridine ring can be tailored to achieve selectivity for a particular kinase over other closely related kinases, thereby reducing off-target effects and improving the therapeutic window.
-
Improved Physicochemical Properties: As discussed, the isopropyl group can enhance drug-like properties, leading to better oral bioavailability and a more favorable pharmacokinetic profile.
For example, pyrazolo[3,4-b]pyridine derivatives have been explored as potent Raf kinase inhibitors for the treatment of cancer.[22] The synthesis of such compounds often involves the coupling of a substituted pyrazole with a functionalized pyridine.
Structure-Activity Relationship (SAR) Considerations
When incorporating this compound into a drug discovery campaign, it is essential to consider the structure-activity relationships that emerge. The isopropyl group, in particular, can have a significant impact on biological activity.
-
Steric Influence: The size of the isopropyl group can be beneficial for filling hydrophobic pockets in a target protein, but it can also introduce steric hindrance that may be detrimental to binding. A careful exploration of the SAR by synthesizing analogs with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, cyclopropyl) alkyl groups at the 5-position can help to define the optimal steric requirements for a given target.
-
Electronic Effects: The isopropyl group is a weak electron-donating group, which can subtly influence the basicity of the pyridine nitrogen and the overall electron distribution of the aromatic ring. These electronic effects can impact the strength of hydrogen bonds and other non-covalent interactions with the target protein.
Conclusion
This compound represents a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its synthetic tractability, stemming from the reactivity of the 3-bromo position in a variety of robust cross-coupling reactions, allows for the rapid exploration of chemical space. Furthermore, the 5-isopropyl group provides a valuable tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel, highly selective, and orally bioavailable drugs continues to grow, the strategic application of well-designed building blocks like this compound will be increasingly critical to the success of drug discovery programs.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-86). John Wiley & Sons, Inc.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Surry, D. S., & Buchwald, S. L. (2008).
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. (2025).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. (n.d.).
- This compound | CAS 1209459-74-4. Applichem. (n.d.).
- WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. (2021).
- A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme. (2022).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem. (n.d.).
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. (2021).
- Kinase inhibitors - P
- Some commercially available drugs containing the pyridine scaffold.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. (n.d.).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. (2018).
- Suzuki Coupling. Organic Chemistry Portal. (n.d.).
- AMORPHOUS KINASE INHIBITOR FORMULATIONS AND METHODS OF USE THEREOF.
- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem. (n.d.).
- Special Issue : Pharmacokinetic Properties in Drug Development. MDPI. (n.d.).
- Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c.
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol [smolecule.com]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsat.org [ijsat.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship of USP5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google Patents [patents.google.com]
3-Bromo-5-isopropylpyridine: A Versatile Pyridine Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the vast array of substituted pyridines, 3-Bromo-5-isopropylpyridine has emerged as a particularly valuable building block. Its unique substitution pattern—a bromine atom at the 3-position providing a reactive handle for cross-coupling reactions, and an isopropyl group at the 5-position influencing solubility and steric interactions—makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound in organic synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1209459-74-4 | [Commercial Suppliers] |
| Molecular Formula | C₈H₁₀BrN | [Commercial Suppliers] |
| Molecular Weight | 200.08 g/mol | [Commercial Suppliers] |
| Appearance | Colorless to light yellow liquid | [General observation for similar compounds] |
Spectroscopic Characterization:
The structural integrity of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the isopropyl group. The protons at positions 2, 4, and 6 will exhibit distinct chemical shifts and coupling patterns. The isopropyl group will show a septet for the methine proton and a doublet for the two methyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=N and C=C stretching vibrations of the pyridine ring. The C-Br stretching frequency will also be present in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ and fragment ions will be observed.
Synthesis of this compound
A reliable and scalable synthesis is crucial for the utility of any building block. A common and effective method for the preparation of this compound is the Sandmeyer reaction, starting from the corresponding 3-amino-5-isopropylpyridine.[1][2]
Workflow for the Synthesis of this compound:
Caption: Synthetic route to this compound via Sandmeyer reaction.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol is based on established procedures for the Sandmeyer bromination of aminopyridines.[3][4]
-
Diazotization:
-
To a stirred solution of 3-amino-5-isopropylpyridine (1.0 eq) in aqueous hydrobromic acid (48%, ~5-10 eq) at 0-5 °C, a solution of sodium nitrite (1.1-1.5 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The causality behind the low temperature is to prevent the premature decomposition of the unstable diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, a solution of copper(I) bromide (1.2-1.5 eq) in aqueous hydrobromic acid is prepared.
-
The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed. The use of a copper(I) catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1]
-
The reaction mixture is allowed to warm to room temperature and then heated (e.g., 60-80 °C) for 1-2 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is basified with a strong base (e.g., NaOH or NH₄OH) to neutralize the acid and precipitate copper salts.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.
-
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of this compound serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and materials science.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl-aryl structures.[5] this compound can be efficiently coupled with a wide range of boronic acids or their esters.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of bromopyridines.[6][7]
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial are added this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The choice of a phosphine-ligated palladium catalyst is critical for the efficiency of the catalytic cycle.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction:
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added via syringe.
-
The reaction mixture is heated to 80-120 °C and stirred for 2-24 hours, with the progress monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
-
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.[8][9]
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol based on established methods for the amination of aryl bromides.[10][11]
-
Reaction Setup:
-
To an oven-dried Schlenk tube are added a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 eq). The choice of a bulky, electron-rich phosphine ligand is key to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
This compound (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq) are then added.
-
The tube is sealed and subjected to several cycles of evacuation and backfilling with an inert gas.
-
-
Reaction:
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.
-
The reaction is heated to 80-110 °C for 4-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is filtered through a pad of celite to remove palladium residues.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
-
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for further transformations.[13][14][15]
Caption: General scheme for the Sonogashira coupling of this compound.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is based on standard Sonogashira coupling conditions.[13]
-
Reaction Setup:
-
To a Schlenk flask are added this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). The copper co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.
-
The flask is evacuated and backfilled with an inert gas.
-
-
Reaction:
-
Anhydrous, degassed solvent (e.g., THF or DMF) is added, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-5 eq) and the terminal alkyne (1.1-1.5 eq).
-
The reaction is typically stirred at room temperature to 60 °C for 2-24 hours.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the amine hydrobromide salt.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water or ammonium chloride solution.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
-
Applications in Drug Discovery and Agrochemicals
While specific, publicly available examples detailing the use of this compound in the synthesis of commercial drugs or agrochemicals are often proprietary, its structural motifs are highly relevant to these fields. The 3-substituted pyridine core is a key feature in numerous kinase inhibitors, where the substituent at the 3-position often projects into the solvent-exposed region of the ATP-binding pocket. The isopropyl group can enhance binding through hydrophobic interactions and improve pharmacokinetic properties. Similarly, in agrochemicals, this building block can be used to construct novel herbicides and fungicides.[16][17]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactive handle for palladium-catalyzed cross-coupling reactions, combined with the modulating effect of the isopropyl group, provides medicinal and agricultural chemists with a powerful tool for the construction of complex and diverse molecular libraries. The reliable synthetic routes to this intermediate and its predictable reactivity in key bond-forming reactions ensure its continued importance in the discovery and development of new chemical entities.
References
- NROChemistry. Sonogashira Coupling. [Link]
- Crust, E. J., Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
- Wikipedia. (2023).
- Wikipedia. (2023). Sandmeyer reaction. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- HETEROCYCLES, Vol. 83, No. 4, 2011.
- University of California, Riverside.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 13(18), 4838–4841. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- NIST WebBook. Pyridine, 3-bromo-. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- SpectraBase. 3-Bromo-5-(vinylthio)pyridine - Optional[MS (GC)] - Spectrum. [Link]
- MDPI. (2017).
- Google Patents. (2015). Synthetic method of 3-bromopyridine.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents. (2014). Synthetic method for 3-bromopyridine.
- Eureka. (2017). Synthesis method of 3-bromo-5-methylpyridine. [Link]
- Google Patents. (1995).
- Google Patents. (2013).
- NIST WebBook. Pyridine, 3-bromo-. [Link]
- University of Wisconsin-Madison. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. [Link]
- PubChem. 3-Bromo-5-isopropyltoluene. [Link]
- PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]
- Organic Chemistry D
- PubChem. 2-Bromo-5-isopropylpyridine. [Link]
- ResearchGate. (2015). Design and Synthesis of Substrate Competitive Inhibitors: Towards Selective GSK-3β Inhibition. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Literature review of 3-Bromo-5-isopropylpyridine and its analogs
An In-Depth Technical Guide to 3-Bromo-5-isopropylpyridine and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Among the vast landscape of pyridine derivatives, 3-bromo-5-alkylpyridines serve as exceptionally versatile building blocks for the synthesis of complex molecules. This technical guide focuses on this compound, a key intermediate whose structural features—a reactive bromine atom for cross-coupling and a lipophilic isopropyl group—make it and its analogs prime candidates for drug discovery programs. We will explore its synthesis, chemical reactivity, and the biological potential of its derivatives, providing researchers and drug development professionals with a comprehensive overview of its utility and application.
Introduction: The Strategic Importance of the Pyridine Nucleus
Pyridine and its derivatives are among the most significant heterocyclic compounds in pharmaceutical science, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] Their prevalence in approved drugs underscores their importance as "privileged scaffolds," structures that are capable of binding to multiple biological targets.[1] The electronic nature of the pyridine ring and its capacity for substitution at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The this compound scaffold is of particular interest. The bromine atom at the 3-position serves as a crucial handle for modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4][5] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups. The isopropyl group at the 5-position provides a degree of lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in biological targets. This combination of features makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening and lead optimization.
Synthesis of 3-Bromo-5-alkylpyridine Scaffolds
The efficient synthesis of functionalized pyridine intermediates is paramount for their use in medicinal chemistry.[6] While a direct, one-step synthesis of this compound is not prominently documented, its preparation can be logically derived from established methods for analogous structures. Key strategies often involve either the direct bromination of a pre-formed isopropylpyridine or the construction of the substituted ring system.
General Synthetic Strategies
A common precursor for 3,5-disubstituted pyridines is 3,5-dibromopyridine. The differential reactivity of the bromine atoms can be exploited, or one can be selectively replaced. A particularly effective modern approach involves the use of microwave-assisted synthesis, which dramatically reduces reaction times and often improves yields and purity compared to conventional heating.[6]
For instance, the synthesis of 3-amino-5-bromopyridine derivatives has been achieved by reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave heating, avoiding the need for metal catalysts or harsh, prolonged thermal conditions.[6] This approach prevents the formation of bis-aminated by-products because the introduction of the first electron-donating amino group deactivates the ring towards further nucleophilic aromatic substitution (SNAr).[6]
A plausible synthetic pathway to this compound could involve a Negishi or Suzuki cross-coupling reaction on 3,5-dibromopyridine to introduce the isopropyl group, followed by further functionalization if necessary.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridine
This protocol, adapted from literature, demonstrates a general and efficient method for synthesizing 3-amino-5-bromopyridine derivatives that can be conceptually applied to other nucleophiles.[6]
Objective: To synthesize 5-bromo-3-(pyrrolidin-1-yl)pyridine from 3,5-dibromopyridine using microwave irradiation.
Materials:
-
3,5-dibromopyridine
-
Pyrrolidine (10 equivalents)
-
1-methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave synthesis reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave process vial, combine 3,5-dibromopyridine (1.0 mmol), pyrrolidine (10.0 mmol), NMP (2 mL), and toluene (2 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the reaction mixture at 180 °C for 30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-bromo-3-(pyrrolidin-1-yl)pyridine.
Rationale: The use of a large excess of the amine nucleophile drives the reaction towards the mono-substituted product.[6] Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate significantly compared to conventional oil bath heating, which in one study yielded only 4% of the product under identical time and temperature conditions.[6]
Visualization of a General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and derivatization of this compound analogs.
Caption: A logical workflow for drug discovery using the this compound scaffold.
Chemical Reactivity: The Bromine Atom as a Synthetic Linchpin
The true synthetic power of this compound lies in the reactivity of its C-Br bond. This position is primed for palladium-catalyzed cross-coupling reactions, a class of reactions so transformative that their developers were awarded the 2010 Nobel Prize in Chemistry.[7] These methods allow for the creation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4][8]
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Reacts the bromopyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond. This is one of the most widely used methods due to the stability and low toxicity of the boron reagents.[8]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. This reaction is invaluable for creating aniline and related derivatives, which are common motifs in pharmaceuticals.[4][5]
-
Heck, Sonogashira, and Stille Couplings: These reactions enable the formation of C-C bonds with alkenes, alkynes, and organotin compounds, respectively, further expanding the accessible chemical space.
The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium complex.[7][8]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Medicinal Chemistry Applications
Analogs of 3-bromo-5-alkylpyridines have demonstrated significant potential across various therapeutic areas. The ability to rapidly generate diverse libraries from a common intermediate allows for extensive exploration of structure-activity relationships (SAR).
Anticancer Activity
Marine sponges of the Haliclona species are a source of 3-alkylpyridine alkaloids (3-APAs) which have shown a range of biological activities, including cytotoxicity against cancer cell lines.[9] Synthetic studies on novel 3-APA analogs have revealed that the length of the alkyl chain can significantly influence their anticancer potential.[10][11]
In one study, a series of 3-APA analogs were synthesized and tested against human colon carcinoma (RKO-AS-45-1) and uterine carcinoma (HeLa) cell lines.[10] The results showed that compounds with an alkyl chain of ten carbon atoms were the most potent, inducing apoptosis and exhibiting mutagenic effects.[10][11] This highlights a critical SAR insight: a specific lipophilicity, conferred by the alkyl chain, is optimal for cytotoxic activity. The isopropyl group on our core scaffold provides a starting point within this lipophilic range.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives, structurally related to pyridines, have been successfully developed as kinase inhibitors.[12] For example, novel 5-bromo-pyrimidine analogs were synthesized and found to be potent inhibitors of the Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia.[12] Given the structural similarities, it is highly plausible that analogs of this compound could be designed to target specific kinase ATP-binding sites.
Antibacterial and Other Activities
3-Alkylpyridinium salts, which can be synthesized from 3-alkylpyridines, have shown antibacterial and hemolytic activities.[9][13] The pyridine scaffold is also found in compounds with anti-thrombolytic and biofilm-inhibiting properties.[14] This broad spectrum of activity suggests that libraries derived from this compound could yield hits for a multitude of therapeutic targets.
Data Summary: Biological Activity of Representative Pyridine Analogs
| Compound Class | Target/Assay | Key Finding | Reference |
| 3-Alkylpyridine Alkaloid Analogs | Cytotoxicity (HeLa, RKO-AS-45-1 cell lines) | Analogs with a C10 alkyl chain showed the highest potency, inducing apoptosis. | [10][11] |
| 5-Bromo-pyrimidine Derivatives | Bcr/Abl Tyrosine Kinase Inhibition | Several analogs demonstrated potent inhibition, serving as promising leads. | [12] |
| Poly-alkylpyridinium Salts | Antibacterial / Hemolytic Activity | Compounds showed modest antibacterial but significant hemolytic and anti-AChE activity. | [13] |
| 5-Aryl-2-methylpyridin-3-amine | Biofilm Inhibition (E. coli) | Compound 4f was the most potent, with 91.95% inhibition. | [14] |
Future Outlook
The this compound scaffold represents a rich starting point for future drug discovery efforts. The combination of established, efficient synthetic methodologies for derivatization and the proven biological potential of related structures provides a strong foundation for success. Future research should focus on:
-
Library Synthesis: Leveraging palladium-catalyzed cross-coupling to build large, diverse libraries of analogs with varied substituents at the 3-position.
-
Target-Oriented Design: Using computational modeling and structural biology to design analogs that specifically target high-value therapeutic proteins, such as kinases or proteases.
-
Exploration of New Biological Space: Screening analog libraries against a broader range of targets, including those for infectious diseases, neurodegenerative disorders, and metabolic conditions.
-
Optimization of Physicochemical Properties: Systematically modifying the alkyl group at the 5-position and the substituents at the 3-position to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for improved drug-likeness.
By employing these strategies, the full potential of this compound and its analogs as a source of novel therapeutic agents can be realized.
References
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (NIH)
- Medicinal Importance and Chemosensing Applications of Pyridine Deriv
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (PubMed)
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (ACS Omega)
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (Life Chemicals)
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (Sarchem Labs)
- A Review on the Medicinal Importance of Pyridine Deriv
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu
- Synthesis method of 3-bromo-5-methylpyridine.
- This compound | 1209459-74-4. (Appchem)
- Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (NIH)
- Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (NIH)
- Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (PubMed)
- Cross-coupling reaction. (Wikipedia)
- Cross-Coupling Reactions Guide. (Sigma-Aldrich)
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. jmcct.com [jmcct.com]
- 9. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Chapter 1: Physicochemical Properties and Strategic Importance
An In-depth Technical Guide to the Commercial Availability and Synthesis of 3-Bromo-5-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: this compound is a substituted pyridine scaffold with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine handle for cross-coupling reactions and an isopropyl group to probe hydrophobic pockets, makes it a valuable intermediate for creating novel molecular entities. However, this guide addresses a critical challenge for researchers: the compound's inconsistent commercial availability. Often listed as "out of stock" by major suppliers, its procurement requires a strategic approach beyond simple catalog ordering. This document provides an in-depth analysis of its commercial landscape, outlines a proactive procurement strategy including custom synthesis, presents a plausible synthetic route based on established chemical principles, and details essential quality control and handling protocols.
This compound (CAS No. 1209459-74-4) is a heterocyclic aromatic compound. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The nitrogen atom acts as a hydrogen bond acceptor and improves solubility, while the aromatic ring can engage in π-stacking interactions with biological targets.[1]
The two substituents on this particular pyridine core offer distinct strategic advantages in drug design:
-
The 3-Bromo Group: This is the key reactive handle. The carbon-bromine bond is a well-established substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[2] This allows for the modular and efficient introduction of diverse aryl, heteroaryl, and amino functionalities, enabling rapid exploration of the chemical space around the core.
-
The 5-Isopropyl Group: This non-polar, sterically defined group can be used to probe hydrophobic pockets within a target protein's binding site. Its presence can enhance binding affinity, modulate solubility, and improve metabolic stability.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 1209459-74-4 | [3],[4] |
| Molecular Formula | C₈H₁₀BrN | [4],[5] |
| Molecular Weight | 200.08 g/mol | [3],[4] |
| MDL Number | MFCD14702749 | [3],[4] |
Chapter 2: Commercial Availability and Procurement Strategy
A survey of prominent chemical suppliers reveals that this compound is not a readily available, off-the-shelf compound. Its typical status as "Out of Stock" or available only upon inquiry suggests it is produced in limited quantities or synthesized on demand.
Table of Commercial Suppliers:
| Supplier | Catalog Number | Purity | Available Quantity | Stock Status |
| Apollo Scientific | OR72260 | 95% | 250mg | Out of Stock |
| Appchem | AM25655 | Not specified | Inquiry | Inquiry |
| BLD Pharm | BD01201989 | Not specified | Inquiry | Inquiry |
| Sinfoo Biotech | S057100 | Not specified | Inquiry | Inquiry |
Disclaimer: Stock status and availability are subject to change. Researchers should contact suppliers directly for the most current information.
Procurement Strategy: Navigating Scarcity
The inconsistent availability necessitates a shift from simple procurement to strategic sourcing.
-
Direct Inquiry: Always begin by contacting multiple suppliers, even if listed as "out of stock." This action can trigger a "synthesis on demand" quotation, providing valuable data on lead time and cost for small-scale (mg to g) quantities.
-
Bulk and Custom Synthesis: For gram-scale or larger quantities, engaging with a custom synthesis provider is the most logical path.[4] Companies like Apollo Scientific and Appchem offer custom synthesis services.[3],[4] When engaging a vendor, provide the CAS number, desired quantity, and required purity. It is advisable to request a proposed synthetic route to gauge their expertise.
-
Plan for Extended Lead Times: Given that the compound is likely made to order, project timelines must account for a multi-week or even multi-month lead time for synthesis, purification, and quality control.
Chapter 3: Synthetic Routes and Methodologies
A specific, peer-reviewed, and scalable synthesis protocol for this compound is not readily found in current literature, which is common for specialized, non-commodity building blocks. Therefore, this section outlines a plausible, theoretical synthetic pathway derived from established methodologies for analogous pyridine functionalizations. This serves as a conceptual guide for a trained synthetic chemist, who must undertake route scouting and optimization.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the C-Br bond, leading back to the more readily available precursor, 3-isopropylpyridine. This is generally more feasible than constructing the substituted pyridine ring from acyclic precursors.
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis: A Hypothetical Protocol
This protocol is based on the direct bromination of a substituted pyridine, a known method for producing bromopyridines.[6] The pyridine nitrogen must first be deactivated to prevent reaction at that site and to direct the electrophilic substitution.
Workflow for Proposed Synthesis:
Caption: Workflow diagram for the hypothetical synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Charging and Deactivation: In a well-ventilated fume hood, charge a suitable glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel with 3-isopropylpyridine (1.0 eq). With vigorous stirring, slowly add concentrated sulfuric acid (95%, ~3-4 volumes). An exotherm will be observed.
-
Causality: Sulfuric acid protonates the pyridine nitrogen, deactivating it towards electrophilic attack and acting as the reaction solvent.[6]
-
-
Cooling and Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add liquid bromine (Br₂, ~1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Causality: Controlling the initial addition of the highly reactive bromine at low temperature prevents runaway reactions.
-
-
Thermal Reaction: Once the addition is complete, slowly heat the mixture to 130-140°C and maintain for 7-8 hours.[6] Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.
-
Causality: High thermal energy is required to overcome the activation energy for electrophilic aromatic substitution on the deactivated pyridine ring.
-
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice. This should be done slowly and behind a blast shield. Once the quench is complete, slowly neutralize the acidic solution by adding a 6N sodium hydroxide solution until the pH reaches ~8.
-
Causality: Quenching in ice water dissipates the heat from the acid dilution. Neutralization deprotonates the pyridine product, making it soluble in organic solvents for extraction.
-
-
Extraction and Drying: Transfer the neutralized mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil will likely contain the desired product along with isomers and starting material. Purify the crude product via vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Chapter 4: Quality Control for Incoming Material
Whether purchased or custom-synthesized, it is imperative to validate the identity and purity of the material before use.
Recommended QC Protocol:
-
Proton NMR (¹H NMR): Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum should be consistent with the structure of this compound. Expect to see signals corresponding to the aromatic protons on the pyridine ring and the characteristic septet and doublet for the isopropyl group.
-
Mass Spectrometry (MS): Analyze the sample via GC-MS or LC-MS. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₈H₁₀BrN, the expected m/z would be ~199 and ~201.
-
Purity Analysis (HPLC or GC): Use a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the purity of the sample. This will quantify the percentage of the desired product and detect any impurities. A purity level of >95% is generally acceptable for use as a building block in synthesis.
Chapter 5: Safe Handling and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for related bromopyridines should be followed.[2]
-
Handling: Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents and strong acids.
-
Toxicity: Brominated organic compounds should be treated as harmful if swallowed, and as skin and eye irritants.[6] The toxicological properties have likely not been fully investigated.
Conclusion
This compound represents a valuable, yet challenging, building block for drug discovery professionals. Its utility is clear, but its procurement requires foresight and a strategic approach that embraces custom synthesis. By understanding the commercial landscape, leveraging plausible synthetic routes for informed discussions with vendors, and implementing rigorous quality control on incoming material, researchers can successfully incorporate this potent intermediate into their discovery pipelines, paving the way for the development of next-generation therapeutics.
References
- Appchem. This compound Product Page. [Link]
- Chemical-Suppliers. This compound | CAS 1209459-74-4. [Link]
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka. [Link]
- Pipzine Chemicals. 5-Bromo-2-isopropylpyridine. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- European Journal of Medicinal Chemistry. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]
- RSC Medicinal Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1209459-74-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. appchemical.com [appchemical.com]
- 5. This compound,(CAS# 1209459-74-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
A Technical Guide to 3-Bromo-5-isopropylpyridine: Physicochemical Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to be readily functionalized make it a privileged scaffold in modern drug discovery.[3] Pyridine derivatives are integral to a wide array of therapeutic agents, from anti-inflammatory to anti-cancer drugs.[3][4] Among the vast landscape of pyridine-based intermediates, 3-bromo-5-substituted pyridines serve as versatile building blocks for creating complex molecular architectures. This guide focuses on 3-Bromo-5-isopropylpyridine, a key intermediate for introducing a lipophilic isopropyl group and a reactive bromine handle for further chemical transformations.
Physicochemical Properties of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C8H10BrN | 200.08 | Not Experimentally Determined | Not Experimentally Determined |
| 5-Bromo-2-isopropylpyridine | C8H10BrN | 200.08 | 27 - 31 | 234 - 236 |
| 3-Bromopyridine | C5H4BrN | 158.00 | -27 | 173 |
| 3-Bromo-5-methoxypyridine | C6H6BrNO | 188.02 | 31-35 | Not Available |
| 3-Bromo-5-hydroxypyridine | C5H4BrNO | 174.05 | 166-170 | 343.7±22.0 (Predicted)[5] |
Data for related compounds are provided for comparative purposes. It is anticipated that this compound would be a liquid or a low-melting solid at room temperature.
Synthetic Protocol: A Rational Approach to this compound via Kumada Coupling
The introduction of an isopropyl group onto the pyridine ring can be efficiently achieved through a cross-coupling reaction. The Kumada-Tamao-Corriu cross-coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is a robust and economical choice for this transformation.[6][7][8] This method is particularly advantageous as it allows for the direct use of readily prepared Grignard reagents.[7]
The proposed synthesis starts from the commercially available 3,5-dibromopyridine. A selective mono-substitution is achieved by carefully controlling the stoichiometry of the Grignard reagent.
Experimental Workflow:
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. 3-Bromo-5-Hydroxypyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-isopropylpyridine with Arylboronic Acids
Introduction: The Strategic Importance of Biaryl Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] At its core, the reaction couples an organoboron species, typically a boronic acid, with an organic halide or triflate.[5][6]
This guide focuses on a specific, yet highly relevant, application: the synthesis of 3-aryl-5-isopropylpyridines. Pyridine rings are privileged structures in medicinal chemistry, and their substitution with aryl groups can significantly modulate the pharmacological properties of a molecule. The isopropyl group at the 5-position provides a lipophilic handle, often enhancing metabolic stability and receptor affinity. The strategic installation of diverse aryl moieties at the 3-position via Suzuki coupling allows for the rapid generation of libraries of novel compounds for drug discovery and development.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-Bromo-5-isopropylpyridine.[5] This step, often rate-determining, forms a Pd(II) intermediate.
-
Transmetalation: In this crucial step, the aryl group from the boronic acid is transferred to the palladium center.[7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7][8][9]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the pyridine and aryl groups) on the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Reaction Setup and Execution
-
Inert Atmosphere: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq). The choice of catalyst can be critical, especially for less reactive heteroaryl halides.[10][11][12]
-
Degassing: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system. The ratio of organic solvent to water can influence the reaction rate and yield.[13][14][15][16][17] A common ratio is 4:1 or 5:1 (organic:water).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5] For microwave-assisted reactions, temperatures can be higher (e.g., 120-150 °C) for shorter reaction times.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine to remove the base and other inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-isopropylpyridine.[5][18]
Figure 2. A generalized experimental workflow for the Suzuki coupling.
Key Parameter Optimization: The "Why" Behind the Choices
The success of a Suzuki coupling reaction often hinges on the judicious selection of several key parameters.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands | The choice of ligand on the palladium center is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, particularly for less reactive aryl chlorides.[3] For heteroaryl halides like this compound, catalysts with ligands that can stabilize the palladium complex are often preferred.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The base activates the boronic acid for transmetalation.[1][7][8][9] The strength of the base can influence the reaction rate and selectivity.[19] For substrates with base-sensitive functional groups, a milder base like potassium carbonate may be advantageous. Cesium carbonate is often more effective for challenging couplings. |
| Solvent | Toluene/water, 1,4-Dioxane/water, DMF, Ethanol/water | The solvent must solubilize both the organic and inorganic components of the reaction. The use of a biphasic system with water is common. Polar aprotic solvents like DMF can sometimes accelerate the reaction but may require higher purification efforts.[13][14][15][16][17] |
| Temperature | 60-150 °C | The reaction temperature affects the rate of all steps in the catalytic cycle. Higher temperatures are often required for less reactive substrates but can also lead to decomposition of the catalyst or starting materials. Microwave heating can significantly reduce reaction times.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Ensure an inert atmosphere was maintained. Use a fresh batch of catalyst. Screen different bases and solvents. Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | Oxygen contamination, side reactions of the boronic acid. | Thoroughly degas all solvents and the reaction vessel. Use a slight excess of the boronic acid. |
| Decomposition of Starting Material | Temperature too high, incompatible base. | Reduce the reaction temperature. Try a milder base. |
| Difficult Purification | Residual catalyst, closely eluting byproducts. | Filter the crude reaction mixture through a pad of Celite before concentration.[5] Optimize the solvent system for column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 3-aryl-5-isopropylpyridines. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate a wide array of biaryl compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this powerful reaction in drug discovery and development programs.
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Synthesis in the Pyridine Series. I. The Synthesis of 3,4-Dimethyl-5-isopropylpyridine. A General Approach to 3,4,5-Trialkylated Pyridines. The Journal of Organic Chemistry. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][9]-Fused Indole Heterocycles.
- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]
- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. scilit.com [scilit.com]
Application Notes & Protocols: Strategic Execution of the Heck-Mizoroki Reaction for the Synthesis of 3-Alkenyl-5-isopropylpyridine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Heck-Mizoroki reaction using 3-Bromo-5-isopropylpyridine as a key substrate. The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3][4] This transformation is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, for creating substituted olefins.[4][5][6]
The substrate, this compound, presents a unique set of challenges due to the electronic properties of the pyridine ring and the steric bulk of the isopropyl group. This guide delves into the mechanistic nuances, provides a detailed and validated experimental protocol, and offers a framework for reaction optimization to address these challenges effectively.
Mechanistic Considerations for a Heteroaromatic Substrate
The success of a Heck reaction hinges on a fundamental understanding of its catalytic cycle. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle involving four key stages: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[1][4][7][8][9]
Caption: General catalytic cycle of the Heck-Mizoroki reaction.
For this compound, several factors require careful consideration:
-
Substrate Electronics: The pyridine ring is electron-deficient, which can influence the rate of oxidative addition. While C-Br bonds are generally reactive, the electronic nature of the heterocycle can affect the electron density at the palladium center. Theoretical studies have shown that pyridine-type ligands (and by extension, substrates) play a significant role in the energetics of the catalytic cycle.[10]
-
Steric Hindrance: The isopropyl group at the 5-position introduces steric bulk. This does not directly impede the C-Br bond at the 3-position but can influence the approach of the bulky palladium catalyst and the subsequent steps of the reaction.
-
Catalyst and Ligand Selection: The choice of ligand is paramount. For sterically demanding or electronically challenging substrates, bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tri-o-tolylphosphine (P(o-tolyl)₃) are often employed.[11] These ligands promote the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly active in the oxidative addition step.[12] N-Heterocyclic Carbenes (NHCs) are also excellent ligands for Heck reactions due to their strong σ-donating properties and thermal stability.[3][13]
-
Base and Solvent: An appropriate base is crucial for the final reductive elimination step, where it neutralizes the generated H-Br and regenerates the active Pd(0) catalyst.[12] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are common.[1][11] The solvent must be polar and aprotic to dissolve the various components of the reaction mixture. Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and acetonitrile are frequently used.[11]
Optimized Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol provides a reliable starting point for the Heck coupling of this compound with an activated alkene. Acrylates are excellent coupling partners in Heck reactions and typically provide high yields of the desired product.[4]
Caption: Experimental workflow for the Heck reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 200.08 | 1.0 | 1.0 |
| n-Butyl acrylate | 128.17 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 (2 mol%) |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 304.37 | 0.04 | 0.04 (4 mol%) |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| Anhydrous DMF | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, oven-cooled sealed reaction tube equipped with a magnetic stir bar, add this compound (200 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[8]
-
Reagent Addition: Through the septum, add anhydrous DMF (5 mL) via syringe. Follow with the addition of n-butyl acrylate (0.21 mL, 1.5 mmol) and triethylamine (0.28 mL, 2.0 mmol).
-
Reaction Execution: Securely seal the reaction tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.
-
Workup: Once the starting material is consumed, remove the reaction tube from the oil bath and allow it to cool to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, (E)-butyl 3-(5-isopropylpyridin-3-yl)acrylate.
Data Presentation and Optimization Strategies
The conditions provided in the protocol serve as a robust starting point. However, for novel substrates or to improve yield and purity, optimization is often necessary. The following table presents a summary of typical conditions used for Heck reactions involving bromopyridine derivatives, which can guide optimization efforts.[2][7][11]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 78 | [11] |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 85 | [11] |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 72 | [11] |
| 4 | Butyl acrylate | Pd(OAc)₂ (10) | Supramolecular L (20) | K₂CO₃ (3) | Toluene | 130 | 78 | [2] |
Troubleshooting and Key Insights
-
Low Conversion/Yield: If the reaction stalls or yields are low, consider increasing the temperature (up to 130-140 °C), changing the ligand to a more electron-rich or bulkier one (e.g., an NHC ligand), or using a stronger base like potassium carbonate or cesium carbonate.[7][9] The catalyst loading can also be increased, although this is less economical.
-
Formation of Side Products: The primary side product is often the reduced starting material (dehalogenation). This can sometimes be suppressed by ensuring strictly anhydrous and anaerobic conditions. Isomerization of the product alkene can occur at high temperatures or with prolonged reaction times.
-
Catalyst Deactivation: The palladium catalyst can precipitate as "palladium black" if it deactivates. This can be caused by impurities or the absence of a stabilizing ligand. Ensure high-purity reagents and solvents are used.[12]
Conclusion
The Heck-Mizoroki reaction is a powerful and versatile tool for the functionalization of this compound. Success with this specific substrate relies on a careful selection of catalyst, ligand, base, and solvent to overcome the electronic and steric factors at play. The provided protocol offers a validated starting point, while the optimization strategies and mechanistic insights equip researchers to fine-tune the reaction for maximum efficiency and yield. By applying these principles, scientists can effectively synthesize novel 3-alkenyl-5-isopropylpyridine derivatives for applications in drug discovery and beyond.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
- ScienceDirect. (2025).
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Wikipedia. Heck reaction.
- Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- Organic Chemistry Portal. Heck Reaction.
- National Center for Biotechnology Information. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- Royal Society of Chemistry. (2016). Heck Coupling.
- Organic Chemistry Portal. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Journal of the American Chemical Society. Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity.
- National Center for Biotechnology Information. (2018).
- NROChemistry. Heck Coupling.
- National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- MDPI. (2018).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of C-N Bond Formation
An Application Guide to the Buchwald-Hartwig Amination of 3-Bromo-5-isopropylpyridine
The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where nitrogen-containing heterocycles are ubiquitous structural motifs.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[1][3]
This guide focuses on a specific, yet representative, transformation: the amination of this compound. This substrate presents a unique set of challenges characteristic of electron-deficient heteroaryl halides. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[4][5] Therefore, the successful amination of this substrate requires a carefully optimized catalyst system. As a Senior Application Scientist, this document provides not just a protocol, but the underlying chemical logic, field-proven insights, and a robust, replicable methodology for researchers engaged in drug discovery and development.[6][7]
Mechanistic Underpinnings: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount to rational reaction design and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established sequence of steps involving a palladium(0) active catalyst.[8][9]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate.[10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex without causing unwanted side reactions.[11][12]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the release of the aminated pyridine product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[8][13]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with amines bearing β-hydrogens.[1] The use of sterically hindered, bulky phosphine ligands helps to promote the desired reductive elimination pathway.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Rational Approach
The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern applications increasingly favor air-stable palladium pre-catalysts.[14] These well-defined complexes, such as the G3 or G4 palladacycles developed by the Buchwald group, ensure the efficient and reliable formation of the active monoligated Pd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.[15]
-
Ligand Selection: This is arguably the most critical parameter for a challenging substrate like an electron-deficient pyridine. The pyridine nitrogen can chelate the palladium catalyst, leading to deactivation. To circumvent this, bulky (sterically hindered) and electron-rich monophosphine ligands are required.[1][4][5] These ligands promote the formation of the catalytically active monoligated palladium species, accelerate the rate of reductive elimination, and sterically shield the metal center from inhibitory coordination by the pyridine substrate.[1] For this application, ligands such as RuPhos , BrettPhos , or XPhos are highly recommended.[15][16]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine after it coordinates to the palladium center.[8] Sodium tert-butoxide (NaOt-Bu) is the most commonly employed base for this purpose.[14] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or alkali metal carbonates (K₂CO₃, Cs₂CO₃) can also be effective, especially when paired with newer generation catalyst systems designed for milder conditions.[8][14] The choice of base must be compatible with any sensitive functional groups present on the coupling partners.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent unwanted side reactions. Toluene and 1,4-dioxane are common choices, as they have good solubility for the various components and can be heated to the temperatures often required for the reaction.[8]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic primary amine (e.g., n-butylamine) using a modern catalyst system.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (Nitrogen or Argon).
Reagents and Equipment
| Reagent/Material | Amount (Example) | Moles (mmol) | Notes |
| This compound | 214 mg | 1.0 | Starting material |
| n-Butylamine | 88 mg (120 µL) | 1.2 | 1.2 equivalents |
| RuPhos Pd G3 Pre-catalyst | 16.7 mg | 0.02 (2 mol%) | Air-stable palladium pre-catalyst |
| RuPhos | 9.3 mg | 0.02 (2 mol%) | Additional ligand (optional, but can improve results) |
| Sodium tert-butoxide (NaOt-Bu) | 135 mg | 1.4 | Base, should be fresh and handled in a glovebox |
| Anhydrous Toluene | 5 mL | - | Solvent, should be degassed |
| Schlenk flask or Glovebox vial | - | - | For maintaining an inert atmosphere |
| Magnetic stirrer and hotplate | - | - | |
| Standard glassware for workup | - | - | Separatory funnel, round-bottom flask, etc. |
| Silica gel for chromatography | - | - | For purification |
Step-by-Step Procedure
Part A: Reaction Setup (Inert Atmosphere)
-
Preparation: To a flame-dried Schlenk flask or a vial inside a nitrogen-filled glovebox, add the RuPhos Pd G3 pre-catalyst (16.7 mg), additional RuPhos ligand (9.3 mg, if used), and sodium tert-butoxide (135 mg).
-
Add Reagents: Add this compound (214 mg) to the flask.
-
Add Solvent: Add anhydrous, degassed toluene (5 mL).
-
Add Amine: Finally, add n-butylamine (120 µL) via syringe.
-
Seal: Seal the flask or vial securely. If using a Schlenk flask, ensure it is under a positive pressure of inert gas.
Part B: Reaction Execution
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.
-
Stirring: Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking a small, quenched aliquot from the reaction mixture.
Part C: Workup and Purification
-
Cooling: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Quenching: Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(butylamino)-5-isopropylpyridine.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling. NROChemistry. [Link]
- Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Vechter, J., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. R Discovery. [Link]
- Sharma, S., & Kumar, A. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Sharma, S., & Kumar, A. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. entegris.com [entegris.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-isopropylpyridine
Introduction: The Strategic Importance of the 5-Isopropylpyridine-3-yl Moiety
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle. Specifically, the 3,5-disubstituted pyridine core is a frequent feature in a multitude of biologically active agents and functional materials. 3-Bromo-5-isopropylpyridine serves as a versatile and strategically important building block, offering a reactive handle—the bromo substituent—for the introduction of molecular complexity at the 3-position through palladium-catalyzed cross-coupling reactions. The isopropyl group at the 5-position provides a lipophilic handle that can enhance binding interactions with biological targets and improve pharmacokinetic properties.
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols and discussions herein are grounded in established chemical principles and adapted from authoritative literature on analogous systems, providing a robust starting point for methodological development.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a paramount tool for the construction of biaryl and heteroaryl-aryl structures.[1][2] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] For this compound, this reaction enables the direct attachment of a wide array of aryl and heteroaryl groups, which is a key strategy in the synthesis of pharmaceuticals and advanced materials.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, as each component plays a vital role in the catalytic cycle. The base is not merely a proton scavenger but is crucial for the activation of the organoboron species to facilitate transmetalation.[4]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Complex [label="Ar-Pd(II)(Br)L₂\n(Ar = 5-isopropylpyridin-3-yl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Aryl_Complex [label="Ar-Pd(II)(R)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext]; Coupled_Product [label="Ar-R\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation [label="R-B(OH)₂\nBase"]; Transmetalation -> PdII_Aryl_Complex; PdII_Aryl_Complex -> RedElim; RedElim -> Coupled_Product; RedElim -> Pd0 [label="Regeneration"]; }
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃)) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 eq).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature range of 80-110 °C is typical.[5] For microwave-assisted reactions, temperatures up to 150 °C for shorter durations (15-60 minutes) can be employed.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-isopropylpyridine.
| Parameter | Recommended Conditions | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can be used directly.[7] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands like SPhos and XPhos are often superior for coupling heteroaryl halides, as they promote oxidative addition and reductive elimination.[6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. K₃PO₄ is a versatile and effective base for many Suzuki couplings.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5] |
| Temperature | 80-150 °C | Higher temperatures are generally required for less reactive aryl bromides. Microwave irradiation can significantly shorten reaction times.[6] |
II. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[8][9] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[3] For this compound, this provides a direct route to 3-amino-5-isopropylpyridine derivatives, which are valuable intermediates in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[8] The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the coupling reaction.[3]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Complex [label="Ar-Pd(II)(Br)L₂\n(Ar = 5-isopropylpyridin-3-yl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Coord [label="Amine Coordination\n& Deprotonation", shape=plaintext]; PdII_Amido_Complex [label="Ar-Pd(II)(NR₁R₂)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext]; Coupled_Product [label="Ar-NR₁R₂\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> Amine_Coord [label="HNR₁R₂\nBase"]; Amine_Coord -> PdII_Amido_Complex; PdII_Amido_Complex -> RedElim; RedElim -> Coupled_Product; RedElim -> Pd0 [label="Regeneration"]; }
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The reaction is highly sensitive to the nature of the ligand and base.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, or RuPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS)) (1.5 - 3.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask
-
Magnetic stirrer and heating source (oil bath)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, charge a Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BINAP, 3.5 mol%), and the base (e.g., NaOt-Bu, 2.0 eq).
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.2 M), followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Reaction Execution: Seal the flask and heat the mixture with stirring at a temperature between 80-110 °C.[10][11]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[10]
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-substituted-5-isopropylpyridin-3-amine.
| Parameter | Recommended Conditions | Rationale & Field Insights |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are standard precatalysts that form the active Pd(0) species in situ.[10] |
| Ligand | BINAP, XPhos, RuPhos | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich ligands are generally preferred. For primary amines, BrettPhos can be an excellent choice.[12] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is essential. NaOt-Bu is widely used and effective for a broad range of substrates.[10][11] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are required to prevent quenching of the base and interference with the catalytic cycle. |
| Temperature | 80-110 °C | The reaction temperature often needs to be optimized for specific amine and aryl halide partners. |
III. Sonogashira Coupling: Synthesis of Alkynyl Pyridines
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is typically co-catalyzed by palladium and copper complexes.[13] For this compound, the Sonogashira reaction provides a direct pathway to 3-alkynyl-5-isopropylpyridines, which are versatile intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems.[15]
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[14] The palladium cycle involves the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper(I) acetylide intermediate and reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[16]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Anhydrous and anaerobic conditions are recommended for optimal results.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2-5 equivalents, can also be used as solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, to a concentration of 0.2 M) and the base (e.g., Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.2 eq) dropwise. [16]3. Reaction Execution: Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive substrates. [17]4. Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the metal catalysts. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. [16]6. Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-5-isopropylpyridine.
| Parameter | Recommended Conditions | Rationale & Field Insights |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are the most commonly used palladium catalysts for Sonogashira couplings. [15] |
| Cu Co-catalyst | CuI | Copper(I) iodide is the standard co-catalyst for facilitating the formation of the copper acetylide. [16] |
| Base | Et₃N, DIPA | An amine base is typically used, which also serves to scavenge the HBr byproduct. It can sometimes be used as the solvent. [16] |
| Solvent | THF, DMF, Amine | Anhydrous conditions are important. The choice of solvent can influence the reaction rate and yield. [17] |
| Temperature | Room temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature. [13] |
IV. Heck Reaction: Formation of C(sp²)–C(sp²) Bonds with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [17]This reaction is a powerful tool for the synthesis of substituted alkenes. [18]For this compound, the Heck reaction allows for the introduction of vinyl groups, providing access to styrenic and other unsaturated derivatives.
Mechanistic Rationale
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired substituted alkene and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base. [19]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Complex [label="Ar-Pd(II)(Br)L₂\n(Ar = 5-isopropylpyridin-3-yl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migratory_Insertion [label="Migratory Insertion", shape=plaintext]; PdII_Alkyl_Complex [label="R-CH₂-CH(Ar)-Pd(II)(Br)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_Hydride_Elim [label="β-Hydride Elimination", shape=plaintext]; Alkene_Product [label="Ar-CH=CHR\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd_Hydride [label="H-Pd(II)(Br)L₂", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> Migratory_Insertion [label="Alkene\n(H₂C=CHR)"]; Migratory_Insertion -> PdII_Alkyl_Complex; PdII_Alkyl_Complex -> Beta_Hydride_Elim; Beta_Hydride_Elim -> Alkene_Product; Beta_Hydride_Elim -> Pd_Hydride; Pd_Hydride -> Pd0 [label="Base\nRegeneration"]; }
Detailed Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an alkene, such as styrene or an acrylate.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.1 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (optional, e.g., PPh₃ or P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.5 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, or acetonitrile)
-
Schlenk flask
-
Magnetic stirrer and heating source (oil bath)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the optional ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.5 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF, to a concentration of 0.3 M) followed by the alkene (1.5 eq).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-140 °C. [2]4. Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through Celite to remove the palladium salts. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. [18]6. Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkenyl-5-isopropylpyridine.
| Parameter | Recommended Conditions | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂ | Palladium(II) acetate is a common and effective catalyst for the Heck reaction. [2][18] |
| Ligand | PPh₃, P(o-tolyl)₃ (optional) | For many Heck reactions, especially with aryl bromides, a phosphine ligand can improve the yield and stability of the catalyst. However, ligandless conditions are also known. [10] |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or hindered amine base is required to regenerate the catalyst. Triethylamine is a common choice. [2] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 80-140 °C | Higher temperatures are often necessary to achieve a good reaction rate, particularly with less reactive alkenes. [2] |
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of functional molecules. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and versatile methods for its elaboration. The provided protocols serve as a robust starting point for experimental work. Researchers are encouraged to perform systematic optimization of reaction parameters, such as catalyst, ligand, base, solvent, and temperature, to achieve the best results for their specific substrates and applications.
References
- BenchChem. (2025). Application Note: Sonogashira Reaction Protocol for the Synthesis of Alkyne-Substituted Propiophenones. BenchChem.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Google Patents. (1975).
- Google Patents. (2000). (12) United States Patent (10)
- O'Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., Hopkinson, A. C., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4743-4748.
- RSC Publishing. (2013).
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Taylor & Francis Online. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE C
- Chemistry LibreTexts. (2023). Heck Reaction.
- Google Patents. (2009).
- Li, H., Wang, C., & Lin, X. (2013). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 18(11), 13393-13401.
- ResearchGate. (2025). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines.
- ChemTube3D. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- EPO. (n.d.).
- Google Patents. (n.d.).
- Common Organic Chemistry. (n.d.).
- BenchChem. (2025). Application Notes & Protocols: Synthesis of 5-(Benzyloxy)
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Google Patents. (2012). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025). (PDF) Pd 2 (dba)
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2243.
- Google Patents. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
- ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- National Center for Biotechnology Information. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US6753433B2 - Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajol.info [ajol.info]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
Synthesis of Biaryl Compounds from 3-Bromo-5-isopropylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 3-Bromo-5-isopropylpyridine as a key building block. Biaryl moieties, particularly those containing a pyridine scaffold, are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials.[1] This document explores the foundational principles and practical execution of palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura and Stille couplings, as effective strategies for the construction of carbon-carbon bonds. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers with the necessary knowledge to successfully synthesize and explore novel biaryl compounds derived from this compound.
Introduction: The Significance of Pyridine-Containing Biaryl Scaffolds
The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and biologically active natural products.[1] Its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of a molecule make it a privileged scaffold in drug design. When incorporated into a biaryl structure, the resulting compounds often exhibit unique conformational properties and can engage in specific binding interactions with biological targets. The isopropyl substituent on the pyridine ring can provide additional steric bulk and lipophilicity, which can be crucial for modulating potency and pharmacokinetic profiles.
The synthesis of these valuable biaryl compounds is most commonly and efficiently achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura and Stille reactions have emerged as powerful and versatile methods due to their broad functional group tolerance, mild reaction conditions, and generally high yields.[2] This guide will delve into the practical application of these methodologies for the derivatization of this compound.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The cycle is initiated by the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of this compound. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound) and concludes with reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
"Pd(0)L2" [fillcolor="#F1F3F4", fontcolor="#202124", label="Pd(0)L2\n(Active Catalyst)"]; "Oxidative_Addition" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Oxidative\nAddition"]; "Ar-Pd(II)-X(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Ar-Pd(II)-X(L2)\n(Oxidative Adduct)"]; "Transmetalation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Transmetalation"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Ar-Pd(II)-Ar'(L2)\n(Di-organopalladium\nIntermediate)"]; "Reductive_Elimination" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive\nElimination"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="Ar'-M"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)" [label="M-X"]; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Ar-Ar'"]; }
The Critical Role of Ligands
The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions. Ligands modulate the steric and electronic properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle.[5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often employed to enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis, especially with less reactive aryl chlorides and bromides.[5]
Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds, owing to the stability and low toxicity of the organoboron reagents. The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[2]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling follows the general pathway described earlier. A key feature is the activation of the organoboron species by the base to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium(II) intermediate.
"Pd(0)L2" [fillcolor="#F1F3F4", fontcolor="#202124", label="Pd(0)L2"]; "Oxidative_Addition" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Oxidative\nAddition"]; "Py-Pd(II)-Br(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Py-Pd(II)-Br(L2)"]; "Transmetalation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Transmetalation"]; "Py-Pd(II)-Ar(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Py-Pd(II)-Ar(L2)"]; "Reductive_Elimination" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive\nElimination"];
"Pd(0)L2" -> "Oxidative_Addition" [label="this compound"]; "Oxidative_Addition" -> "Py-Pd(II)-Br(L2)"; "Py-Pd(II)-Br(L2)" -> "Transmetalation" [label="Ar-B(OR)2 + Base"]; "Transmetalation" -> "Py-Pd(II)-Ar(L2)" [label="Br-B(OR)2"]; "Py-Pd(II)-Ar(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="3-Aryl-5-isopropylpyridine"]; }
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar bromopyridine substrates and may require optimization for specific arylboronic acids.[6][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%). Subsequently, add the degassed 1,4-dioxane/water (4:1) solvent mixture (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-isopropylpyridine product.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | 75-90 | [6][7] |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | 80-95 | [7] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-110 | 12-18 | 85-98 | [7] |
Stille Coupling: An Alternative Approach
The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding organoboron reagent is unstable or difficult to prepare.[4][8] This reaction employs organostannanes as the coupling partners. A significant advantage of organostannanes is their stability to air and moisture.[3] However, a major drawback is the toxicity of tin compounds and the potential difficulty in removing tin byproducts from the reaction mixture.[8]
Mechanism of the Stille Coupling
The catalytic cycle for the Stille coupling is analogous to that of the Suzuki-Miyaura reaction, with the transmetalation step involving the transfer of the aryl group from the organostannane to the palladium center.
"Pd(0)L2" [fillcolor="#F1F3F4", fontcolor="#202124", label="Pd(0)L2"]; "Oxidative_Addition" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Oxidative\nAddition"]; "Py-Pd(II)-Br(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Py-Pd(II)-Br(L2)"]; "Transmetalation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Transmetalation"]; "Py-Pd(II)-Ar(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Py-Pd(II)-Ar(L2)"]; "Reductive_Elimination" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive\nElimination"];
"Pd(0)L2" -> "Oxidative_Addition" [label="this compound"]; "Oxidative_Addition" -> "Py-Pd(II)-Br(L2)"; "Py-Pd(II)-Br(L2)" -> "Transmetalation" [label="Ar-Sn(R)3"]; "Transmetalation" -> "Py-Pd(II)-Ar(L2)" [label="Br-Sn(R)3"]; "Py-Pd(II)-Ar(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="3-Aryl-5-isopropylpyridine"]; }
Experimental Protocol: Stille Coupling of this compound
The following protocol for the Stille coupling of this compound is based on general procedures for similar substrates.[3]
Materials:
-
This compound
-
Aryl-tributylstannane (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (8 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in the chosen anhydrous, degassed solvent (5 mL).
-
Catalyst and Ligand Addition: Add the palladium catalyst [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%).
-
Reagent Addition: Add the aryl-tributylstannane (1.1 mmol, 1.1 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent like ethyl acetate. To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF).
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The synthesis of biaryl compounds from this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille couplings offer robust and versatile methods for this transformation. The choice between these methods will often depend on the availability and stability of the corresponding organoboron or organotin reagents. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore this important class of compounds, paving the way for new discoveries in drug development and materials science. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity.
References
- NROChemistry. (n.d.). Stille Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
- Wikipedia. (2023). Stille reaction.
- Scribd. (n.d.). 11-The Stille Reaction.
- PubMed Central. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Google Patents. (n.d.). US4542233A - Process for preparing biaryl compounds via coupling of an arylamine with an arene.
- RSC Publishing. (2016). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
- Google Patents. (n.d.). CN1832932A - Preparation and use of biaryl heterocyclic compounds.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Organic Chemistry Portal. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides.
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
- Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
- Google Patents. (n.d.). WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors.
Sources
- 1. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Stille Coupling [organic-chemistry.org]
Preparation of 3-Amino-5-isopropylpyridine: A Detailed Application Note and Protocol Utilizing Buchwald-Hartwig Amination
Abstract
This comprehensive guide details the synthesis of 3-amino-5-isopropylpyridine from its precursor, 3-bromo-5-isopropylpyridine, through a palladium-catalyzed Buchwald-Hartwig amination reaction. This application note provides an in-depth exploration of the reaction mechanism, a meticulously developed experimental protocol, and critical insights into the selection of reagents and reaction parameters. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a robust and reproducible methodology for obtaining this key synthetic intermediate.
Introduction: The Significance of Aminopyridines and the Power of C-N Cross-Coupling
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to engage in hydrogen bonding make them valuable components in drug design. The target molecule, 3-amino-5-isopropylpyridine, serves as a crucial building block for more complex molecular architectures.
Historically, the synthesis of aryl amines, particularly heteroaryl amines, was often hampered by harsh reaction conditions and limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the efficient coupling of aryl halides or pseudohalides with a wide array of amines under relatively mild conditions, offering a significant improvement over classical methods like nucleophilic aromatic substitution or the Goldberg reaction.[1]
This guide focuses on the application of the Buchwald-Hartwig amination for the specific conversion of this compound to 3-amino-5-isopropylpyridine, utilizing an ammonia equivalent as the nitrogen source.
The Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][4] The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl.[3]
-
Ligand Exchange (Amine Coordination): The amine (in this case, ammonia or its equivalent) coordinates to the palladium center, displacing a ligand.
-
Deprotonation: A base is crucial for deprotonating the coordinated amine, forming a palladium-amido intermediate.[5][6][7] The choice of base is critical and can significantly influence the reaction rate and outcome.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired 3-amino-5-isopropylpyridine and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][4]
Critical Parameters and Reagent Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key components:
| Parameter | Recommended Choice & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[3][8] |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a wide bite-angle bidentate phosphine ligand that is often effective in promoting the reductive elimination step and preventing the formation of undesired side products.[1] Sterically hindered biaryl phosphine ligands are also excellent choices.[1][8] |
| Ammonia Source | Direct use of ammonia gas can be challenging due to its volatility and potential for catalyst inhibition at high concentrations. Ammonium salts , such as ammonium sulfate ((NH₄)₂SO₄), provide a slow-release source of ammonia under the reaction conditions, which can lead to higher yields and selectivity for the primary amine.[9] |
| Base | Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[3][5] Its strength is sufficient to deprotonate the coordinated amine, driving the catalytic cycle forward. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups.[3][5] |
| Solvent | Toluene or 1,4-Dioxane are frequently used solvents for this reaction due to their ability to dissolve the reactants and their relatively high boiling points, which allow for elevated reaction temperatures.[3][10] |
| Temperature | Reaction temperatures typically range from 80-110 °C .[3][10] The optimal temperature will depend on the reactivity of the specific substrates and catalyst system. |
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 3-amino-5-isopropylpyridine.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₁₀BrN | 214.08 | 1.00 g | 4.67 mmol |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 43 mg | 0.047 mmol (1 mol% Pd) |
| Xantphos | C₃₉H₃₂OP₂ | 578.63 | 81 mg | 0.14 mmol (3 mol%) |
| Ammonium Sulfate | (NH₄)₂SO₄ | 132.14 | 926 mg | 7.01 mmol (1.5 eq) |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.35 g | 14.01 mmol (3.0 eq) |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - |
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of 3-amino-5-isopropylpyridine.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.67 mmol), Pd₂(dba)₃ (43 mg, 0.047 mmol), Xantphos (81 mg, 0.14 mmol), ammonium sulfate (926 mg, 7.01 mmol), and sodium tert-butoxide (1.35 g, 14.01 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-amino-5-isopropylpyridine as a solid.[11][12]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents or purify solvents. |
| Insufficiently strong base | Consider using a stronger base like LHMDS, but be mindful of substrate compatibility.[3] | |
| Inappropriate ligand | Screen other ligands, such as bulky biaryl phosphines (e.g., BrettPhos, RuPhos).[13] | |
| Formation of Side Products | Hydrodehalogenation | This can occur in the presence of trace water. Ensure all reagents and solvents are scrupulously dry. |
| Diarylamine formation | This is less likely with an ammonia source but can occur. Lowering the reaction temperature may help. | |
| Difficult Purification | Baseline streaking on TLC | The basic nature of the aminopyridine may cause it to interact strongly with silica gel. Adding a small amount of triethylamine (e.g., 1%) to the chromatography eluent can improve the peak shape. |
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of 3-amino-5-isopropylpyridine from this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired product can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully perform this important transformation in their own laboratories.
References
- Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). Analytical Biochemistry, 195(1), 123-127. [Link]
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). Organic Letters, 17(15), 3854–3857. [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. (2017).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564–12649. [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2022). Current Organic Chemistry, 26(20), 1813-1826. [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). DSpace@MIT. [Link]
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2010). Synlett, 2010(10), 1555-1558. [Link]
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Heterocycles, 83(4), 757-766. [Link]
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
- Removal of 2-aminopyridine from different types of real water samples. (2020). Environmental Science: Water Research & Technology, 6(10), 2824-2834. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). SyntheticPage. [Link]
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(16), 4388–4391. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Synthesis and Application of 5-isopropylpyridin-3-ylmagnesium bromide
Abstract: This document provides a comprehensive guide for the synthesis and utilization of the Grignard reagent derived from 3-Bromo-5-isopropylpyridine. This reagent is a critical building block in medicinal chemistry and materials science, serving as a potent nucleophile and a precursor for advanced cross-coupling reactions. We present two reliable protocols for its formation: the modern, highly efficient bromine-magnesium exchange method using iPrMgCl·LiCl and the classical magnesium insertion technique. The guide delves into the mechanistic underpinnings, explains the rationale behind key experimental parameters, and offers a detailed protocol for subsequent reaction with an electrophile. A troubleshooting section is included to address common experimental challenges, ensuring robust and reproducible results for researchers in drug discovery and chemical development.
Scientific Rationale & Mechanistic Overview
The synthesis of heteroaromatic Grignard reagents, particularly from pyridyl halides, presents unique challenges compared to their carbocyclic aryl counterparts. The Lewis basicity of the pyridine nitrogen can interfere with the reaction by coordinating to the magnesium surface or the formed Grignard reagent, potentially altering reactivity and leading to side products.
The Challenge of Pyridyl Grignard Synthesis
Direct insertion of magnesium into the carbon-bromine bond of a pyridine ring can be sluggish and difficult to initiate.[1][2] The primary mechanism is believed to involve a single-electron transfer (SET) from the magnesium metal surface to the aryl halide, forming a radical anion which then collapses to an aryl radical and a bromide anion before reacting further with the surface.[3][4] This process is highly sensitive to the purity and activation state of the magnesium, as well as the solvent conditions.
Methodological Advancements: Halogen-Magnesium Exchange
To overcome the limitations of direct insertion, the halogen-magnesium (Br/Mg) exchange reaction has emerged as a superior strategy for preparing functionalized and sensitive Grignard reagents.[5] The use of iPrMgCl·LiCl (Turbo-Grignard reagent) is particularly advantageous.[6][7] The presence of lithium chloride (LiCl) is crucial; it breaks up the polymeric aggregates of the Grignard reagent in solution, leading to more soluble and highly reactive monomeric species.[7] This results in faster, cleaner reactions that can be performed at lower temperatures, thereby improving tolerance for sensitive functional groups.[6]
Core Experimental Protocols
Safety Precaution: All Grignard reactions must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Grignard reagents are highly reactive towards water, oxygen, and protic sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Preferred Method via Br/Mg Exchange
This protocol is recommended for its high efficiency, reliability, and excellent functional group tolerance.
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial | Store under inert gas. |
| iPrMgCl·LiCl Solution | 1.3 M in THF | Commercial | Highly reactive; handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Use freshly distilled or from a solvent purification system. |
| Benzaldehyde | >99%, redistilled | Commercial | Example electrophile. |
| Saturated NH₄Cl Solution | Aqueous | Lab Prepared | For quenching. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial | For extraction. |
| MgSO₄ | Anhydrous | Commercial | For drying. |
-
Reaction Setup: To an oven-dried, 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add this compound (1.00 g, 4.67 mmol, 1.0 equiv.).
-
Inert Atmosphere: Purge the flask with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add 10 mL of anhydrous THF via syringe and stir until the starting material is fully dissolved.
-
Grignard Formation: Cool the solution to 0 °C using an ice-water bath. Slowly add iPrMgCl·LiCl (1.3 M in THF, 3.8 mL, 4.90 mmol, 1.05 equiv.) dropwise over 10 minutes. The internal temperature should be maintained below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The formation of the Grignard reagent, 5-isopropylpyridin-3-ylmagnesium chloride·LiCl, is typically complete within this timeframe.
-
Electrophile Addition: In a separate dry flask, dissolve benzaldehyde (0.55 g, 5.14 mmol, 1.1 equiv.) in 5 mL of anhydrous THF. Cool the Grignard solution to -20 °C and add the benzaldehyde solution dropwise.
-
Warming and Completion: Once the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2 hours or until TLC analysis indicates consumption of the starting materials.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 15 mL of saturated aqueous NH₄Cl solution to quench the reaction. Caution: Quenching is exothermic.
-
Work-up & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to yield the desired alcohol, (5-isopropylpyridin-3-yl)(phenyl)methanol.
Protocol 2: Classical Method via Mg Insertion
This traditional method can be effective but is often more challenging to initiate and less tolerant of impurities.
-
Magnesium Activation: Add magnesium turnings (125 mg, 5.14 mmol, 1.1 equiv.) to an oven-dried flask under an argon atmosphere. Add a small crystal of iodine and gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the Mg surface. Allow the flask to cool.
-
Initiation: Add 5 mL of anhydrous THF. In a separate flask, prepare a solution of this compound (1.00 g, 4.67 mmol, 1.0 equiv.) in 10 mL of anhydrous THF. Add ~1 mL of this solution to the magnesium suspension.
-
Sustaining the Reaction: The reaction mixture should become warm and cloudy, indicating initiation. If the reaction does not start, gentle warming or sonication may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[8][9]
-
Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure full conversion.
-
Downstream Reaction: Cool the resulting dark grey/brown solution of 5-isopropylpyridin-3-ylmagnesium bromide and proceed with electrophile addition as described in Protocol 1 (Steps 6-10).
Applications in Synthesis
The primary utility of 5-isopropylpyridin-3-ylmagnesium bromide is as a nucleophilic building block. Beyond simple additions to carbonyls and other electrophiles, it is a key intermediate in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[10]
-
Kumada Coupling: The Grignard reagent can be directly coupled with organic halides (aryl, vinyl) using a palladium or nickel catalyst to form new C-C bonds.[11][12][13] This is one of the most direct methods for creating biaryl structures.
-
Negishi Coupling: The Grignard reagent can be transmetalated with a zinc salt (e.g., ZnCl₂) to form the corresponding organozinc reagent. This organozinc species can then participate in a palladium-catalyzed Negishi coupling, which often exhibits broader functional group tolerance than the Kumada coupling.[14][15][16]
Visualized Mechanism & Workflow
The following diagrams illustrate the core reaction mechanism and the general experimental workflow.
Caption: Oxidative insertion mechanism for Grignard reagent formation.
Caption: General experimental workflow for synthesis and isolation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate (Classical Method) | 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impurities in the starting halide. | 1. Ensure all glassware is rigorously oven-dried and solvents are anhydrous.2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing under inert gas.3. Purify the this compound by distillation or chromatography. |
| Low Yield of Grignard Reagent | 1. Incomplete reaction.2. Reaction with atmospheric O₂ or H₂O.3. Formation of Wurtz-type homocoupling byproduct (bipyridine).[9] | 1. Extend the reaction time or slightly increase the temperature (for classical method).2. Ensure the system is leak-proof and maintains a positive inert gas pressure.3. Add the halide solution slowly to maintain a low concentration and minimize coupling. Using the Br/Mg exchange method (Protocol 1) significantly reduces this side reaction. |
| Complex Mixture After Electrophile Addition | 1. Grignard reagent acting as a base instead of a nucleophile.[17]2. Enolizable electrophile.3. Excess Grignard reagent leading to double addition (e.g., on esters).[18] | 1. Use a non-enolizable electrophile if possible. Perform the addition at low temperatures (-78 to -20 °C) to favor nucleophilic addition.2. Use a pre-formed lithium salt of the enolizable ketone/aldehyde if necessary.3. Use precise stoichiometry (1.0 equiv.) of the Grignard reagent for electrophiles prone to multiple additions. |
References
- Kumada coupling - Wikipedia. Wikipedia. [Link]
- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. National Institutes of Health (NIH). [Link]
- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts | Organic Letters.
- Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Royal Society of Chemistry (RSC) Publishing. [Link]
- Kumada Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- making Grignard reagents - YouTube. YouTube. [Link]
- Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Royal Society of Chemistry (RSC) Publishing. [Link]
- Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. Royal Society of Chemistry (RSC) Publishing. [Link]
- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]
- Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
- The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society.
- Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System | Journal of the American Chemical Society.
- Negishi coupling - Wikipedia. Wikipedia. [Link]
- The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones | Journal of the American Chemical Society.
- A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Organic Chemistry Portal. [Link]
- Grignard compounds derived
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF.
- Mechanism of formation of Grignard reagents. Kinetics of reaction of substituted aryl bromides with magnesium and with tri-n-butyltin hydride in ethereal solvents.
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.
- LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. LMU München University Library. [Link]
- Negishi Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes | Request PDF.
- Process for the preparation of aryl-pyridinyl compounds.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. TU/e Repository. [Link]
- Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Synthesis method of 5-bromopyridine-3-formaldehyde.
- REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Purdue University. [Link]
- The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- Grignard compounds derived from pyridine. I. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Grignard compounds derived from pyridine. I | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]
- 6. Selective Metalation and Additions [sigmaaldrich.com]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Use of 3-Bromo-5-isopropylpyridine in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: Strategic Use of 3-Bromo-5-isopropylpyridine as a Core Scaffold in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology and immunology.[1] Their central role in cellular signal transduction pathways means that their dysregulation is frequently implicated in disease pathogenesis.[2] The development of small molecule kinase inhibitors that target the ATP-binding site is a cornerstone of modern drug discovery.
Within the vast chemical space explored by medicinal chemists, the pyridine ring stands out as a "privileged structure."[2] Its derivatives are prevalent in numerous approved drugs due to their favorable physicochemical properties, metabolic stability, and ability to form key hydrogen bonds with protein targets.[3] Specifically, this compound has gained prominence as a versatile and strategically valuable starting material. The bromine atom at the 3-position serves as a robust and highly adaptable synthetic handle for introducing chemical diversity through modern cross-coupling reactions.[2][3] Simultaneously, the isopropyl group at the 5-position can provide beneficial van der Waals interactions within the often hydrophobic sub-pockets of the kinase ATP-binding site, enhancing both potency and selectivity.
This guide provides an in-depth exploration of the application of this compound in kinase inhibitor synthesis, focusing on the two most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Key Synthetic Methodologies: Building Complexity from a Simple Core
The true power of this compound lies in its ability to undergo predictable and high-yielding transformations to build the complex biaryl and heteroaryl-amine structures typical of Type I and Type II kinase inhibitors.
Suzuki-Miyaura Cross-Coupling: Forging the Core Carbon Skeleton
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, allowing for the direct coupling of the pyridine core to a wide array of aryl and heteroaryl boronic acids or esters.[2][3][4] This transformation is fundamental for constructing the biaryl scaffolds that often form the backbone of kinase inhibitors, enabling the exploration of structure-activity relationships (SAR) by modifying the appended ring system.[5]
Reaction Principle: The reaction involves a palladium-catalyzed cycle that couples an organoboron species with an organic halide.[4] The cycle proceeds through three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with electron-deficient heteroaryl halides like bromopyridines.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[4] Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[3][4] Rigorous degassing of the solvent via sparging with argon for 20-30 minutes is highly recommended to prevent side reactions like boronic acid homocoupling.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination: Installing the Key Hinge-Binding Moiety
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[7][8] In kinase inhibitor design, this reaction is paramount for introducing the amine-containing heterocycles (e.g., aminopyrazoles, aminoindazoles) that form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.
Reaction Principle: Similar to the Suzuki coupling, this is a palladium-catalyzed cycle.[7] Key steps include the oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7][8] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[9]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Step-by-Step Procedure:
-
Vessel Preparation (Inert Atmosphere): All operations should be performed under an inert atmosphere (in a glovebox or using Schlenk techniques) due to the air-sensitivity of the catalyst, ligand, and base.[10]
-
Reagent Addition: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).[10]
-
Substrate Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the vessel.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[10]
-
Reaction: Seal the vessel tightly and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter the mixture through a pad of Celite® to remove palladium salts and the inorganic base.[10]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired N-substituted product.
Application Case Study: Synthesis of a RIPK2 Inhibitor Scaffold
Receptor-interacting protein kinase 2 (RIPK2) is a key serine/threonine kinase that mediates signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[11][12] Dysregulation of the NOD-RIPK2 pathway is implicated in a variety of inflammatory conditions, making RIPK2 a promising therapeutic target.[5][13] Many potent RIPK2 inhibitors feature a substituted pyridine core.[5]
The following scheme illustrates a plausible synthetic route to a core RIPK2 inhibitor scaffold, leveraging this compound as the starting material. This route employs a strategic sequence of Suzuki and Buchwald-Hartwig reactions.
Caption: Simplified signaling pathway showing RIPK2 activation and inhibition.
Hypothetical Synthesis Scheme
(This scheme is illustrative and based on established chemical principles for building similar inhibitor classes[5][11])
-
Step A: Suzuki-Miyaura Coupling. this compound is coupled with 3-methoxyphenylboronic acid to install the 'back pocket' binding moiety.
-
Step B: Buchwald-Hartwig Amination. The resulting biaryl intermediate is then coupled with a suitable hinge-binding amine, such as 4-amino-1H-pyrazole, to complete the core inhibitor scaffold.
This two-step sequence allows for modular synthesis, where libraries of compounds can be rapidly generated by varying either the boronic acid in Step A or the amine in Step B to optimize potency and selectivity.
Data Presentation: Guiding Optimization
The systematic variation of substituents introduced via these coupling reactions is the essence of lead optimization. The following tables provide representative data to guide experimental design.
Table 1: Representative Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 95 |
| Suzuki-Miyaura | Pd(OAc)₂ (3%) | RuPhos (6%) | Na₂CO₃ (3.0) | Toluene | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOt-Bu (1.4) | Toluene | 110 |
| Buchwald-Hartwig | [Pd(CyPF-tBu)Cl₂] (2%) | - | LHMDS (1.5) | Dioxane | 100 |
Table 2: Illustrative Structure-Activity Relationship (SAR) for RIPK2 Inhibitors
(This data is hypothetical, modeled after published SAR studies for RIPK2 inhibitors to illustrate the impact of substitutions at the 3-position.[5])
| Compound ID | R Group (at 3-position) | RIPK2 IC₅₀ (nM) |
| 1 | 3-Methoxyphenyl | 40 |
| 2 | 3-Hydroxyphenyl | 35 |
| 3 | 3-Chlorophenyl | 90 |
| 4 | 3-Cl-4-hydroxyphenyl | 5 |
| 5 | 3-Cl-5-hydroxyphenyl | 9 |
This SAR table demonstrates how small changes to the group installed via Suzuki coupling can have a profound impact on biological activity. The data suggests that a combination of electronic and hydrogen-bonding features, such as in compounds 4 and 5 , leads to significantly improved potency.[5]
Conclusion
This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its well-defined reactivity in robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a reliable platform for constructing complex molecular architectures. The protocols and strategic insights outlined in this guide are intended to empower researchers to efficiently explore chemical space and accelerate the discovery of next-generation therapeutics targeting the human kinome.
References
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.com.
- Chem-Impex. (n.d.). 3-Bromo-5-hydroxypyridine. Chemimpex.com.
- University of Liverpool. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Chem.liv.ac.uk.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.com.
- Chandrappa, J. et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
- Al-Ostoot, F.H. et al. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. Benchchem.com.
- He, X. et al. (2017). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. ACS Medicinal Chemistry Letters. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. Benchchem.com.
- Mo, J. et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. [Link]
- Ahmad, G. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
- Bryan, M.C. et al. (2019). Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold. Journal of Medicinal Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem.com.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]
- Chan, T.S. & Leung, C.H. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Immunology. [Link]
- MDPI. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
Application Notes and Protocols: Ligand Selection for Suzuki Reactions of 3-Bromo-5-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Substituted Pyridine Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4] However, the successful application of this methodology to heteroaromatic systems, such as substituted pyridines, often presents unique challenges.
3-Bromo-5-isopropylpyridine is a valuable building block, but its electronic properties and steric hindrance can complicate Suzuki coupling reactions. The electron-deficient nature of the pyridine ring can affect the oxidative addition step, while the isopropyl group introduces steric bulk that can impede subsequent steps in the catalytic cycle.[5][6] Consequently, the judicious selection of the ancillary ligand for the palladium catalyst is paramount to achieving high yields and reaction efficiency.[7][8] This guide provides a detailed analysis of ligand selection for the Suzuki reaction of this compound, offering insights into the mechanistic rationale and providing a robust experimental protocol.
The Catalytic Cycle: A Ligand's Crucial Role
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][9][10] The ligand's role is multifaceted and critical to the success of each step:
-
Oxidative Addition: The catalytically active Pd(0) species, stabilized by the ligand, inserts into the carbon-bromine bond of this compound. Electron-rich and sterically bulky ligands facilitate this step, which is often rate-limiting, especially with less reactive aryl halides.[7][8][9]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid or its ester.[10][11]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][10] Bulky ligands are known to promote this final step.[9]
Ligand Selection: A Comparative Analysis
For challenging substrates like this compound, the choice of ligand moves beyond simple phosphines like triphenylphosphine (PPh₃). More sophisticated ligands, characterized by increased steric bulk and electron-donating ability, are generally required. Below is a comparison of common ligand classes and their suitability for this specific transformation.
| Ligand Class | Key Features | Rationale for this compound | Recommended Ligands |
| Buchwald-type Biaryl Phosphines | Sterically demanding and electron-rich.[5] Promote both oxidative addition and reductive elimination.[5] | Excellent for sterically hindered and electron-deficient heteroaryl halides. The bulky framework helps to create a coordinatively unsaturated palladium center, facilitating the reaction.[12] | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, forming stable palladium complexes.[8] Highly effective for cross-coupling of unreactive substrates.[11] | Their strong electron-donating ability can significantly accelerate the oxidative addition of the C-Br bond in the pyridine ring.[13] | IPr, SIMes, SIPr |
| Ferrocenyl Phosphines | Bidentate ligands with a unique bite angle.[14] Offer a good balance of steric and electronic properties. | Can be effective, particularly Pd(dppf)Cl₂, which is a robust and versatile catalyst for a range of Suzuki couplings.[14] | dppf |
| Bulky Alkylphosphines | Highly electron-donating and sterically bulky. | Can be effective, but sometimes their high basicity can lead to side reactions. | P(t-Bu)₃, PCy₃ |
Recommendation: For the Suzuki coupling of this compound, Buchwald-type biaryl phosphine ligands , such as SPhos or XPhos , are often the first choice due to their proven efficacy with sterically hindered and heteroaromatic substrates.[5][12] N-Heterocyclic carbene (NHC) ligands also represent a powerful alternative.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the Suzuki coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for different coupling partners.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate small vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vessel with a septum or screw cap, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction vessel via syringe.
-
Catalyst Addition: Add the pre-weighed catalyst mixture to the reaction vessel.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-5-isopropylpyridine.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening other ligands from the recommended list (e.g., XPhos or an NHC ligand). Increasing the catalyst loading or reaction temperature may also be beneficial. Ensure that all reagents and solvents are anhydrous and that the system is thoroughly deoxygenated, as oxygen can deactivate the catalyst.[9]
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction.[9] Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can sometimes mitigate this issue.
-
Homocoupling: The formation of biphenyl from the boronic acid can occur, especially if Pd(II) species are present without being efficiently reduced to Pd(0).[9] Using a Pd(0) source like Pd₂(dba)₃ or ensuring efficient in situ reduction of Pd(II) can help.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the strategic selection of the palladium ligand. Sterically bulky and electron-rich ligands, such as the Buchwald-type biaryl phosphines and N-heterocyclic carbenes, are essential for overcoming the challenges posed by this sterically hindered and electron-deficient substrate. The provided protocol offers a robust starting point for researchers, and a systematic approach to ligand screening and condition optimization will enable the efficient synthesis of a wide range of valuable 3-aryl-5-isopropylpyridine derivatives.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- National Center for Biotechnology Information. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- National Center for Biotechnology Information. Developing Ligands for Palladium(II)
- Royal Society of Chemistry.
- TDX.
- ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
- National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Royal Society of Chemistry. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
- Royal Society of Chemistry. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. [Link]
- ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
- National Center for Biotechnology Information. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 13. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Strategic Guide to Base Selection for the Buchwald-Hartwig Amination of 3-Bromo-5-isopropylpyridine
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical research and drug development, where aryl and heteroaryl amines represent critical structural motifs in a vast number of biologically active molecules.[2][3]
This guide focuses on a specific, yet representative, transformation: the amination of 3-Bromo-5-isopropylpyridine. As a heteroaryl halide, this substrate introduces electronic and steric considerations that make the judicious selection of reaction parameters—especially the base—paramount for success.[4] The purpose of this document is to move beyond a simple recitation of conditions and provide a deep, mechanistic-driven understanding of how to select the optimal base, thereby empowering researchers to troubleshoot, optimize, and adapt these protocols for their specific amine coupling partners.
The Pivotal Role of the Base in the Catalytic Cycle
In the Buchwald-Hartwig amination, the base is not merely a stoichiometric spectator or a simple proton scavenger. It is an active and critical participant in the catalytic cycle, directly influencing reaction rates, catalyst turnover, and even catalyst stability.[5][6] Its primary role is to deprotonate the amine-ligated palladium(II) complex, generating the crucial palladium-amido intermediate. This step is often rate-determining and is the necessary prelude to reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7][8] An inappropriate base can lead to slow or stalled reactions, catalyst decomposition, or undesired side reactions.
Key Factors for Base Selection
Choosing the right base requires a multifactorial analysis of the amine coupling partner, the substrate, and the desired reaction conditions. For this compound, the following considerations are key.
Base Strength (pKa)
The most critical property of a base is its strength, typically referenced by the pKa of its conjugate acid. The pKa of the amine nucleophile dictates the required basicity for efficient deprotonation.
-
Strong Bases (pKaH > 18): Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS) are required for coupling less acidic primary and secondary aliphatic amines.[9][10] NaOt-Bu is the most common starting point for these reactions.
-
Weaker Bases (pKaH ≈ 10-13): Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often employed for more acidic nucleophiles, such as anilines, or when coupling substrates bearing base-sensitive functional groups (e.g., esters, ketones).[11][12] Using a base that is too strong can lead to undesired side reactions like enolate formation or hydrolysis.[5][7]
Solubility and Physical Form
The solubility of the base in the reaction solvent dramatically affects the reaction kinetics.
-
Homogeneous Bases: Soluble bases like LHMDS create a homogeneous reaction mixture, which can lead to faster, more reproducible reactions.
-
Heterogeneous Bases: Most common bases, including NaOt-Bu and inorganic salts like Cs₂CO₃ and K₃PO₄, have limited solubility in common solvents like toluene or dioxane.[5] For these, the reaction occurs at the solid-liquid interface, making factors like particle size, surface area, and stirring rate crucial for reproducibility.[13]
Counter-ion Effects (Na⁺ vs. K⁺ vs. Cs⁺)
The nature of the cation can influence the reaction through several mechanisms. Cesium ions (Cs⁺) from Cs₂CO₃ are large and soft, which can promote catalyst activity. The resulting cesium bromide (CsBr) byproduct also has different solubility properties compared to NaBr or KBr, which can impact the reaction equilibrium.
Steric Hindrance
The steric profile of the base itself is generally less of a concern than the sterics of the ligand and substrates. However, the use of bulky phosphine ligands, which are essential for coupling hindered substrates, necessitates a base that can efficiently access the palladium-amine complex.[1] The isopropyl group on the pyridine ring adds a moderate level of steric hindrance that must be overcome.
Comparative Analysis of Recommended Bases
The table below summarizes the properties and applications of bases commonly used for the amination of heteroaryl halides like this compound.
| Base | Formula | pKa (Conjugate Acid) | Typical Amine Substrate(s) | Advantages | Disadvantages |
| Sodium tert-butoxide | NaOt-Bu | ~19 | Primary & Secondary Aliphatic | High reactivity, promotes fast reaction rates, widely used.[9] | Incompatible with base-sensitive groups (esters, ketones); can promote side reactions.[7] |
| Potassium tert-butoxide | KOt-Bu | ~19 | Primary & Secondary Aliphatic | Similar reactivity to NaOt-Bu. | Similar limitations to NaOt-Bu. |
| LHMDS | LiN(SiMe₃)₂ | ~26 | Aliphatic, Protic Group Tolerance | Tolerates some protic functional groups (e.g., alcohols, amides).[7] | Air and moisture sensitive solid; can be expensive. |
| Cesium Carbonate | Cs₂CO₃ | ~10 (second pKa) | Anilines, Heterocyclic Amines | Mild, excellent for base-sensitive substrates, beneficial cesium effect.[11] | Generally lower reactivity; may require higher temperatures or longer times. |
| Potassium Phosphate | K₃PO₄ | ~12.3 (third pKa) | Anilines, Hindered Substrates | Strong, non-nucleophilic, effective for heteroaryl substrates.[12] | Can be slow with aliphatic amines; often requires higher catalyst loading. |
Decision-Making Workflow for Base Selection
To streamline the selection process, the following flowchart provides a logical path based on the properties of the amine coupling partner.
Experimental Protocols
Safety Note: All procedures should be performed in a well-ventilated fume hood. Inert atmosphere techniques are required. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure using Sodium tert-Butoxide
This protocol is a robust starting point for coupling primary and secondary aliphatic amines with this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)
-
XPhos or RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene (to achieve 0.1-0.2 M concentration)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Amine Addition: Finally, add the aliphatic amine coupling partner via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 5-isopropylpyridin-3-amine.
Protocol 2: General Procedure using Potassium Phosphate
This protocol is recommended for coupling anilines or more sensitive amine partners.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aniline or other amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Xantphos or BINAP (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely ground
-
Anhydrous, degassed dioxane or toluene (to achieve 0.1-0.2 M concentration)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add the palladium precursor, the phosphine ligand, and the finely ground potassium phosphate. Note: Grinding the K₃PO₄ increases its surface area and can improve reaction rates.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (reactions with inorganic bases may be slower than with alkoxides).
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause (Base-Related) | Suggested Solution |
| Low or No Conversion | Base is not strong enough to deprotonate the amine. | Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu). |
| Poor solubility/quality of the inorganic base. | Use a freshly opened, anhydrous base. Finely grind inorganic bases like K₃PO₄ before use. Ensure vigorous stirring. | |
| Substrate Decomposition | Base is too strong and reacting with the substrate or product. | Switch to a milder base (e.g., from NaOt-Bu to Cs₂CO₃ or K₃PO₄).[2] |
| Hydrodehalogenation | Presence of water with a strong base, leading to a competing reduction pathway. | Ensure all reagents and solvents are strictly anhydrous. Use freshly opened base. |
| Poor Reproducibility | Inconsistent quality or physical form of a heterogeneous base. | Standardize the source and handling of the base. Consider switching to a soluble base like LHMDS for consistency. |
Conclusion
The selection of a base is a critical optimization parameter in the Buchwald-Hartwig amination of this compound. A successful outcome hinges on a logical assessment of the amine nucleophile's pKa, the potential for side reactions, and the physical properties of the base itself. While strong alkoxides like NaOt-Bu serve as the workhorse for aliphatic amines, weaker inorganic bases such as K₃PO₄ and Cs₂CO₃ provide a milder, more tolerant alternative for anilines and functionalized substrates. By understanding the principles outlined in this guide, researchers can rationally design, execute, and troubleshoot their C-N cross-coupling reactions to achieve high efficiency and yield.
References
- Chotana, G. A., Vaddaman, S. H., & Montgomery, J. (2010). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- Dodge, J. A., & Johnson, D. S. (2019). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Altman, R. A., & Buchwald, S. L. (2007). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF.
- ResearchGate. (2019). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Request PDF.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- ResearchGate. (2013). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv.
- Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology.
- Ashenhurst, J. (n.d.). Master Organic Chemistry. An Online Organic Chemistry Resource.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Wordpress.
- ResearchGate. (2010). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Request PDF.
- OUCI. (2014). Role of the Base in Buchwald–Hartwig Amination.
- Choi, B., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
- Choi, B., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects in Cross-Coupling Reactions of 3-Bromo-5-isopropylpyridine
<
Abstract
This document provides an in-depth technical guide on the critical role of solvents in palladium-catalyzed cross-coupling reactions, with a specific focus on the versatile building block, 3-bromo-5-isopropylpyridine. For researchers, medicinal chemists, and process development scientists, understanding and optimizing solvent conditions is paramount to achieving high yields, selectivity, and overall reaction efficiency. These notes synthesize mechanistic insights with actionable protocols to empower users to rationally select solvents and troubleshoot common issues in the synthesis of complex molecules.
Introduction: The Pivotal Role of Solvents in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely utilized transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] The substrate, this compound, is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. The successful outcome of its cross-coupling reactions is profoundly influenced by the choice of solvent, a parameter that is often critical yet sometimes overlooked.[3][4][5]
The solvent does more than simply dissolve reactants; it actively participates in the catalytic cycle by influencing the solubility of reagents and catalysts, stabilizing reactive intermediates, and in some cases, directly coordinating to the metal center.[5][6] A judicious choice of solvent can dramatically enhance reaction rates, improve product yields, and even alter the selectivity of a reaction.[7][8][9] Conversely, an inappropriate solvent can lead to sluggish reactions, catalyst deactivation, or the formation of undesirable byproducts.
This guide will explore the multifaceted effects of solvents in two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, using this compound as a representative substrate.
Mechanistic Considerations: How Solvents Influence the Catalytic Cycle
The efficacy of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the seamless progression of its catalytic cycle, which generally comprises three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][10] The solvent can exert a significant influence on each of these steps.
Oxidative Addition
This initial step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of this compound to form a palladium(II) intermediate. The polarity and coordinating ability of the solvent can play a crucial role here.
-
Polar Solvents: Highly polar solvents can stabilize the charge-separated transition state of the oxidative addition, thereby accelerating this step.[11][12] However, the relationship between solvent polarity and reaction rate is not always linear and can be complicated by other solvent properties.[8][11][12]
-
Coordinating Solvents: Solvents with coordinating heteroatoms (e.g., THF, dioxane, DMF) can associate with the palladium center.[6][7] This coordination can influence the electron density at the metal, affecting its reactivity. In some cases, solvent coordination can even invert the selectivity of oxidative addition when multiple reactive sites are present on the substrate.[7][8][9]
Transmetalation (Suzuki-Miyaura Coupling)
In the Suzuki-Miyaura reaction, an organoboron species transfers its organic group to the palladium(II) complex. The solvent's ability to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid or ester is critical for this step to proceed efficiently. Protic solvents, such as water or alcohols, are often used as co-solvents in Suzuki reactions to facilitate the dissolution of the base and promote the activation of the organoboron reagent.[13][14]
Amine Coordination and Deprotonation (Buchwald-Hartwig Amination)
For the Buchwald-Hartwig amination, the solvent must facilitate the coordination of the amine to the palladium(II) complex and the subsequent deprotonation by a base. Aprotic solvents are generally preferred to avoid competitive coordination of the solvent to the palladium center and to ensure the basicity of the added base is not diminished. Toluene, dioxane, and THF are commonly employed.
Reductive Elimination
This final step regenerates the palladium(0) catalyst and forms the desired carbon-carbon or carbon-nitrogen bond. The solvent can influence the rate of reductive elimination by stabilizing the transition state.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for screening solvent effects in a cross-coupling reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 9. Solvent coordination to palladium can invert the selectivity of oxidative addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Scale-up synthesis of 3-Bromo-5-isopropylpyridine derivatives
An In-Depth Guide to the Scale-Up Synthesis of 3-Bromo-5-isopropylpyridine and Its Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound and its subsequent derivatization. The protocols and insights herein are designed to bridge the gap between laboratory-scale discovery and pilot- or production-scale manufacturing, emphasizing safety, efficiency, and analytical rigor.
Strategic Overview: The Importance of Scalable Synthesis
This compound is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. The bromo-substituent serves as a versatile synthetic handle for introducing a wide array of functional groups through cross-coupling reactions, while the isopropyl group modulates lipophilicity and metabolic stability. Transitioning the synthesis of this scaffold and its derivatives from the bench to a multi-kilogram scale introduces significant challenges related to reaction control, safety, purification, and cost-effectiveness. This guide outlines robust and validated strategies to navigate these challenges.
Core Scaffold Synthesis: Electrophilic Bromination of 3-Isopropylpyridine
The most direct and scalable route to the this compound core is the electrophilic bromination of commercially available 3-isopropylpyridine. The key challenge in this step is achieving high regioselectivity for the 5-position.
Causality of Reagent and Condition Selection
On a large scale, handling elemental bromine (Br₂) presents significant safety and material compatibility issues, as it is a dense, corrosive, and fuming liquid.[1] Therefore, N-Bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid, is the preferred brominating system.[2] NBS is a solid, making it easier and safer to handle during reactor charging.[1] The sulfuric acid acts as both the solvent and a catalyst, protonating the pyridine ring to deactivate it towards electrophilic attack, while simultaneously activating the NBS to generate the required electrophilic bromine species. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Workflow for Core Scaffold Synthesis
Caption: Scalable workflow for the synthesis of this compound.
Protocol 1: Pilot-Scale Synthesis of this compound
This protocol is adapted from a validated procedure for a structurally similar compound and is designed for a 5 kg scale.[2]
Materials:
-
3-isopropylpyridine (5.0 kg, 41.3 mol)
-
Concentrated Sulfuric Acid (98%) (15.0 L)
-
N-Bromosuccinimide (NBS) (7.7 kg, 43.3 mol)
-
Dichloromethane (DCM)
-
50% Sodium Hydroxide solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 3-isopropylpyridine (5.0 kg) and concentrated sulfuric acid (15.0 L).
-
Cooling: Cool the stirred mixture to between 0-5 °C.
-
NBS Addition: Add N-Bromosuccinimide (7.7 kg) in portions over 2-3 hours. Critically, maintain the internal temperature below 10 °C to control the exothermic reaction and prevent side-product formation.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-16 hours.
-
Monitoring: Monitor the reaction's progress via HPLC or GC-MS until the starting material is fully consumed.
-
Quenching: Carefully transfer the reaction mixture by pumping it slowly into a separate vessel containing crushed ice (30 kg) to quench the reaction.
-
Basification: Adjust the aqueous solution's pH to 8-9 by the slow addition of 50% sodium hydroxide solution, ensuring the temperature is maintained below 25 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 L).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 L) and brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield this compound.
Table 1: Representative Process Data Summary
| Parameter | Lab Scale (100 g) | Pilot Scale (5.0 kg) |
| Input (3-isopropylpyridine) | 100 g | 5.0 kg |
| Input (NBS) | 154 g | 7.7 kg |
| Solvent (H₂SO₄) | 300 mL | 15.0 L |
| Typical Yield | 75-85% | 70-80% |
| Purity (Post-Distillation) | >98% | >98% |
Derivatization Strategies: Leveraging the Bromo- Handle
The C-Br bond at the 3-position is a robust platform for forming C-N, C-C, and other bonds, enabling the synthesis of a diverse library of derivatives.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a crucial transformation in pharmaceutical synthesis.[3][4] This reaction is highly versatile, allowing the coupling of the bromopyridine scaffold with a wide range of primary and secondary amines.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reactor Setup: To a dry, inerted reactor, add the this compound, amine, base, palladium pre-catalyst, and ligand.
-
Solvent Addition: Add the degassed solvent via cannula or pump.
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[6] A key consideration for pyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit the reaction.[6] The selection of appropriate ligands and conditions is crucial to overcome this.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reactor Setup: Charge a dry, inerted reactor with this compound, the boronic acid/ester, the base, and the palladium catalyst.[6]
-
Solvent Addition: Add the degassed solvent system via pump. A typical reaction concentration is 0.1 to 0.5 M.[6]
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by HPLC/TLC).
-
Work-up: Cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Process Control and Analytical Methods
Rigorous in-process control (IPC) is essential for a successful scale-up. Analytical techniques are used to monitor reaction completion, identify impurities, and ensure the final product meets specifications.
Table 2: Comparison of Purity Assessment Techniques
| Analytical Technique | Principle of Detection | Typical Purity (%) | Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases. | 98.5 - 99.5 | High resolution and sensitivity; versatile for a wide range of compounds.[7] | Requires reference standards for quantification.[7] |
| GC-MS | Separation of volatile compounds by boiling point, followed by mass-based detection. | >99 | Excellent for volatile compounds; provides structural information from mass spectra.[7] | Sample must be volatile and thermally stable.[7] |
| qNMR | Quantitative analysis based on the integral of NMR signals relative to a certified internal standard. | >99 | Highly accurate and does not require a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. |
Large-Scale Purification Strategies
The choice of purification method at scale depends on the physical properties of the target derivative (solid vs. liquid) and the nature of the impurities.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Bromo-5-isopropylpyridine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of 3-bromo-5-isopropylpyridine. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and maximize your reaction yields.
Introduction: The Challenge of this compound in Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to heteroaryl halides like this compound presents a unique set of challenges.[1][2][3] The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation, while the isopropyl group introduces steric hindrance that can impede key steps in the catalytic cycle.[4] This guide is designed to address these specific issues, providing you with a systematic approach to optimizing your reaction conditions.
Troubleshooting Guide: Addressing Common Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered when using this compound in Suzuki coupling reactions.
Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?
A1: Low conversion is a frequent issue and can stem from several factors. A systematic diagnosis is key.
Potential Causes & Solutions:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition.[4]
-
-
Inefficient Oxidative Addition: While the C-Br bond in 3-bromopyridine is generally reactive, steric hindrance from the adjacent isopropyl group can slow down the initial oxidative addition step.[7]
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[9][10][11]
-
Solution: A common starting point is an aqueous mixture of a polar aprotic solvent like 1,4-dioxane or THF with a moderately strong inorganic base such as K₂CO₃ or K₃PO₄.[2][3][12] If solubility is an issue, DMF can be considered.[13] For base-sensitive functional groups, a milder base like KF may be beneficial.[11][13]
-
Troubleshooting Workflow for Low Yield:
Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.
Q2: I'm observing significant side products like homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[8]
Potential Causes & Solutions:
-
Presence of Oxygen: Inadequate degassing of solvents and failure to maintain an inert atmosphere can promote homocoupling.[8]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling.[4]
-
Solution: If homocoupling persists despite rigorous degassing, consider screening different palladium precatalysts and ligands.
-
-
Slow Addition: A high concentration of the boronic acid at the start of the reaction can favor homocoupling.
Q3: My reaction has stalled, and I see both starting material and product. What should I do?
A3: A stalled reaction often points to catalyst decomposition or deactivation over the course of the reaction.
Potential Causes & Solutions:
-
Catalyst Decomposition: Palladium(0) catalysts can be sensitive to oxygen and may decompose to form inactive palladium black.[16]
-
Solution: Ensure meticulous exclusion of air. In some instances, adding a fresh portion of the catalyst to the stalled reaction can restart the catalytic cycle, although this is not always effective.
-
-
Ligand Oxidation: Phosphine ligands can be oxidized, which can inhibit the catalyst.[16]
-
Solution: Use high-purity, fresh ligands. Storing ligands under an inert atmosphere is good practice.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid being used. However, for challenging heteroaryl halides, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective.[4][5] A good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[4][5][17] PEPPSI-type catalysts are also highly effective for heteroaryl couplings.[5]
Q2: Which base should I choose?
A2: The base plays a crucial role in the transmetalation step.[9][10][11]
-
K₂CO₃ and K₃PO₄: These are robust, commonly used bases that are effective in many cases.[2][3][12] K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids.
-
Cs₂CO₃: This is a more expensive but often more effective base, particularly for difficult couplings.[14]
-
KF: A milder base that can be advantageous when your substrates have base-sensitive functional groups.[11][13]
Q3: What is the ideal solvent system?
A3: A mixture of a polar aprotic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[2][3][12]
-
1,4-Dioxane/Water or THF/Water (e.g., 4:1 or 3:1 v/v): These are the most common and generally effective solvent systems.
-
Toluene/Water: Another viable option, particularly if solubility in dioxane or THF is limited.[12]
-
DMF or Acetonitrile/Water: Can be useful for more polar substrates.[12][13]
Q4: Do I need to protect the pyridine nitrogen?
A4: In most cases, protection of the pyridine nitrogen is not necessary if the correct catalyst system is chosen. Modern bulky phosphine ligands are designed to create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen and prevent catalyst inhibition.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture at a set temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4][18]
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Common, effective, and relatively inexpensive palladium source. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand known to be effective for challenging heteroaryl couplings.[5] |
| Base | K₃PO₄ (2.0 equiv) | A strong base that is often effective for hindered substrates.[5] |
| Solvent | 1,4-Dioxane/Water (4:1) | A standard solvent system with good solvating properties for a wide range of substrates.[2][3] |
| Temperature | 80-100 °C | A typical temperature range for Suzuki couplings of aryl bromides.[14] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to effective troubleshooting.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Homocoupling in 3-Bromo-5-isopropylpyridine Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a persistent challenge in cross-coupling chemistry: the undesired homocoupling of 3-bromo-5-isopropylpyridine. The formation of the symmetrical 5,5'-diisopropyl-3,3'-bipyridine byproduct consumes valuable starting material, complicates purification, and ultimately lowers the yield of your target compound.
This guide provides in-depth, field-tested insights and actionable troubleshooting strategies to help you minimize this side reaction and optimize your synthetic outcomes. We will delve into the mechanistic underpinnings of homocoupling and provide practical, step-by-step protocols.
Troubleshooting Guide: High Homocoupling Observed
When post-reaction analysis (LC-MS, GC-MS, or NMR) reveals a significant peak corresponding to 5,5'-diisopropyl-3,3'-bipyridine, consult the following table to diagnose and resolve the issue.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Significant homocoupling (>10%) in Suzuki-Miyaura reactions. | 1. Oxygen Contamination: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] These Pd(II) species are known to promote the homocoupling of organoboron reagents.[2][3] 2. Inefficient Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the catalytically active Pd(0) may be slow or incomplete, leaving Pd(II) to facilitate homocoupling.[1][4] | 1. Rigorous Degassing: Deoxygenate all solvents and the reaction headspace thoroughly. Use techniques like freeze-pump-thaw cycles (3x) or subsurface sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][5] Maintain a positive pressure of inert gas throughout the reaction. 2. Use Pd(0) or Modern Pre-catalysts: Switch to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, use modern Buchwald-type pre-catalysts (e.g., G3 or G4 pre-catalysts) which are designed for rapid and efficient generation of the active LPd(0) species.[6] |
| Homocoupling persists despite inert atmosphere. | 1. Suboptimal Ligand Choice: The ligand sphere around the palladium center dictates the relative rates of the desired cross-coupling steps versus undesired pathways. Small, less electron-donating ligands may not sufficiently stabilize the Pd(0) state or promote efficient reductive elimination of the desired product.[7][8] 2. Inappropriate Base: The base can influence catalyst activity and stability.[7] Some strong bases may promote catalyst decomposition or side reactions that lead to homocoupling. | 1. Employ Bulky, Electron-Rich Ligands: Screen a panel of bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands are known to accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting the homocoupling pathway.[1][5][7] The steric bulk also disfavors the formation of diarylpalladium intermediates that could lead to homocoupling.[8] 2. Optimize Base: Screen weaker inorganic bases such as K₂CO₃ or Cs₂CO₃, or a moderately strong base like K₃PO₄.[5][7] Ensure the base is finely powdered and anhydrous to maximize reactivity and reproducibility. |
| Reaction is sluggish, leading to byproduct formation over time. | 1. Catalyst Inhibition/Deactivation: The pyridine nitrogen of this compound can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[5][7] This slows the desired catalytic cycle, allowing more time for side reactions to occur. 2. Low Reaction Temperature: The activation energy for the oxidative addition of the C-Br bond on the electron-deficient pyridine ring may not be met at lower temperatures, leading to a slow reaction.[5] | 1. Increase Catalyst/Ligand Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[7] Ensure a proper ligand-to-palladium ratio (typically 2:1 for monodentate ligands). 2. Adjust Temperature: Carefully increase the reaction temperature in increments (e.g., 80 °C to 100 °C). Higher temperatures often overcome the activation barrier for C-Br bond activation in heteroaryl halides.[5] |
| Homocoupling observed in Sonogashira or Ullmann-type reactions. | 1. Oxidative Alkyne Homocoupling (Glaser coupling): In Sonogashira reactions, oxygen and the copper(I) co-catalyst can promote the homocoupling of the terminal alkyne.[1] 2. Reductive Homocoupling (Ullmann): In palladium- or copper-catalyzed Ullmann-type homocouplings, the reaction mechanism inherently involves the coupling of two aryl halide molecules, often promoted by a reducing agent.[9][10] | 1. For Sonogashira: Minimize or eliminate the Cu(I) co-catalyst if possible ("copper-free" conditions). Rigorously exclude oxygen as described above.[1] 2. For Cross-Coupling: To avoid Ullmann-type homocoupling when a cross-coupling is desired, ensure your conditions strongly favor the heterocoupling pathway. This involves precise control over catalyst, ligand, and stoichiometry, similar to the strategies used for Suzuki reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to homocoupling?
The electronic nature of the pyridine ring plays a crucial role. The electron-withdrawing nitrogen atom makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the desired catalytic cycle.[11][12] However, this same activation can also facilitate the undesired reaction pathways that lead to homocoupling, especially if the subsequent steps of transmetalation and reductive elimination in the cross-coupling cycle are slow.[10]
Q2: What is the precise mechanism of aryl halide homocoupling?
While several pathways can operate, a common mechanism in palladium catalysis involves the oxidative addition of two aryl halide molecules to a Pd(0) center.[10] This can be envisioned as:
-
Ar-X + Pd(0)L₂ → Ar-Pd(II)(X)L₂ (Oxidative Addition)
-
A second Ar-X molecule reacts, potentially involving a ligand exchange and disproportionation, to form an Ar-Pd(II)-Ar intermediate.[10]
-
Ar-Pd(II)-Ar → Ar-Ar + Pd(0) (Reductive Elimination) This process regenerates the Pd(0) catalyst, which can continue the undesired cycle. The presence of a reductant or specific basic conditions can also promote this pathway.[9]
Q3: How do bulky, electron-rich phosphine ligands like XPhos or SPhos prevent homocoupling?
These ligands, central to modern cross-coupling (e.g., Buchwald-Hartwig amination and Suzuki coupling), influence the reaction in two primary ways:
-
Electronic Effect: As strong electron donors, they increase the electron density on the palladium center. This facilitates the initial, often rate-limiting, oxidative addition step of the aryl halide to Pd(0).[8]
-
Steric Effect: Their significant bulk promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the catalyst.[8][13] By accelerating these key steps in the heterocoupling cycle, the catalyst is turned over more rapidly for the desired reaction, minimizing its availability to participate in the slower, undesired homocoupling pathway.
Q4: Can the order of addition of reagents make a difference?
Yes, particularly in Suzuki reactions. Adding the boronic acid solution slowly to the pre-heated mixture of the aryl halide, base, catalyst, and ligand can be beneficial.[2] This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction that is often dependent on its concentration.[2]
Q5: What analytical techniques are best for identifying and quantifying the 5,5'-diisopropyl-3,3'-bipyridine byproduct?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It can separate the product from the byproduct and starting material, and the mass spectrometer will give a clear molecular ion peak for the homocoupled dimer (C₁₆H₂₀N₂), confirming its identity.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for volatile compounds and provides high-resolution separation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The symmetrical nature of the homocoupled product will result in a simplified spectrum compared to the desired unsymmetrical product. Look for characteristic aromatic signals and the distinct isopropyl methine (septet) and methyl (doublet) signals. Comparing the integration of a unique signal from the byproduct to a unique signal from the desired product allows for quantification.
Visualizing the Problem and Solution
Competing Catalytic Cycles
The core challenge is a kinetic competition. The desired heterocoupling pathway must be significantly faster than the undesired homocoupling pathway.
Caption: Competing catalytic cycles for heterocoupling vs. homocoupling.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving homocoupling issues in your reaction.
Caption: A decision tree for troubleshooting homocoupling reactions.
Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid, incorporating best practices to suppress byproduct formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, SPhos ligand, and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be stirred to ensure good mixing.
-
Subsurface Sparge: To ensure rigorous deoxygenation, bubble argon gas through the stirred solvent mixture via a long needle for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd₂(dba)₃ catalyst to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.[5]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired cross-coupled product.
References
- Deng, G., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1024-1033. [Link]
- Wikipedia contributors. (n.d.). Cross-coupling reaction. Wikipedia.
- The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings.
- Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Reddit user r/Chempros discussion. (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 11. nobelprize.org [nobelprize.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Minimizing dehalogenation of 3-Bromo-5-isopropylpyridine
Technical Support Center: 3-Bromo-5-isopropylpyridine
Introduction: Navigating the Challenge of Dehalogenation
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its utility in common cross-coupling reactions is often hampered by a persistent and yield-reducing side reaction: hydrodehalogenation. This process, where the bromine atom is replaced by hydrogen, leads to the formation of 5-isopropylpyridine, consuming the starting material and complicating downstream purification.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and ultimately minimize the dehalogenation of this compound. We will delve into the mechanistic underpinnings of this side reaction and offer field-proven strategies and detailed protocols to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem?
A1: Hydrodehalogenation (or simply dehalogenation) is an undesired side reaction in which the halogen substituent on an aryl or heteroaryl ring is replaced by a hydrogen atom.[1] In the context of a cross-coupling reaction involving this compound, this means the starting material is consumed to form 5-isopropylpyridine instead of the intended product. This directly reduces the reaction yield and introduces a significant impurity that can be difficult to separate due to similar polarity with the starting material.[1]
Q2: What makes this compound particularly susceptible to dehalogenation?
A2: N-heterocyclic halides, such as bromopyridines, are generally more prone to dehalogenation than their carbocyclic aryl halide counterparts.[2][3] This increased susceptibility is often attributed to the electron-deficient nature of the pyridine ring, which can influence the stability of key intermediates in the catalytic cycle. The nitrogen atom itself can also coordinate to the metal catalyst, potentially altering its reactivity and promoting side reactions.[2][4]
Q3: What is the primary chemical mechanism behind dehalogenation in palladium-catalyzed reactions?
A3: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This reactive intermediate can arise from several sources:
-
Reaction with the Base: Strong bases, particularly alkoxides, can react with palladium complexes or solvent molecules to generate Pd-H.
-
Solvent as a Hydride Source: Protic solvents like alcohols or even trace amounts of water can serve as hydride donors.[2][5] Some aprotic solvents, like DMF, have also been shown to act as hydride sources under certain conditions.[6]
-
β-Hydride Elimination: If an organopalladium intermediate possesses a β-hydrogen (e.g., from an alkyl group on a phosphine ligand), it can undergo β-hydride elimination to form a Pd-H species.
Once formed, the Pd-H species can intercept the Ar-Pd-X intermediate, leading to reductive elimination that forms an Ar-H bond (the dehalogenated byproduct) instead of the desired Ar-Ar' bond.
Q4: How can I reliably detect and quantify the formation of the 5-isopropylpyridine byproduct?
A4: The most effective methods for monitoring the reaction and quantifying the byproduct are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the starting material, desired product, and the dehalogenated byproduct, providing a clear ratio of each component. For qualitative, real-time monitoring during the reaction, Thin-Layer Chromatography (TLC) can be effective if a suitable solvent system is found that differentiates the spots corresponding to the starting material and the less polar 5-isopropylpyridine byproduct.
Troubleshooting Guide: Dehalogenation in Suzuki-Miyaura Coupling
This is one of the most common applications for this compound and a frequent context for dehalogenation issues.
Symptom: Your reaction yields are low, and LC-MS or GC-MS analysis shows a significant peak corresponding to 5-isopropylpyridine (Mass: 121.19 g/mol ).
Root Cause Analysis: The Competing Pathways
The core issue is that the rate of the undesired dehalogenation pathway becomes competitive with the desired cross-coupling pathway. The diagram below illustrates how the formation of a Palladium-Hydride (Pd-H) species diverts the catalytic cycle from its productive course.
Caption: Competing Suzuki-Miyaura and Dehalogenation Pathways.
Strategic Solutions & Optimization
The key to minimizing dehalogenation is to select conditions that accelerate the desired steps (transmetalation and reductive elimination) while suppressing the formation and reactivity of Pd-H species.
The ligand is arguably the most important variable. It directly influences the rates of oxidative addition and reductive elimination.
-
Insight: Bulky, electron-rich phosphine ligands are known to accelerate the C-C bond-forming reductive elimination.[7] This helps the desired reaction outpace the undesired dehalogenation. N-heterocyclic carbene (NHC) ligands can also be highly effective.[8][9]
| Ligand Type | Example(s) | Performance Against Dehalogenation | Rationale |
| Simple Monodentate | PPh₃ | Poor to Fair | Can promote side reactions; reductive elimination is often slow. |
| Ferrocene-Based | dppf | Good | Generally reliable, but may not be optimal for challenging substrates. |
| Biarylphosphine | XPhos, SPhos, RuPhos | Excellent | The steric bulk forces the aryl groups into proximity, accelerating reductive elimination and suppressing dehalogenation.[2][7] |
| NHC | IPr | Very Good | Provides a strongly donating, stable environment for the palladium center, promoting efficient catalysis.[9] |
Recommendation: Start with a biarylphosphine ligand like XPhos or SPhos .
The base is crucial for the transmetalation step but can also be a primary source of hydride species.
-
Insight: Strong alkoxide bases (e.g., NaOtBu, K OtBu) are known to promote dehalogenation. Weaker inorganic bases are generally a much safer choice.[2][7]
| Base | Strength | Performance Against Dehalogenation | Comments |
| NaOtBu, KOtBu | Strong | Poor | Prone to generating hydride species, especially at elevated temperatures.[8] |
| K₂CO₃, Cs₂CO₃ | Moderate | Good | Effective and less prone to causing dehalogenation than alkoxides.[2] |
| K₃PO₄ | Moderate | Excellent | Often the base of choice for suppressing dehalogenation, providing a good balance of activity and selectivity.[2][7] |
Recommendation: Use K₃PO₄ as your primary base.
-
Insight: Solvents can act as hydride or proton sources. Anhydrous, aprotic solvents are preferred.[2] While some water is often required when using K₃PO₄, excess should be avoided. High temperatures can accelerate all reactions, including the undesired ones.
Recommendation: Use anhydrous, degassed toluene or 1,4-dioxane .[2][7] Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Monitor carefully to find the lowest effective temperature.[7]
Troubleshooting Workflow
Use the following decision tree to guide your optimization efforts.
Caption: A step-by-step troubleshooting workflow for dehalogenation.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to minimize the dehalogenation of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
Anhydrous, degassed Toluene (or 1,4-Dioxane)
-
Degassed Water (if using Toluene, typically a 10:1 Toluene:Water ratio)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add K₃PO₄, Pd₂(dba)₃, and XPhos. Seal the vessel.
-
Evacuate and Backfill: Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a strictly inert atmosphere.[2][7]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and the arylboronic acid coupling partner.
-
Solvent Addition: Add the anhydrous, degassed toluene (and water, if applicable) via syringe.
-
Degassing (Optional but Recommended): For maximum rigor, bubble argon through the reaction mixture for 10-15 minutes.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC. Look for the consumption of the starting material and the appearance of the product mass, while checking for the mass of 5-isopropylpyridine.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chem. Heterocycl. Compd. (Engl. Transl.)
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220. [Link]
- Duan, S., et al. (2003).
- Chemical & Pharmaceutical Bulletin. (2025).
- Weidlich, T., et al. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]
- Wikipedia.
- The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- ResearchGate. (2025). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. [Link]
- Journal of Organic Chemistry. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]
- Catalysis Science & Technology.
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- Organometallics. Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex.
- YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Purification of 3-Bromo-5-isopropylpyridine by Column Chromatography
Welcome to the technical support guide for the purification of 3-Bromo-5-isopropylpyridine. As a crucial intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is paramount. This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography purification of this compound. Our goal is to equip you with the expertise to overcome common challenges and optimize your purification workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process. Each entry details the problem, its underlying causes, and provides actionable solutions.
Question 1: Why is my compound showing significant peak tailing in the collected fractions?
Answer: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This interaction creates a secondary, non-ideal retention mechanism, causing the compound to elute slowly and asymmetrically, resulting in a "tail."
Probable Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond with surface silanols.
-
Solution 1: Add a Basic Modifier: The most effective solution is to add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-1% v/v).[2][3] The modifier will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound, which then elutes more symmetrically.
-
Solution 2: Use a Deactivated Stationary Phase: Consider using a deactivated or "end-capped" silica gel. Alternatively, less acidic stationary phases like neutral alumina can be employed, though this may require re-optimization of your solvent system.[2][3]
-
-
Column Overload: Injecting too much crude sample can saturate the active sites on the stationary phase, leading to band broadening and tailing.[1]
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass.
-
Question 2: The separation between this compound and a close-running impurity is very poor. How can I improve the resolution?
Answer: Achieving baseline separation between compounds with similar polarities requires careful optimization of the chromatographic conditions. Poor resolution means the selectivity (α) or efficiency (N) of your system is insufficient.
Probable Causes & Solutions:
-
Suboptimal Mobile Phase: The polarity of your eluent may be too high, causing both compounds to travel too quickly up the column without sufficient interaction with the stationary phase.
-
Solution 1: Adjust Solvent Polarity: Based on your TLC analysis, select a solvent system where the Rf of your target compound is between 0.2 and 0.4.[2][4] If the spots are too close, try reducing the percentage of the more polar solvent (e.g., switching from 10% Ethyl Acetate in Hexane to 5% or 7%).
-
Solution 2: Change Solvent System: Sometimes, a different solvent system can provide unique selectivity. If you are using Hexane/Ethyl Acetate, consider trying a system like Dichloromethane/Hexane or Toluene/Ethyl Acetate.
-
-
Improper Elution Method: Using a strong, isocratic (constant solvent mixture) system can cause impurities to co-elute with the product.
-
Solution: Employ Gradient Elution: Start with a less polar solvent system to allow the less polar compounds to elute first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind.[5][6] This technique often provides sharper peaks and better separation for complex mixtures.[6][7]
-
-
Poor Column Packing/Loading: An improperly packed column with channels or voids, or improper sample loading, will lead to a non-uniform flow and significant band broadening.
Question 3: I am experiencing low recovery of my product, or I suspect it is degrading on the column. What is happening?
Answer: Low recovery suggests either irreversible adsorption of your compound to the stationary phase or on-column degradation. Bromopyridines can be sensitive to the highly acidic environment of standard silica gel.[2][3]
Probable Causes & Solutions:
-
Degradation on Acidic Silica: The acidic silanol groups can catalyze decomposition or side reactions. A potential, though less common, issue with bromo-aromatics is dehalogenation, where the bromine atom is replaced by a hydrogen.[10][11][12]
-
Solution 1: Test for Stability with 2D TLC: To confirm degradation, run a 2D TLC. Spot your compound in one corner of a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent.[1] If new spots appear off the diagonal, your compound is degrading on the silica.
-
Solution 2: Neutralize the Silica: As with peak tailing, adding 0.1-1% triethylamine to the eluent can neutralize the silica surface and mitigate acid-catalyzed degradation.[2]
-
Solution 3: Switch Stationary Phase: Use a more inert stationary phase like neutral alumina or Florisil.[3]
-
-
Irreversible Adsorption: Highly polar impurities or the product itself (if conditions are not optimized) can bind irreversibly to the column.
-
Solution: After eluting your product, flush the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane) to see if any strongly bound material is released. If so, this indicates your primary eluent was not strong enough to elute all components.
-
Troubleshooting Workflow Diagram
// Problems tailing [label="Peak Tailing?"]; poor_sep [label="Poor Separation?"]; low_recovery [label="Low Recovery / Degradation?"];
// Tailing Causes & Solutions cause_tailing [label="Cause: Strong Analyte-Silica Interaction", shape=box, style=filled, fillcolor="#FFFFFF"]; sol_tea [label="Solution: Add 0.1-1% TEA to Eluent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_alumina [label="Solution: Switch to Neutral Alumina", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Poor Separation Causes & Solutions cause_sep [label="Cause: Suboptimal Mobile Phase", shape=box, style=filled, fillcolor="#FFFFFF"]; sol_gradient [label="Solution: Use Gradient Elution", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Solution: Adjust Solvent Polarity (Lower % Polar)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Low Recovery Causes & Solutions cause_recovery [label="Cause: Degradation on Acidic Silica", shape=box, style=filled, fillcolor="#FFFFFF"]; test_2dtlc [label="Test: Run 2D TLC for Stability", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_neutralize [label="Solution: Neutralize Silica with TEA", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> tailing [label="Symptom"]; start -> poor_sep [label="Symptom"]; start -> low_recovery [label="Symptom"];
tailing -> cause_tailing [label="Investigate"]; cause_tailing -> sol_tea [label="Implement"]; cause_tailing -> sol_alumina [label="Implement"];
poor_sep -> cause_sep [label="Investigate"]; cause_sep -> sol_gradient [label="Implement"]; cause_sep -> sol_solvent [label="Implement"];
low_recovery -> test_2dtlc [label="Verify"]; test_2dtlc -> cause_recovery [label="Degradation Confirmed"]; cause_recovery -> sol_neutralize [label="Implement"]; } dot Caption: A decision-tree workflow for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Question 1: What is the recommended stationary phase and solvent system to start with?
Answer: For most purifications of this compound, silica gel (230-400 mesh) is the standard and most cost-effective stationary phase.[2][13]
The best way to determine the optimal solvent system (eluent) is by conducting a preliminary Thin-Layer Chromatography (TLC) analysis.[2] A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[4]
| Solvent System (v/v) | Typical Starting Ratio | Target Rf Value |
| Hexanes / Ethyl Acetate | 9:1 to 8:2 | ~0.2 - 0.4 |
| Hexanes / Diethyl Ether | 9:1 to 8:2 | ~0.2 - 0.4 |
| Dichloromethane / Hexanes | 1:1 to 2:1 | ~0.2 - 0.4 |
The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4, ensuring it moves off the baseline but not so quickly that it elutes with the solvent front.[2][4] Good separation from all major impurities should also be visible on the TLC plate.
Question 2: Should I use isocratic or gradient elution for this purification?
Answer: The choice between isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution depends on the complexity of your crude reaction mixture.[6][7]
-
Isocratic Elution: This method is simpler and uses a single, constant solvent mixture throughout the purification.[5][14] It is ideal if your TLC analysis shows good separation between your product and a few impurities with a single solvent system. The main drawback is that compounds that are retained longer tend to broaden into wider bands, which can reduce resolution and purity.[5][14]
-
Gradient Elution: This method starts with a low-polarity mobile phase and gradually increases the polarity over the course of the run.[5] This is highly advantageous for separating complex mixtures with components of widely varying polarities.[7][15] It results in sharper peaks, often reduces total purification time, and improves resolution.[6]
Recommendation: For a typical reaction mixture containing this compound, starting with a simple step-gradient is often a robust strategy. Begin eluting with a low-polarity system (e.g., 5% EtOAc in Hexane) to remove non-polar impurities, then increase the polarity (e.g., to 10% or 15% EtOAc in Hexane) to elute your target compound cleanly.
Question 3: What is "dry loading," and when is it preferable to "wet loading"?
Answer: "Dry loading" is a sample application technique that is highly recommended when your crude product has poor solubility in the column's mobile phase or when you need the highest possible resolution.[3][9]
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar, volatile solvent like dichloromethane) and carefully pipetted onto the top of the column bed.[2][9] This is fast but can cause band broadening if too much solvent is used or if the sample precipitates upon contact with the less polar mobile phase.
-
Dry Loading Protocol:
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Thoroughly mix and remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[8]
-
Carefully layer this powder onto the top of the prepared column bed.[9]
-
This method introduces the sample in a highly concentrated, narrow band, which prevents band broadening and significantly improves separation efficiency.[3]
Experimental Protocol: Standard Purification Workflow
This protocol outlines a general procedure for the purification of 1-2 grams of crude this compound.
1. TLC Analysis for Eluent Optimization:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).
-
Dissolve a tiny amount of your crude material in dichloromethane.
-
Spot the solution on a TLC plate and develop the plates.
-
Visualize the spots under a UV lamp (254 nm).[8]
-
Select the solvent system that provides an Rf of ~0.3 for the product and the best separation from impurities.
2. Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (e.g., for 50 g of silica).
-
Insert a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[2]
-
In a beaker, prepare a slurry of silica gel (e.g., 50 g) in your initial, least polar eluent.[2]
-
Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[8]
-
Open the stopcock to drain some solvent, settling the silica bed. Never let the solvent level drop below the top of the silica.
-
Add a final protective layer of sand on top of the packed silica.
3. Sample Loading (Dry Loading Recommended):
-
Adsorb your crude product (1-2 g) onto silica gel (3-5 g) as described in the FAQ section.
-
Carefully add the dry powder onto the top layer of sand in the column.
4. Elution and Fraction Collection:
-
Carefully add your chosen eluent to the column.
-
Apply gentle pressure with compressed air or nitrogen ("flash chromatography") to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by periodically taking TLC spots from the collected fractions.
5. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final yield and assess purity using analytical methods like NMR or GC-MS.
References
- When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage.
- Isocratic Elution vs. Gradient Elution: What's the Difference? (2024, February 15). Technology Networks.
- Method for pyridine amine derivative. (2015, July 20). Chromatography Forum.
- Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex.
- Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences.
- Comparison of Isocratic and Gradient Elution. (n.d.). Kianshardanesh.com.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022, September 6). Reddit.
- Dehalogenation. (n.d.). Wikipedia.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022, May 20). Organic Letters.
- Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019, July 30). ResearchGate.
- New aryl boronates are stable on silica gel and easy-to-handle. (2022, July 13). Gifu Pharmaceutical University.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025, August 6). ResearchGate.
- Synthesis method of 5-bromopyridine-3-formaldehyde. (n.d.). Google Patents.
- Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Eureka | Patsnap.
- Rf value for TLC. (2020, January 19). Reddit.
- 3-bromo-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pyridine. (n.d.). PubChemLite.
- Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. (n.d.). Scribd.
- Research Progress on Dehalogenation Reaction. (2025, August 7). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. difference.wiki [difference.wiki]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Identifying byproducts in the synthesis of 3-Bromo-5-isopropylpyridine derivatives
Answering the call of complex chemistries, the synthesis of substituted pyridines, such as 3-Bromo-5-isopropylpyridine derivatives, is a cornerstone in the development of novel pharmaceuticals and agrochemicals. However, the journey from starting material to purified product is often fraught with challenges, most notably the formation of unintended byproducts. These impurities can complicate purification, reduce yields, and introduce unforeseen variables into downstream applications.
This technical support center is designed to serve as a troubleshooting guide for researchers navigating the intricacies of this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve issues in your own laboratory work.
Frequently Asked Questions (FAQs) on Byproduct Formation
Q1: During the bromination of 3-isopropylpyridine, I've isolated my product but NMR analysis suggests the presence of isomers. What are the likely regioisomeric byproducts and why do they form?
A1: The most common byproducts in the electrophilic bromination of a 3-substituted pyridine are other brominated isomers. Pyridine itself is an electron-deficient ring, making electrophilic aromatic substitution difficult and generally requiring harsh conditions.[1][2] The directing effects of both the ring nitrogen and the isopropyl substituent are at play.
-
The Isopropyl Group: As an alkyl group, it is an ortho-, para-director. This means it activates the positions ortho (2- and 4-) and para (6-) to itself.
-
The Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the entire ring, particularly at the ortho (2-, 6-) and para (4-) positions. This makes the meta positions (3-, 5-) the most favorable for electrophilic attack.
In the case of 3-isopropylpyridine, the 5-position is electronically favored for bromination due to the meta-directing effect of the nitrogen. However, the ortho-directing influence of the isopropyl group can lead to the formation of 2-Bromo-3-isopropylpyridine and 4-Bromo-3-isopropylpyridine as minor byproducts. The reaction conditions, such as temperature and the choice of Lewis acid catalyst, can significantly influence the ratio of these isomers.[3]
Q2: My mass spectrum shows peaks corresponding to di- and even tri-brominated species. How can I prevent this over-bromination?
A2: The formation of poly-brominated byproducts (e.g., 3,5-dibromopyridine derivatives, if starting from a mono-substituted pyridine, or other di/tri-brominated species) is a classic sign of excessive reaction vigor or stoichiometry. While the first bromine atom deactivates the ring towards further substitution, it does not completely prevent it, especially under harsh conditions.[2][3]
Causative Factors & Solutions:
-
Excess Brominating Agent: Using a significant excess of bromine (Br₂) or N-bromosuccinimide (NBS) can drive the reaction towards multiple substitutions.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the brominating agent. A slow, dropwise addition of the reagent can also help maintain a low instantaneous concentration, favoring mono-substitution.
-
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed to overcome the deactivation of the mono-brominated ring.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower, and only warming as necessary.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can allow the slower, poly-bromination reactions to occur.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material has been fully consumed.
-
Q3: I'm using N-Bromosuccinimide (NBS) and have detected byproducts with bromination on the isopropyl group itself. Is this possible?
A3: Yes, this is a known side reaction, particularly when using NBS. While NBS can be an electrophilic bromine source (often with an acid catalyst), it is famously used for radical allylic or benzylic bromination.[4] The isopropyl group has a tertiary benzylic-like proton that can be abstracted by a radical.
This side reaction is promoted by:
-
Radical Initiators: Presence of light (UV) or radical initiators like AIBN or dibenzoyl peroxide.
-
Non-polar Solvents: Solvents like carbon tetrachloride (CCl₄) favor radical mechanisms.
To avoid this, ensure the reaction is run in the dark and in a polar solvent. If electrophilic bromination is the goal, the inclusion of a strong protic or Lewis acid is often necessary to promote the ionic pathway over the radical one.[1]
Troubleshooting Guide: From Complex Mixture to Pure Product
Problem: Your reaction has completed, but TLC and preliminary GC-MS analysis show a complex mixture of products with low yield of the desired this compound.
Step 1: Initial Characterization of the Crude Mixture
Before attempting purification, it's crucial to understand the composition of your crude product.
| Analytical Technique | Information Gained |
| TLC | Number of major components (spots); relative polarities. |
| GC-MS / LC-MS | Molecular weights of components; helps identify isomers, poly-halogenated species, and starting material.[5] |
| ¹H NMR | Ratio of aromatic to aliphatic protons; presence of characteristic pyridine ring signals for different isomers. |
Step 2: Logical Byproduct Identification Workflow
The following workflow can help systematically identify the unknown impurities in your reaction mixture.
Caption: Workflow for byproduct identification.
Step 3: Targeted Purification Strategies
Once you have a hypothesis about the nature of your byproducts, you can select an appropriate purification method.
-
For Isomeric Byproducts: Isomers often have very similar polarities, making them difficult to separate.
-
Method: High-performance flash column chromatography with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes) is often effective. Careful selection of the stationary and mobile phases is key.
-
-
For Poly-brominated Byproducts: These are typically less polar than the mono-brominated product.
-
Method: Standard column chromatography is usually sufficient to separate these impurities.
-
-
For Acidic or Basic Impurities: Unreacted starting materials or acidic byproducts (like HBr) can often be removed with a simple liquid-liquid extraction.
Validated Experimental Protocols
Protocol 1: General Acid-Base Extraction for Crude Workup
This protocol is designed to remove acidic byproducts and any unreacted basic pyridine starting material before chromatographic purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This will protonate any unreacted 3-isopropylpyridine, pulling it into the aqueous layer. Separate the layers.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any acidic byproducts, such as residual HBr.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a cleaner crude product ready for chromatography.
Protocol 2: Characterization by ¹H NMR
Key signals to distinguish the desired product from its isomers:
| Compound | Key ¹H NMR Signals (Aromatic Region) |
| This compound | Three distinct signals in the aromatic region. Expect two doublets and one triplet (or doublet of doublets), characteristic of a 1,3,5-trisubstituted pattern. |
| 2-Bromo-3-isopropylpyridine | An ABX spin system in the aromatic region. The proton at C6 will be a doublet of doublets, coupled to the protons at C4 and C5. |
| 3,5-Dibromo-X-isopropylpyridine | If formed from an already substituted pyridine, expect fewer signals in the aromatic region due to higher symmetry. For example, 3,5-dibromopyridine shows two signals. |
Key Mechanistic Pathways
Understanding the reaction mechanism is fundamental to controlling its outcome.
Desired Electrophilic Aromatic Substitution
The bromination of benzene and its derivatives proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] The catalyst (e.g., FeBr₃) polarizes the Br-Br bond, creating a potent electrophile that attacks the electron-rich aromatic ring.
Caption: Electrophilic Aromatic Substitution Pathway.
Formation of Regioisomeric Byproducts
Minor reaction pathways can lead to the formation of other isomers, influenced by the competing directing effects within the molecule.
Caption: Formation of Regioisomeric Byproducts.
References
- Halogenation of pyridine compounds - CA1126276A.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- CN104130183A - Synthetic method for 3-bromopyridine.
- CN104974081A - Synthetic method of 3-bromopyridine.
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022-09-24). Chemistry LibreTexts.
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2024-09-30). Chemistry LibreTexts.
- Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
Sources
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions of 3-Bromo-5-isopropylpyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Mizoroki-Heck cross-coupling of 3-bromo-5-isopropylpyridine. The unique electronic and steric properties of this substrate can lead to low conversion rates. This document provides a structured, question-and-answer approach to systematically troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion. Where should I start troubleshooting?
Low or no conversion is the most common issue. Before delving into complex catalytic system modifications, it is crucial to verify the fundamentals of your reaction setup and reagents. A systematic check of these basics can often resolve the problem quickly.
Start by assessing these three areas:
-
Reagent Purity and Integrity:
-
Aryl Halide: Is your this compound pure? Impurities can interfere with the catalyst. Consider purification by recrystallization or column chromatography if the source is old or of questionable quality.
-
Alkene: Ensure your alkene coupling partner is pure and free from polymerization inhibitors, which may need to be removed prior to use.
-
Solvent and Base: Use high-purity, dry, and degassed solvents. Water and oxygen can deactivate the palladium catalyst. Ensure your base is anhydrous and has been stored correctly.[1]
-
-
Catalyst Activation and Health:
-
Pre-catalyst Reduction: Most Heck reactions use a Pd(II) pre-catalyst, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][2] If this reduction is inefficient, the reaction will not proceed.
-
Palladium Black Formation: Do you observe a black precipitate? This is palladium black, an inactive, agglomerated form of the metal. Its presence is a clear sign of catalyst decomposition. This can be caused by excessively high temperatures, incorrect ligand-to-metal ratios, or the presence of oxygen.[3]
-
-
Inert Atmosphere:
-
Was the reaction vessel thoroughly purged of air? The active Pd(0) catalyst is sensitive to oxidation. Ensure you have a robust inert atmosphere (Nitrogen or Argon) established via multiple vacuum/backfill cycles and maintained throughout the reaction.
-
Troubleshooting Flowchart: A Systematic Approach
This flowchart provides a visual guide for systematically diagnosing issues with your Heck reaction.
Caption: A step-by-step flowchart for troubleshooting low Heck reaction conversion.
Q2: The pyridine nitrogen in my substrate seems to be inhibiting the reaction. How do I overcome this?
This is a critical and well-known challenge. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a catalyst poison and halting the catalytic cycle.[4]
Causality: This coordination occupies a site on the palladium that is needed for the oxidative addition or alkene coordination steps, effectively sequestering the catalyst.
Solutions:
-
Use of Bulky, Electron-Rich Ligands: The most effective strategy is to use phosphine ligands that are both sterically demanding and electron-rich.
-
Steric Bulk: A bulky ligand (e.g., P(t-Bu)₃, XPhos, SPhos) will sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.
-
Electron-Donating Properties: An electron-rich ligand makes the palladium center more electron-rich, which accelerates the rate-limiting oxidative addition step with the aryl bromide. This increased rate can help the desired reaction outcompete the catalyst poisoning by the pyridine.[5]
-
-
Supramolecular Catalysis: Advanced methods involve using catalyst systems with a specific recognition site that binds the pyridine, positioning it favorably for the reaction while preventing poisoning.[6] While highly effective, this requires specialized ligands.
Q3: What is the optimal catalyst and ligand combination for a sterically hindered substrate like this compound?
There is no single "best" combination, and empirical screening is often necessary. However, based on established principles for challenging substrates, certain systems are more likely to succeed. The steric hindrance from the isopropyl group can slow the oxidative addition step.[7]
Recommended Starting Points for Catalyst Screening:
| Pre-catalyst (mol%) | Ligand | Pd:Ligand Ratio | Rationale |
| Pd(OAc)₂ (1-5%) | P(t-Bu)₃ | 1:2 - 1:4 | A very bulky and electron-rich monodentate phosphine, excellent for hindered substrates. |
| Pd₂(dba)₃ (1-2.5%) | XPhos or SPhos | 1:2 - 1:4 | Buchwald ligands are specifically designed for challenging cross-couplings, offering high stability and activity. |
| Pd(OAc)₂ (1-5%) | N-Heterocyclic Carbenes (NHCs) | 1:2 - 1:4 | NHCs are strong electron donors and can be highly effective for reactions with less reactive aryl halides.[8][9] |
Experimental Protocol: General Procedure for Catalyst/Ligand Screening
-
Preparation: To a flame-dried Schlenk flask, add the Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add this compound (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add degassed solvent (e.g., DMF, 3-5 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Analysis: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine conversion.
The Heck Catalytic Cycle and Deactivation Pathway
Understanding the catalytic cycle is essential for effective troubleshooting. The desired pathway involves the Pd(0)/Pd(II) cycle, but catalyst deactivation can occur, particularly with heteroaromatic substrates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Cross-Coupling of 3-Bromo-5-isopropylpyridine
Welcome to the technical support resource for professionals engaged in the cross-coupling of 3-bromo-5-isopropylpyridine. This guide is structured to provide direct, actionable solutions to common challenges, with a focus on the pervasive issue of catalyst poisoning. Our approach is rooted in mechanistic understanding to empower you not just to fix a failed reaction, but to design more robust processes from the outset.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the cross-coupling of pyridine-containing substrates.
Category 1: Critical Reaction Failures & Low Yields
Question: My cross-coupling reaction with this compound has completely failed (zero conversion). What are the primary checkpoints?
Answer: A complete reaction failure points to a fundamental problem with one of the core components. Before suspecting subtle poisoning, it is crucial to validate the basics:
-
Catalyst Activity: Ensure your palladium precatalyst is active. Many Pd(II) precatalysts require an in situ reduction to the active Pd(0) state. If this reduction fails, the catalytic cycle will not begin.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, easily activated precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to rule this out.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents, or a poor seal on the reaction vessel, allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides or lead to unwanted side reactions like the homocoupling of boronic acid partners.[1][2] A rigorous degassing protocol (e.g., multiple freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period) is non-negotiable.[3][4]
-
Reagent Integrity: Verify the integrity of all reagents. Boronic acids, for example, are susceptible to decomposition (protodeboronation), especially in the presence of excess water or harsh basic conditions.[4][5] Ensure your base is not excessively hydrated and that your solvents are of the appropriate grade.
-
Solubility: All components, including the starting material, catalyst, and base, must have sufficient solubility in the chosen solvent at the reaction temperature.[4][6] Poor solubility can prevent reagents from entering the catalytic cycle, mimicking a catalyst failure.
Question: I'm observing very low conversion (<20%) and the reaction stalls. Could this be catalyst poisoning?
Answer: Yes, this is a classic symptom of catalyst poisoning. When a reaction initiates but fails to reach completion, it often indicates that the catalyst is being progressively deactivated over time. Several culprits could be at play:
-
Substrate-Induced Deactivation: The pyridine nitrogen itself is a potent ligand for palladium. The lone pair on the nitrogen can coordinate to the palladium center, competing with the desired phosphine ligand and inhibiting key steps like oxidative addition or reductive elimination.[7][8] This is a fundamental challenge with pyridine substrates.
-
Trace Impurities: Low-level impurities in your this compound starting material or other reagents can act as potent catalyst poisons.[9][10] Even ppm-level contaminants can be sufficient to kill a significant portion of the catalyst load.
-
Ligand Degradation: Phosphine ligands, while essential for catalysis, can degrade under reaction conditions, particularly at elevated temperatures or in the presence of trace oxygen or water.[5][11] Oxidized phosphines have poor binding affinity for palladium, leading to the formation of inactive palladium black.
Category 2: Identifying the Source of Poisoning
Question: What are the most common catalyst poisons I should suspect when working with this compound?
Answer: For this specific substrate class, the primary suspects can be categorized as follows:
| Poison Category | Specific Examples | Common Sources | Mitigation Strategy |
| Coordinating Heteroatoms | Pyridine Nitrogen, Sulfur Compounds (sulfides, thiols) | The substrate itself; impurities from the synthesis of starting materials (e.g., residual sulfur from reagents like thionyl chloride).[9][12] | Use bulky ligands (e.g., Buchwald biarylphosphines) to shield the Pd center[7]; purify starting materials. |
| Oxidants | Molecular Oxygen (O₂) | Air leaks in the reaction setup; inadequately degassed solvents. | Rigorous inert atmosphere techniques (sparging, freeze-pump-thaw).[4] |
| Protic Species | Water (H₂O) | Hydrated bases (e.g., K₂CO₃·xH₂O); wet solvents; atmospheric moisture. | Use anhydrous solvents and reagents; consider using a milder, non-aqueous base if compatible.[4][8] |
| Other Nucleophiles/Anions | Cyanide (CN⁻), Halides (excess) | Impurities in reagents or bases. | Use high-purity reagents; avoid large excesses of halide salts.[12][13] |
Question: My this compound is from a commercial source. Could it still contain impurities that poison the catalyst?
Answer: Absolutely. Commercial starting materials are not always 100% pure and can contain residual reagents or byproducts from their synthesis. A known issue in related syntheses has been the presence of elemental sulfur, which is a potent palladium poison.[9] Sulfur compounds bind very strongly to palladium surfaces, forming stable palladium sulfides that are catalytically inactive.[14] It is highly recommended to either test for such impurities or perform a precautionary purification step.
Category 3: Mitigation and Advanced Troubleshooting
Question: How do I overcome the self-poisoning effect of the pyridine nitrogen?
Answer: This is a well-documented challenge. The key is to select a ligand that can kinetically and thermodynamically outcompete the pyridine nitrogen for coordination to the palladium center.
-
Steric Hindrance: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, or BrettPhos create a sterically crowded coordination sphere around the palladium atom.[7] This bulkiness physically hinders the approach of the pyridine nitrogen, making its coordination less favorable.
-
Strong σ-Donation: N-heterocyclic carbene (NHC) ligands are another excellent choice. They are very strong σ-donors and form robust bonds with palladium, reducing the likelihood of displacement by the pyridine substrate.[7]
Question: I suspect my starting material is contaminated with sulfur. What is a reliable purification protocol?
Answer: A common and effective method to remove trace sulfur and other non-polar, catalyst-poisoning impurities is treatment with activated carbon.
Protocol 1: Activated Carbon Treatment for this compound
-
Dissolution: Dissolve the this compound (1.0 equiv) in a suitable organic solvent (e.g., ethyl acetate, toluene) to a concentration of approximately 0.2-0.5 M.
-
Carbon Addition: Add activated carbon (approx. 5-10 wt% relative to the substrate) to the solution.
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours. For more stubborn impurities, gentle heating (40-50 °C) can be applied.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to recover the purified this compound.
-
Validation: It is advisable to re-analyze the purified material (e.g., by GC-MS or elemental analysis for sulfur) to confirm the removal of impurities before use in the cross-coupling reaction.
Question: My reaction is highly sensitive to the base. How does the choice of base impact catalyst poisoning?
Answer: The base is a critical component that serves multiple roles, but its choice can also introduce poisons.[4][15]
-
Water Content: Inorganic bases like K₂CO₃ or K₃PO₄ are often hydrated. The water content can facilitate protodeboronation of the boronic acid partner and contribute to the degradation of the catalyst and phosphine ligands.[4] Using an anhydrous grade of the base or drying it in an oven prior to use is recommended.
-
Solubility and Strength: An insoluble or overly strong base can lead to a heterogeneous reaction mixture with localized high pH, promoting side reactions. A soluble, milder base like Cs₂CO₃ or an organic base under anhydrous conditions might offer better results, particularly if the substrates are sensitive.[4][8]
Visualizing the Process: Catalysis and Deactivation
A clear understanding of the catalytic cycle and the points at which poisons can interfere is essential for effective troubleshooting.
Diagram 1: The Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[16]
Diagram 2: Common Modes of Catalyst Poisoning
Caption: Interference points for common poisons in the palladium catalytic cycle.
References
- ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
- Li, C., et al. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.
- Nielsen, D. K., et al. (2020). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
- Guzman-Martinez, A., et al. (2012). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- Wikipedia. (n.d.). Catalyst poisoning.
- Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
- Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Fernández-Pérez, H. (2007). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Zhang, W., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Plevová, K., et al. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions.
- Gessner Group. (n.d.). Phosphine ligands and catalysis.
- Tolnai, G. L., et al. (2021). Curse or Blessing?
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Zultanski, S. L., & Biscoe, M. R. (2014). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
- Chemistry For Everyone. (2024). Why Does Catalyst Poisoning Occur In Kinetics? YouTube.
- Chemical Society Reviews. (2013).
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Krzemień, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. nbinno.com [nbinno.com]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 16. jmcct.com [jmcct.com]
Technical Support Center: Improving Regioselectivity in Reactions with 3-Bromo-5-isopropylpyridine
Welcome to the technical support center for navigating the complexities of regioselective reactions with 3-bromo-5-isopropylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile pyridine building block with precision and control. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Understanding the Reactivity of this compound
Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic and steric factors that govern the reactivity of this compound. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to different types of reactions.[1] The positions ortho (C2, C6) and para (C4) to the nitrogen are particularly electron-poor and prone to nucleophilic attack or metalation.[2]
The substituents at the 3 and 5 positions further modulate this reactivity:
-
3-Bromo Group: This electron-withdrawing group further deactivates the ring towards electrophilic substitution but can participate in a variety of cross-coupling reactions and halogen-metal exchange.
-
5-Isopropyl Group: As an electron-donating group (EDG), the isopropyl substituent provides a slight activating effect on the ring. However, its significant steric bulk is a dominant factor in many reactions, potentially hindering access to the adjacent C4 and C6 positions.[3][4]
The interplay of these factors makes predicting and controlling regioselectivity a nuanced challenge. This guide will provide strategies to harness these effects to your advantage.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am attempting a Directed ortho-Metalation (DoM) on this compound using LDA, but I'm getting a mixture of products or no reaction at the desired position. What is going wrong?
This is a common issue stemming from the complex interplay of directing group ability, steric hindrance, and the choice of base. While the pyridine nitrogen can direct metalation to the C2 or C6 positions, the substituents play a significant role.
Potential Causes and Solutions:
-
Steric Hindrance from the Isopropyl Group: The bulky isopropyl group at C5 can sterically block the C6 position, making deprotonation at this site with a bulky base like Lithium Diisopropylamide (LDA) difficult.
-
Competing Deprotonation Sites: The C2 and C4 positions are also potential sites for deprotonation. The bromine at C3 can influence the acidity of the neighboring C2 and C4 protons.
-
Incorrect Choice of Base: The choice of lithium amide base can dramatically influence the regiochemical outcome.
Troubleshooting Workflow:
A study on the regioselective lithiation of the structurally similar 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine demonstrated that the choice of base is critical for controlling the site of metalation.[5]
-
To favor C4-lithiation: Use a less sterically hindered base like LDA. LDA has been shown to regioselectively deprotonate at the C4 position in similar 3-bromo-substituted pyridines.[6]
-
To favor C2-lithiation: Employ a more sterically demanding base such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP). The increased steric bulk of LTMP can favor deprotonation at the less hindered C2 position, away from the bulky isopropyl group at C5.[5][7]
Experimental Protocol 1: Regioselective C4-Lithiation using LDA
-
Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add diisopropylamine (1.1 equivalents) to the stirred THF. Dropwise, add n-butyllithium (1.05 equivalents). Stir the resulting solution at -78 °C for 30 minutes to generate the LDA solution.[6]
-
Lithiation of this compound: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the pyridine solution. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: To the cooled solution of the lithiated intermediate, add the desired electrophile (1.2-1.5 equivalents), either neat or as a solution in anhydrous THF. Continue stirring at -78 °C for an hour before allowing the reaction to warm to room temperature.
Experimental Protocol 2: Regioselective C2-Lithiation using LTMP
-
Preparation of LTMP Solution: Follow the procedure for LDA preparation, substituting 2,2,6,6-tetramethylpiperidine for diisopropylamine.
-
Lithiation and Quench: Follow the same procedure as for the C4-lithiation, substituting the LTMP solution for the LDA solution.
Q2: I want to perform a Suzuki-Miyaura cross-coupling reaction. Will the reaction occur at the C-Br bond, and how can I ensure good yields?
Yes, the Suzuki-Miyaura reaction is an excellent choice for functionalizing the C3 position of this compound. The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-H bonds, and generally more reactive than C-Cl bonds, ensuring high chemoselectivity.[8]
Key Considerations for Successful Coupling:
-
Catalyst and Ligand Choice: A variety of palladium catalysts can be effective. For sterically hindered substrates, ligands such as SPhos or XPhos can be beneficial.[8]
-
Base and Solvent System: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, toluene) can significantly impact the reaction rate and yield.[8][9]
-
Purity of Reagents: Ensure that the boronic acid or ester is of high purity, as impurities can inhibit the catalyst.
Troubleshooting Low Yields:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using a suitable ligand can often mitigate this issue.[10]
-
Substrate Purity: Ensure the this compound starting material is pure.
-
Reaction Conditions: Systematically screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific boronic acid partner.
Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q3: Can I achieve functionalization via a halogen-metal exchange followed by quenching with an electrophile?
Absolutely. Halogen-metal exchange is a robust method for converting the C-Br bond into a nucleophilic organometallic species, which can then react with a wide range of electrophiles.[11][12] This approach offers an alternative to DoM for introducing substituents at the C3 position.
Choosing the Right Reagent:
-
n-Butyllithium (n-BuLi): This is a common reagent for lithium-halogen exchange. The reaction is typically very fast, even at low temperatures (-78 °C).[12]
-
Isopropylmagnesium Chloride (iPrMgCl): This Grignard reagent can also be used for bromine-magnesium exchange, often under milder conditions than alkyllithiums.[13]
Troubleshooting and Optimization:
-
Temperature Control: It is critical to maintain a very low temperature (typically -78 °C or below) during the addition of the organolithium reagent to prevent side reactions, such as nucleophilic attack on the pyridine ring.[14]
-
Reaction Time: Allow sufficient time for the halogen-metal exchange to go to completion before adding the electrophile.
-
Purity of aprotic solvent: The use of anhydrous solvents is critical for the success of this reaction.
Experimental Protocol 4: Bromine-Lithium Exchange and Electrophilic Quench
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.
-
Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for one hour before slowly warming to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and purify as previously described.
Visualizing Reaction Pathways
To aid in experimental design, the following diagrams illustrate the key regioselective transformations discussed.
Caption: Directed ortho-Metalation (DoM) pathways for this compound.
Caption: Key C3 functionalization routes: Suzuki coupling and Halogen-Metal exchange.
Summary of Regioselective Strategies
The following table summarizes the recommended strategies for achieving functionalization at specific positions of the this compound ring.
| Target Position | Recommended Strategy | Key Reagents | Rationale |
| C2 | Directed ortho-Metalation | LTMP, THF, -78 °C | The sterically bulky base avoids the hindered C6 position and deprotonates at the more accessible C2.[5] |
| C3 | Suzuki-Miyaura Coupling | Pd Catalyst, Base, ArB(OH)₂ | Highly reliable and chemoselective for the C-Br bond.[8] |
| C3 | Halogen-Metal Exchange | n-BuLi, THF, -78 °C | Efficient generation of a C3 nucleophile for reaction with various electrophiles.[12] |
| C4 | Directed ortho-Metalation | LDA, THF, -78 °C | Less hindered base favors deprotonation at the C4 position, influenced by the adjacent bromine.[6] |
References
- Amanote Research. Unusual Sterically Controlled Regioselective Lithiation of 3-Bromo-5-(4, 4-Dimethyl)oxazolinylpyridine. Available at: [Link]oxazolinylpyridine_Straightforward_Access_to_Highly_Substituted)
- Comins, D. L., et al. (2006). Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives. The Journal of Organic Chemistry, 71(26), 9681–9684.
- ResearchGate. para-Substituted Pyridines: Effects on the Interaction with 2-Perfluoropropyl Iodide and Vibrations.
- Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422.
- Conreaux, D., et al. (2007). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. Request PDF.
- Myers, A. G. Directed (ortho) Metallation.
- Maity, P., & Ghorai, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 478-509.
- OUCI. Cross-coupling reaction on N-(3,5-dibromo-2-pyridyl)piperazines: regioselective synthesis of 3,5-disubstituted pyridylpiperazines.
- Wikipedia. Metal–halogen exchange.
- El-Hiti, G. A., & Smith, K. (2010). Greener and regioselective lithiation of substituted pyridines. Request PDF.
- Candish, L., & Glorius, F. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Chemistry–A European Journal, 27(26), 7311-7326.
- ResearchGate. ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines.
- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(12), 4465-4470.
- Myers, A. G. ortho metalation.
- Grokipedia. Metal–halogen exchange.
- Baran Lab. Directed Metalation: A Survival Guide.
- Anderson, L. L., & MacMillan, D. W. (2012). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 51(48), 12079-12082.
- Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2543.
- ResearchGate. The directed ortho metalation (DoM)‐halogen dance (HD)‐followed by....
- Powers, D. C., & Ritter, T. (2011). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 40(45), 12006-12010.
- Pearson. EAS Reactions of Pyridine: Videos & Practice Problems.
- Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
- Snieckus, V. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(12), 7013-7063.
- Jiang, Q., Ryan, M., & Zhichkin, P. (2007). Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates. The Journal of Organic Chemistry, 72(17), 6618–6620.
- Parham, W. E., & Bradsher, C. K. (1982). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, 1(1).
- Mišić-Vuković, M., Radojković-Veličković, M., & Dimitrijević, D. M. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1160-1163.
- Dziedziak, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Molander, G. A., & Dreher, S. D. (2003). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 125(47), 14216–14217.
- Brown, H. C., & McDaniel, D. H. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(14), 3752–3755.
- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(12), 4465-4470.
- Lee, C. K. Y., & Lee, G. H. (2004). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Organic Letters, 6(11), 1841–1844.
- UCL Discovery. A study of some non-covalent functional group π interactions.
- Peryt, J. (1987). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 41(4), 503-510.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Cui, D., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science.
- Żwawiak, J., & Zimecki, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4933.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05144K [pubs.rsc.org]
- 5. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. znaturforsch.com [znaturforsch.com]
- 14. joss.tcnj.edu [joss.tcnj.edu]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-5-isopropylpyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 3-Bromo-5-isopropylpyridine. The basicity of the pyridine ring (pKa of the pyridinium ion is ~5.2-6) introduces specific challenges during aqueous extractions, often leading to product loss or contamination if not handled correctly.[1] This document is designed to provide both the "how" and the "why" behind effective work-up and purification strategies.
Part 1: General Work-up & Purification Principles for Pyridine Derivatives
The foundational issue in working up reactions with pyridine-containing molecules is their solubility in acidic aqueous solutions. Standard acidic washes used to neutralize bases or remove basic impurities can lead to the protonation of your product, pulling it into the aqueous layer along with the impurities you are trying to remove.
FAQ 1: My pyridine-containing product is soluble in both my organic extraction solvent and acidic water. How do I perform an effective extraction?
This is a common and critical challenge. The goal is to manipulate the pH of the aqueous phase to ensure your product remains in its neutral, organic-soluble form while unwanted basic impurities are removed.
Core Strategy: pH-Controlled Extraction
-
Initial Organic Extraction: After quenching the reaction, perform an initial extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Careful Basification: Instead of a strong acid wash, consider a wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.
-
The Brine Wash: Always wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and can aid in breaking up emulsions.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
If you must remove a basic impurity that is more basic than your product, a carefully controlled wash with a dilute acid like 1M HCl might be possible.[3] However, it is crucial to monitor the pH of the aqueous layer to avoid making it too acidic. It may be necessary to back-extract the acidic aqueous layer with fresh organic solvent to recover any product that was inadvertently protonated and pulled into the aqueous phase.[4]
Diagram: General pH-Controlled Extraction Workflow
Caption: A general workflow for the aqueous work-up of reactions containing basic pyridine derivatives.
FAQ 2: I am seeing significant peak tailing during the chromatographic purification of my this compound derivative. What is causing this and how can I fix it?
Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[5] The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica.[5] This leads to non-ideal elution behavior.
Troubleshooting Peak Tailing:
| Strategy | Mechanism | Typical Application |
| Add a Basic Modifier | A small amount of a basic additive, like triethylamine (TEA) or pyridine, is added to the eluent. This additive preferentially binds to the acidic silanol sites, "masking" them from your product. | Add 0.1-1% TEA to your hexane/ethyl acetate or DCM/methanol eluent system. |
| Use a Different Stationary Phase | If tailing persists, consider switching to a less acidic stationary phase like alumina (basic or neutral) or using end-capped silica gel where the silanol groups are chemically modified.[5] | This is a good option if your compound is particularly basic or sensitive to silica. |
| Mobile Phase pH Adjustment (HPLC) | For reverse-phase HPLC, adjusting the mobile phase pH can protonate the pyridine, which can sometimes lead to better peak shape on certain columns.[1][5] | Lowering the pH to 2.5-3.0 with a buffer can protonate residual silanols, reducing their interaction with the basic analyte.[5] |
Part 2: Troubleshooting Specific Reaction Work-ups
Scenario 1: Suzuki Coupling
The Suzuki coupling is a powerful tool for C-C bond formation. A typical work-up involves partitioning the reaction mixture between water and an organic solvent to remove the inorganic base and boronic acid byproducts.
Q: After my Suzuki coupling reaction with this compound, I have a persistent emulsion during the aqueous work-up. How can I resolve this?
A: Emulsions are common in Suzuki work-ups, especially when using bases like K₂CO₃ or K₃PO₄.[2]
-
Primary Cause: The formation of finely dispersed inorganic salts and potential coordination of the basic pyridine product to the palladium catalyst can stabilize emulsions.
-
Solution Workflow:
-
Filtration First: Before extraction, cool the reaction mixture and filter it through a pad of Celite to remove the bulk of the palladium catalyst and inorganic salts.[6][7] Rinse the filter cake with your extraction solvent (e.g., ethyl acetate).[6]
-
Proceed with Extraction: The filtrate can now be subjected to a standard aqueous work-up. The removal of the solid particulates significantly reduces the likelihood of emulsion formation.
-
Brine Addition: If an emulsion still forms, adding brine to the separatory funnel can help to break it by increasing the ionic strength of the aqueous phase.[2]
-
Diagram: Suzuki Reaction Work-up Workflow
Caption: Recommended work-up procedure for a Suzuki coupling reaction to avoid emulsions.
Scenario 2: Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation often uses strong bases like sodium tert-butoxide (NaOt-Bu), which must be thoroughly quenched and removed.[8]
Q: I am performing a Buchwald-Hartwig amination and I'm concerned about the reactivity of my product to the strong base used. How should I adjust my work-up?
A: The key is a careful and complete quenching of the strong base before proceeding with extraction.
-
Expert Protocol:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature or 0 °C in an ice bath.
-
Quenching: Slowly and carefully add water to the reaction mixture to quench any remaining NaOt-Bu. Be cautious as this can be exothermic. An alternative for sensitive substrates is to quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the quenched mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine.[8]
-
Purification: The crude product can then be purified by column chromatography, remembering to add a basic modifier like TEA to the eluent to prevent peak tailing.
-
Scenario 3: Grignard Reaction / Lithiation
These reactions involve highly reactive organometallic species that are extremely sensitive to protic sources. The work-up must effectively quench the organometallic reagent and hydrolyze the resulting magnesium or lithium alkoxide intermediate.
Q: My Grignard/lithiation reaction with this compound is giving low yields, and I suspect issues during the quench and work-up. What is the best practice?
A: An improper quench is a common source of low yields in these reactions. A vigorous, uncontrolled quench can lead to side reactions and decomposition.
-
Causality & Best Practices:
-
Maintain Low Temperature: The quench should always be performed at a low temperature (typically 0 °C or even -78 °C for sensitive substrates) to dissipate the heat generated from the exothermic reaction of the organometallic with the quenching agent.[9]
-
Use Saturated Ammonium Chloride: The standard and most reliable quenching agent is a saturated aqueous solution of NH₄Cl.[9][10] It is acidic enough to protonate the alkoxide intermediate but not so acidic that it will cause side reactions or pull your pyridine product into the aqueous layer.
-
Slow, Controlled Addition: Add the NH₄Cl solution dropwise to the reaction mixture with vigorous stirring. A rapid addition can create localized "hot spots" leading to decomposition.
-
Warm to Room Temperature: Only after the addition of the quenching agent is complete should the reaction be allowed to warm to room temperature.
-
Extraction: Proceed with a standard extraction using an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine before drying and concentrating.
-
Table: Recommended Quenching Agents
| Reaction Type | Recommended Quenching Agent | Rationale |
| Grignard Reaction | Saturated aq. NH₄Cl | Mildly acidic; effectively hydrolyzes the magnesium alkoxide without causing acid-sensitive side reactions. |
| Lithiation / Metal-Halogen Exchange | Saturated aq. NH₄Cl | Effectively quenches the organolithium reagent and any resulting lithium alkoxides.[9][10] |
| Suzuki Coupling | Water | Sufficient to precipitate the boronic acid byproducts and dissolve the inorganic base. |
| Buchwald-Hartwig Amination | Water or Saturated aq. NH₄Cl | Water is usually sufficient to quench alkoxide bases. NH₄Cl can be used for more sensitive substrates. |
References
- HPLC Methods for analysis of Pyridine.
- Removing Pyridine : r/chemistry. Reddit. [Link]
- How can I remove the pyridine from the sugar compound?.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
- US6087507A - Separation of pyridine or pyridine derivatives
- How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Reddit. [Link]
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. [Link]
- What is best method to remove pyridine from a reaction mixture?.
- Troubleshooting my grignard reactions : r/chemistry. Reddit. [Link]
- Paper chromatography of pyridine deriv
- Extraction of pyridine using systems based on water-soluble polymers.
- Grignard Reaction. Chem.ucla.edu. [Link]
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link]
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Manchester. [Link]
- Method for pyridine amine derivative.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
- Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. [Link]
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- CN104130183A - Synthetic method for 3-bromopyridine.
- What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
- Lithiation product stability?.
- This compound | 1209459-74-4 | C8H10BrN | Appchem. Appchem. [Link]
- Synthesis method of 3-bromo-5-methylpyridine.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-isopropylpyridine Reaction Mixtures
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing 3-Bromo-5-isopropylpyridine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the purity and integrity of your final product, aligning with stringent regulatory standards.
The Challenge with Pyridine-Containing Compounds
The removal of palladium catalysts from reaction mixtures of this compound presents a significant challenge due to the inherent properties of the pyridine nucleus. The lone pair of electrons on the pyridine nitrogen atom acts as a potent Lewis base, leading to strong coordination with the palladium center. This chelation effect can result in the formation of stable, soluble palladium complexes that are resistant to removal by conventional purification techniques.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of this compound and offers systematic solutions.
Issue 1: High Levels of Residual Palladium After Standard Work-up
-
Symptom: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis reveals palladium levels exceeding the regulatory limit of 10 ppm for a drug product with a daily dose of 10g.[1]
-
Potential Cause: Strong coordination of palladium to the pyridine nitrogen of this compound.
-
Solutions:
-
Employ High-Affinity Scavengers: Utilize scavengers specifically designed for palladium removal. Thiol-functionalized silica or polymers are particularly effective as they can disrupt the palladium-pyridine complex and form a stronger bond with the metal.[2][3][4]
-
Optimize Scavenging Conditions: Experiment with the scavenger loading (typically 3-10 equivalents relative to palladium), temperature, and stirring duration.[5] Scavenging is a kinetic process, and allowing sufficient time (from a few hours to overnight) is crucial.[5] Gentle heating can sometimes accelerate the process, provided the product is thermally stable.[5]
-
Solvent Selection: The choice of solvent can influence the efficacy of the scavenger. A solvent that promotes the interaction between the scavenger and the palladium complex will enhance removal.
-
Issue 2: Low Product Yield Following Palladium Removal
-
Symptom: Significant loss of this compound after the scavenging or adsorption step.
-
Potential Cause: Non-specific binding of the polar product to the scavenger or adsorbent material.
-
Solutions:
-
Scavenger/Adsorbent Screening: Test a range of scavengers and adsorbents (e.g., different functionalized silicas, activated carbon with varying properties) on a small scale to identify one with high selectivity for palladium and minimal affinity for your product.[6]
-
Minimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal to reduce the surface area available for product adsorption.[6]
-
Thorough Washing: After filtration, wash the scavenger or adsorbent cake thoroughly with a suitable solvent to recover any adsorbed product.[5]
-
Issue 3: Inconsistent Palladium Removal Across Batches
-
Symptom: Significant variation in residual palladium levels from one reaction batch to another.
-
Potential Cause: Variability in the palladium species present in the reaction mixture (e.g., Pd(0) vs. Pd(II)).
-
Solutions:
-
Use a Broad-Spectrum Scavenger: Employ scavengers known to be effective against multiple palladium oxidation states. Thiol-based scavengers are generally robust in this regard.[5]
-
Controlled Pre-treatment: Consider a mild oxidation or reduction step prior to scavenging to convert the various palladium species into a single, more readily removable form.[6]
-
Standardize Reaction Quench and Work-up: Ensure that the reaction work-up procedure is consistent for all batches to minimize variations in the final palladium speciation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing palladium from this compound reactions?
A1: The most common and effective methods include:
-
Adsorption: Using solid-supported materials that bind to palladium, which are subsequently removed by filtration. Common adsorbents are activated carbon and specialized palladium scavengers.[1][7]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1][2]
-
Crystallization: Purifying the product through crystallization, which can leave the palladium impurities in the mother liquor.[1]
Q2: How do palladium scavengers work?
A2: Palladium scavengers are typically solid supports, such as silica gel or polymers, that are functionalized with ligands that have a strong affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][4] When added to the reaction mixture, these scavengers selectively bind to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[4]
Q3: Can activated carbon be used for palladium removal in this case?
A3: Yes, activated carbon can be an effective and economical option for palladium removal.[7][8] It functions by adsorbing the palladium species onto its porous surface. The effectiveness can depend on the specific type of activated carbon and the reaction conditions. It is advisable to screen different grades of activated carbon to find the most suitable one for your process.[7]
Q4: What is the recommended general workflow for selecting a palladium removal strategy?
A4: A logical approach to selecting the appropriate palladium removal method is outlined in the workflow diagram below. This decision-making process considers the nature of the palladium catalyst and the required purity of the final product.
Caption: Decision workflow for selecting a palladium removal strategy.
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Following the completion of the reaction, dissolve the crude reaction mixture containing this compound and the palladium catalyst in a suitable organic solvent (e.g., ethyl acetate, THF).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst). The optimal amount should be determined experimentally.[5]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours.[5][6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.[9]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the residual palladium content in the final product using ICP-MS.[9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the suspension at room temperature for 2-12 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[5] Caution: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle with care.[5]
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the final palladium concentration in the product via ICP-MS.
Data Summary: Comparison of Palladium Scavengers
The following table provides a comparative overview of common palladium scavenging methods. The efficiency can vary based on the specific reaction conditions and the nature of the palladium species.
| Scavenger Type | Typical Loading (equiv. to Pd) | Temperature (°C) | Time (h) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Thiol-functionalized Silica | 3 - 10 | 25 - 60 | 2 - 18 | < 10 | High efficiency for various Pd species, easy filtration.[3][5] | Higher cost, potential for product loss via adsorption.[5] |
| Activated Carbon | 5 - 10 wt% | 25 | 2 - 12 | < 20 | Low cost, effective for many Pd species.[5][7] | Can require higher loading, potential for product loss, pyrophoric risk.[5][10] |
| Trimercaptotriazine (TMT) | 3 - 5 | 25 - 80 | 1 - 6 | < 15 | Effective for a broad range of metals.[1] | Can be less selective than thiol-based scavengers. |
Logical Relationships in Palladium Scavenging
The process of palladium removal using a scavenger involves a series of logical steps, from identifying the problem to achieving the desired product purity.
Caption: Logical flow of the palladium scavenging process.
References
- The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- How can i remove palladium Pd catalyst easily?.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Metal Scavenger Guide. Sopachem. [Link]
- How to Remove Palladium in three easy steps. Biotage. [Link]
- oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Your trick to remove residual palladium. Reddit. [Link]
- How to remove palladium catalyst from reaction mixture ?.
- Method of removing palladium.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Air and Moisture Sensitivity of 3-Bromo-5-isopropylpyridine Reactions
Welcome to the technical support center for handling 3-Bromo-5-isopropylpyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the air and moisture sensitivity of reactions involving this compound. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement robust solutions for successful and reproducible outcomes.
I. Understanding the Challenge: The Role of Air and Moisture
This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its utility often lies in its ability to undergo a variety of cross-coupling and organometallic reactions. However, the intermediates generated in these transformations, such as organolithium and Grignard reagents, are highly sensitive to atmospheric components, primarily oxygen and water.[1][2] Failure to rigorously exclude these elements is a common source of low yields, impurity formation, and complete reaction failure.
Water, even in trace amounts, will rapidly protonate and quench highly basic organometallic intermediates, rendering them inactive for the desired carbon-carbon bond formation.[3] Oxygen can oxidize these intermediates, leading to a host of undesired side products. Therefore, a comprehensive understanding and application of air-free techniques are not merely best practices but essential prerequisites for success.[1][4][5][6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions with this compound, with a focus on diagnosing and resolving issues related to air and moisture contamination.
Problem 1: Low or No Yield in Lithiation/Grignard Formation
Symptoms:
-
Starting material is consumed, but the desired product is not formed after quenching with an electrophile.
-
Quenching with D₂O shows no deuterium incorporation in the product.
-
Formation of 5-isopropylpyridine (protonated byproduct) is observed.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Wet Glassware | Residual moisture on glassware surfaces will instantly quench the organometallic species as it forms. | Rigorously dry all glassware in an oven at >120°C for several hours or flame-dry under vacuum immediately before use.[7] Allow to cool under a stream of inert gas (Argon or Nitrogen). |
| Wet Solvents | Ethereal solvents like THF and diethyl ether are hygroscopic and will absorb atmospheric moisture. This moisture will compete with the starting material for the organometallic reagent. | Use freshly distilled, anhydrous solvents. For THF, distillation from sodium/benzophenone or calcium hydride is effective.[8][9] Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[10] |
| Atmospheric Leak | A compromised inert atmosphere allows oxygen and moisture to enter the reaction vessel, leading to quenching and side reactions. | Ensure all joints are well-greased and sealed. Use a positive pressure of inert gas throughout the experiment, often visualized with an oil bubbler. For long-term reactions, a well-maintained glovebox is ideal.[1][4] |
| Poor Quality Reagents | The starting this compound may contain impurities or have absorbed moisture. Commercially available organolithium reagents degrade over time. | Ensure the purity of the starting material. If it is a solid, dry it in a vacuum oven. Always titrate organolithium reagents (e.g., n-BuLi) before use to determine their exact molarity.[7] |
Problem 2: Formation of Multiple Impurities in Cross-Coupling Reactions (e.g., Suzuki, Stille)
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Formation of homo-coupled byproducts.
-
Low yield of the desired cross-coupled product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Inadequate Degassing | Dissolved oxygen in the reaction solvents can lead to oxidative degradation of the palladium catalyst and the organometallic coupling partner, resulting in homo-coupling and other side reactions.[11] | Thoroughly degas all solvents before use. Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for an extended period.[4][5][12] |
| Moisture in the Base | Many bases used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be hygroscopic. Water can interfere with the catalytic cycle and promote side reactions. | Use a freshly opened bottle of base or dry the base in an oven before use. For anhydrous couplings, ensure the base is finely ground to improve reactivity.[13] |
| Unstable Boronic Acid/Ester | Pyridineboronic acids can be prone to hydrolysis and deborylation, especially under prolonged heating.[14] | Use the boronic acid or ester as soon as possible after purchase or preparation. Store in a desiccator. Consider using more stable boronic acid derivatives like pinacol esters. |
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[15][16][17] To prevent moisture ingress, storing the container inside a desiccator or a glovebox is recommended.
Q2: What are the best drying agents for solvents used in these reactions? A: The choice of drying agent depends on the solvent.
-
For Pyridine-based solvents (if used): Solid KOH, NaOH, CaO, or BaO are effective for pre-drying, followed by distillation from calcium hydride (CaH₂).[10][18] Acidic drying agents like CaCl₂ should be avoided as they form complexes with pyridine.[10]
-
For Ethereal solvents (THF, Diethyl Ether): Distillation from sodium metal with benzophenone indicator (until a persistent deep blue/purple color is achieved) or from CaH₂ is standard practice. For maintaining dryness, activated 3Å or 4Å molecular sieves are suitable.[8][10]
Q3: Can I use Nitrogen instead of Argon as the inert gas? A: For most applications involving this compound, high-purity nitrogen is a suitable and more economical choice for maintaining an inert atmosphere.[1] However, for reactions involving lithium metal or highly reactive organolithium species at elevated temperatures, argon is preferred as nitrogen can react to form lithium nitride.
Q4: My lithiation reaction still fails despite taking all precautions. What else could be wrong? A: If you are confident in your air-free technique, consider the following:
-
Reaction Temperature: Lithium-halogen exchange is very fast, even at -78 °C. Ensure your cooling bath is maintained and that the internal temperature does not rise during the addition of the organolithium reagent.[7]
-
Addition Order: In some cases, adding the organolithium reagent to a solution of the bromopyridine and the electrophile (inverse addition) can minimize the lifetime of the highly reactive organolithium intermediate and prevent side reactions.
-
Solvent Effects: The choice of solvent can influence the reactivity and stability of the organolithium species. While THF is common, for some systems, non-coordinating solvents like toluene might offer different selectivity.[19]
IV. Experimental Protocols & Visual Guides
Protocol: General Procedure for Lithiation and Quenching
This protocol outlines the key steps for a successful lithium-halogen exchange with this compound.
1. Glassware and System Preparation:
- Oven-dry a round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser overnight at 120°C.
- Assemble the glassware while hot and immediately place it under a positive pressure of dry argon or nitrogen. Allow it to cool to room temperature. This is typically done using a Schlenk line.[2][6]
2. Reagent Preparation:
- Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
- Transfer the solution to the reaction flask via cannula or a dry syringe.
3. Lithiation:
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add freshly titrated n-Butyllithium (1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below -75 °C.[7]
- Stir the resulting mixture at -78 °C for 30-60 minutes.
4. Electrophilic Quench:
- Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
- Allow the reaction to stir at -78 °C for 1-3 hours, then gradually warm to room temperature.
5. Workup:
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
- Proceed with standard aqueous workup and extraction.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common reaction failures.
Inert Atmosphere Setup (Schlenk Line)
Caption: Simplified diagram of a Schlenk line for air-free reactions.
V. References
-
Air-free technique - Grokipedia.
-
Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents in Pyridine Synthesis - Benchchem.
-
Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine. - Benchchem.
-
Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4 - Benchchem.
-
2-Bromopyridine Safety Data Sheet - Jubilant Ingrevia Limited.
-
Purification of Pyridine - Chempedia - LookChem.
-
3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia.
-
3 - SAFETY DATA SHEET.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Air-free technique - chemeurope.com.
-
I'm incapable of lithiating a simple bromoptridine and it's driving me insane : r/Chempros.
-
drying pyridine - IONiC / VIPEr.
-
Air-free technique - Wikipedia.
-
2.3 The Manipulation of Air-Sensitive Compounds.
-
Air Free Techniques | Handling Air-Sensitive Materials - Ossila.
-
Water and Organometallic Compounds: Chemistry Made Simple 17 - YouTube.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
-
ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate.
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. youtube.com [youtube.com]
- 4. Air-free_technique [chemeurope.com]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. drying pyridine | VIPEr [ionicviper.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. fishersci.com [fishersci.com]
- 18. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Sonogashira Coupling of 3-Bromo-5-isopropylpyridine
As a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the Sonogashira coupling of 3-bromo-5-isopropylpyridine. This technical brief moves beyond generic protocols to address the specific challenges posed by heteroaromatic substrates, empowering you to refine your experimental conditions for maximal yield and purity.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the Sonogashira coupling of pyridine-based substrates. The answers are framed to provide both a direct solution and a deeper understanding of the underlying chemical principles.
Q1: My Sonogashira reaction with this compound is resulting in a low yield or has failed completely. Should I immediately increase the temperature?
A: While temperature is a critical parameter, it's not always the first variable to adjust. Before modifying the thermal profile, perform these essential preliminary checks:
-
Reagent Integrity: Ensure your terminal alkyne is pure and your amine base (e.g., triethylamine, diisopropylamine) is anhydrous. Bases can oxidize over time, which can inhibit the reaction.[1] Copper(I) iodide is particularly sensitive to oxidation; use a fresh bottle of a light-colored (white to tan) powder.
-
Catalyst Activity: Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to air and moisture.[2] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it is generally more stable but still requires an inert environment to be effectively reduced to the active Pd(0) species in situ.[3]
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, must be conducted under an inert atmosphere (argon or nitrogen).[4] Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling), which competes with your primary reaction pathway.[3][5]
Once these factors are confirmed, temperature becomes the next logical parameter to optimize. Aryl bromides are less reactive than aryl iodides and often require thermal energy to facilitate the rate-limiting oxidative addition step to the palladium(0) center.[2][3][6]
Q2: What is a practical starting temperature and a sensible optimization range for the coupling of this compound?
A: For an aryl bromide, starting at room temperature may lead to very slow or negligible conversion.[6] A more effective starting point is 50-60 °C . This moderate temperature provides enough energy to promote the catalytic cycle without aggressively accelerating catalyst decomposition or side reactions.
A systematic optimization should explore a range from 40 °C to 100 °C . Reactions can be set up at intervals (e.g., 40°C, 60°C, 80°C, 100°C) to identify the optimal thermal window. For particularly stubborn couplings, temperatures up to 130-150 °C in a sealed vessel may be required, although this increases the risk of side reactions.[7][8]
Q3: I'm observing a black precipitate (palladium black) forming in my reaction flask, especially at higher temperatures. What is it, and how can I mitigate it?
A: The black precipitate is finely divided, catalytically inactive palladium metal, known as "palladium black."[2] Its formation indicates that the Pd(0) species in your catalytic cycle is agglomerating and falling out of solution, effectively killing your reaction.
-
Causality: This is often exacerbated by elevated temperatures, which can accelerate the decomposition of the palladium-ligand complex.[2] Certain solvents, such as THF, have also been anecdotally reported to promote its formation.[1]
-
Mitigation Strategies:
-
Ligand Choice: Ensure an adequate concentration of a suitable phosphine ligand. Bulky, electron-rich phosphine ligands like P(t-Bu)₃ can stabilize the palladium center and prevent agglomeration, often allowing reactions to proceed at lower temperatures.[9]
-
Avoid Excessive Heat: This is the most direct solution. If you see palladium black forming at 100 °C, the optimal temperature is likely lower. This underscores the importance of systematic temperature screening.
-
Use a More Stable Precatalyst: Modern, well-defined precatalysts are often more robust than traditional sources like Pd(PPh₃)₄.
-
Q4: My main impurity is the homocoupled alkyne dimer (Glaser coupling byproduct). How is this related to temperature?
A: Glaser coupling is an oxidative dimerization of your terminal alkyne, a reaction heavily promoted by the copper co-catalyst in the presence of oxygen.[3][10] While higher temperatures increase the rate of your desired Sonogashira coupling, they can also accelerate the Glaser coupling.
If homocoupling is a significant issue, consider the following:
-
Strictly Anaerobic Conditions: First, ensure your reaction setup is scrupulously degassed and maintained under a positive pressure of an inert gas.[4]
-
Copper-Free Conditions: If the problem persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[3][9] These systems avoid the primary catalyst for homocoupling but may require different ligands and potentially higher temperatures to achieve comparable reaction rates to copper-cocatalyzed systems.[11][12]
Q5: Does the pyridine nitrogen in my substrate affect the optimal reaction temperature?
A: Yes, the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst.[3] This can influence the catalyst's electronic properties and stability. In some cases, this coordination can inhibit catalytic activity, necessitating higher temperatures to drive the reaction forward compared to a non-coordinating substrate like bromobenzene. A study on the coupling of 2-amino-3-bromopyridines found optimal conditions at 100 °C in DMF.[13] Therefore, when working with pyridine-containing substrates, it is reasonable to expect that slightly more forcing conditions may be required.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction.
Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.
Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature for the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).
Objective: To identify the temperature that provides the highest yield of the desired product while minimizing byproduct formation.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂ (or other suitable palladium precatalyst)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled and degassed
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Reaction vials with stir bars and septa
-
Heating blocks or oil baths set to required temperatures
Workflow Diagram:
Caption: Experimental workflow for parallel temperature optimization.
Procedure:
-
Setup: Place five identical reaction vials, each with a stir bar, in a rack. Label them: RT, 40°C, 60°C, 80°C, and 100°C.
-
Reagent Charging (under Argon): To each vial, add:
-
This compound (1.0 equiv, e.g., 0.2 mmol)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, 1.0 mL) to each vial.
-
Inerting: Seal each vial with a septum, then evacuate and backfill with argon three times.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) followed by triethylamine (2.0 equiv) to each vial via syringe.
-
Incubation: Place each vial in its respective pre-heated block or oil bath. Allow the "RT" vial to stir at ambient temperature.
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate to qualitatively assess the consumption of starting material and formation of product.
-
Workup: Once the reactions have reached a desired endpoint (or after a fixed time, e.g., 12 hours), cool them to room temperature. Dilute with ethyl acetate and filter through a small plug of celite to remove catalyst residues.
-
Analysis: Analyze the crude filtrate from each reaction by GC-MS or ¹H NMR with an internal standard to accurately determine the yield of the desired product and the relative amounts of any byproducts.
Data Presentation: Interpreting the Results
Your experimental results can be summarized in a table to clearly identify the optimal temperature. The data below is a hypothetical example of what you might observe.
Table 1: Hypothetical Results of Temperature Optimization for Sonogashira Coupling
| Entry | Temperature (°C) | Time (h) | Conversion of Aryl Bromide (%) | Product Yield (%) | Glaser Homocoupling (%) | Observations |
| 1 | Room Temp. | 12 | < 5 | < 2 | < 1 | No significant reaction. |
| 2 | 40 | 12 | 45 | 40 | < 2 | Slow but clean conversion. |
| 3 | 60 | 8 | 95 | 88 | ~3 | Good conversion and yield, clean reaction. |
| 4 | 80 | 4 | > 98 | 92 | ~5 | Optimal balance of rate and cleanliness. |
| 5 | 100 | 2 | > 98 | 85 | ~10 | Fast reaction, but increased byproducts and slight darkening (incipient Pd black). |
References
- Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Lipshutz, B. H., & Rich, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
- Vedantu. (n.d.).
- So, C. M., & Fu, G. C. (2009). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 11(5), 1143–1145. [Link]
- Consortium of Chemical Information Providers. (n.d.). Sonogashira coupling. [Link]
- Lipshutz, B. H., & Rich, D. W. (2008).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Al-Zoubi, R. M. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- ResearchGate. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. [Link]
- Panda, S. S. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- ResearchGate. (2018). Pd‐ and Cu‐catalyzed Sonogashira cross‐coupling reactions. [Link]
- Rosa, D. S., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Ali, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- ResearchGate. (2021). Effects of solvent, base, and temperature on the Sonogashira coupling... [Link]
- Rosa, D. S., et al. (2015). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]
- MDPI. (2022).
- ArODES. (2023).
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 12. Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: The Critical Role of Inert Atmosphere in 3-Bromo-5-isopropylpyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions regarding the use of an inert atmosphere in coupling reactions involving 3-Bromo-5-isopropylpyridine. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the success and reproducibility of your experiments.
The Imperative of an Inert Atmosphere: A Foundational Overview
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools in modern organic synthesis. However, the catalytic cycles of these reactions involve low-valent palladium species, most notably Pd(0), which are highly susceptible to oxidation. The presence of atmospheric oxygen can lead to the formation of palladium oxides, effectively removing the active catalyst from the reaction and leading to low yields or complete reaction failure.[1][2]
Moreover, many organometallic reagents and strong bases used in these couplings are sensitive to both oxygen and moisture.[3][4] For instance, Grignard reagents, if formed from this compound, will be readily quenched by water.[4][5] Therefore, maintaining a rigorously inert atmosphere, typically of argon or nitrogen, is not merely a suggestion but a critical parameter for success.[3][6][7]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?
A: Assuming reagent purity, the most common culprit is the deactivation of the Pd(0) catalyst by oxygen.[2] Even trace amounts of oxygen can lead to the formation of inactive palladium oxides. Additionally, if your boronic acid or ester is not properly stored, it may have hydrolyzed, and excess water can interfere with the reaction. Some coupling reactions may require anhydrous conditions to proceed efficiently.[8][9]
Q2: I'm observing the formation of "palladium black" in my Heck reaction. What does this signify?
A: The formation of a black precipitate, commonly referred to as "palladium black," is a strong indicator of catalyst decomposition.[10] This often occurs when the Pd(0) species, intended to participate in the catalytic cycle, agglomerates and precipitates out of the solution. This is frequently caused by exposure to oxygen.[10]
Q3: Can I use a nitrogen-filled balloon instead of a Schlenk line or glovebox for my Buchwald-Hartwig amination?
A: While a nitrogen balloon is a common technique in teaching labs, it may not provide a sufficiently rigorous inert atmosphere for sensitive Buchwald-Hartwig aminations, especially for prolonged reactions at elevated temperatures.[11] Balloons can be permeable to atmospheric gases over time.[12] For consistent and reliable results, a Schlenk line or a glovebox is highly recommended.[3][6][7][13][14]
Q4: My Sonogashira coupling is sluggish. Could the atmosphere be the issue?
A: Yes. While the Sonogashira coupling involves both palladium and copper catalysts, the Pd(0) species is still susceptible to oxidation.[15] Furthermore, the amine base used can react with atmospheric carbon dioxide. While some modern protocols are more robust, traditionally, these reactions require anaerobic conditions for optimal performance.[9]
Q5: How can I be certain my inert atmosphere is adequate?
A: Visual indicators, such as a positive pressure bubbler, are a good first step.[16] For highly sensitive reactions, the use of oxygen and moisture sensors within a glovebox provides quantitative data on the atmospheric purity.[17][18][19][20][21] Some commercially available systems can monitor oxygen and moisture levels in parts-per-million (ppm).[17][18]
Troubleshooting Guides
Problem 1: Low to No Product Formation in a Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted this compound.
-
Minimal or no desired product is detected.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Detailed Steps:
-
Verify Reagent Quality: Ensure the this compound, boronic acid/ester, base, and palladium catalyst are of high purity and have been stored correctly.
-
Scrutinize Inert Atmosphere Setup:
-
Glovebox: Check the oxygen and moisture analyzer readings to ensure they are within the acceptable range (typically <10 ppm).[7][13]
-
Schlenk Line: Ensure all joints are well-greased and leak-free. Perform at least three vacuum/inert gas backfill cycles on the reaction flask before adding reagents.[6][14]
-
-
Ensure Proper Solvent Degassing: Dissolved oxygen in solvents is a common source of reaction failure.
-
Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen with liquid nitrogen, subjected to a vacuum, and then thawed. This cycle is repeated at least three times.[16][22]
-
Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can also be effective.[23]
-
Atmosphere Exchange with Sonication: Repeatedly sonicating the solvent under a light vacuum and refilling with an inert gas is a rapid degassing method.[1][16][22]
-
-
Optimize Reaction Parameters: If the inert atmosphere is confirmed to be robust, consider screening other reaction parameters as outlined in the table below.
| Parameter | Recommendation | Expected Outcome |
| Ligand | For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial.[24] | Promotes efficient oxidative addition and reductive elimination. |
| Base | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[24] The choice of base is critical for facilitating transmetalation. | Improved yield. |
| Solvent | A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often effective.[24][25] | Enhanced solubility of the inorganic base. |
| Temperature | Reactions are often run at elevated temperatures (e.g., 80-110 °C).[24] | Increased reaction rate. |
Table 1: Representative Conditions for Suzuki Coupling of Aryl Halides. [24]
Problem 2: Catalyst Decomposition (Palladium Black) in a Heck Reaction
Symptoms:
-
The reaction mixture turns black shortly after heating begins.
-
Reaction stalls, with starting materials largely unconsumed.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for catalyst decomposition.
Detailed Steps:
-
Immediate Action - Re-evaluate Inert Atmosphere: Catalyst decomposition is a strong indication of oxygen contamination.[10] Review your solvent degassing and vessel purging procedures.
-
Catalyst and Ligand Stability:
-
Temperature Control: While Heck reactions often require heat, excessively high temperatures can accelerate catalyst decomposition.[27] Ensure accurate temperature monitoring and control.
-
Reagent Purity: Ensure the amine base (e.g., triethylamine) is free of peroxide impurities, which can oxidize the catalyst.
Experimental Protocols
Protocol 1: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120°C for several hours and allow it to cool under a stream of inert gas or in a desiccator.[6][13]
-
Assembly: Quickly assemble the glassware while hot and connect it to the Schlenk line.
-
Purge Cycle: Evacuate the flask under vacuum until the pressure stabilizes.[6] Refill the flask with argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.[1][6]
-
Reagent Addition:
-
Solids: Add solid reagents (e.g., this compound, catalyst, base) under a positive flow of inert gas.
-
Liquids: Add degassed solvents and liquid reagents via a syringe through a rubber septum.[1]
-
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[16]
Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method
-
Preparation: Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.[16][22]
-
Pump: With the solvent still frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.[16][22]
-
Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least two more times for a total of three cycles.[16][22] After the final cycle, backfill the flask with an inert gas.
References
- Air-free technique. (n.d.). In Wikipedia.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Gloveboxes - The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide.
- Schlenk Line and Glove Box Safety. (n.d.). Notre Dame Sites.
- Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017). JoVE.
- Air Free Techniques | Handling Air-Sensitive Materials. (n.d.). Ossila.
- How To: Degas Solvents. (n.d.). University of Rochester, Department of Chemistry.
- Degassing solvents. (n.d.). University of York, Chemistry Teaching Labs.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015). ResearchGate.
- What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Oxygen and Moisture Sensors. (n.d.). Inert Corporation.
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). ResearchGate.
- Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014). Chemistry Stack Exchange.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
- Troubleshooting low yield in 3-Butylpyridine functionalization. (n.d.). Benchchem.
- Trace Moisture And Oxygen Analyzer - LDetek LDmox. (n.d.). Process Sensing Technologies.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Why is the Suzuki coupling done under inert atmosphere? (2021). Chemistry Stack Exchange.
- Contamination Control: Oxygen & Moisture Measurement in Semiconductors. (n.d.). Process Sensing Technologies.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Inert Gas Oxygen Analyzing Systems. (n.d.). Green Instruments.
- impact of moisture on 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene reactions. (n.d.). Benchchem.
- Practical Heck Reaction problems! (2021). Reddit.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ossila.com [ossila.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. inertcorp.com [inertcorp.com]
- 18. inertcorp.com [inertcorp.com]
- 19. Trace Moisture And Oxygen Analyzer - PST [processsensing.com]
- 20. Contamination Control: Oxygen & Moisture Measurement in Semiconductors [processsensing.com]
- 21. Inert Gas Oxygen Analyzing Systems [greeninstruments.com]
- 22. How To [chem.rochester.edu]
- 23. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Yoneda Labs [yonedalabs.com]
- 26. mdpi.com [mdpi.com]
- 27. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercially available 3-Bromo-5-isopropylpyridine
Welcome to the technical support center for 3-Bromo-5-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for common issues encountered during its use. This resource will help you anticipate potential challenges, identify the root cause of experimental problems, and implement effective solutions.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding impurities in commercially available this compound, their origins, and their potential impact on your research.
Q1: What are the likely impurities in my batch of this compound, and where do they come from?
While a definitive list of impurities can vary between suppliers and batches, they generally originate from the synthetic route used to manufacture the compound. Based on common synthetic pathways for related brominated pyridines, the following impurities can be anticipated:
-
Starting Materials: Unreacted precursors from the synthesis process are a common source of impurities. For instance, if the synthesis involves the bromination of 5-isopropylpyridine, residual starting material may be present.
-
Isomeric Impurities: Incomplete regioselectivity during the bromination step can lead to the formation of isomeric bromoisopropylpyridines, such as 2-Bromo-5-isopropylpyridine or 3-Bromo-2-isopropylpyridine.
-
Over-brominated Species: The presence of di- or tri-brominated pyridine species can occur if the reaction conditions for bromination are not carefully controlled.
-
By-products from Synthesis: Depending on the specific synthetic route, various by-products can be generated. For example, in syntheses starting from 3,5-dibromopyridine, by-products from incomplete reactions or side reactions can be present.[1]
-
Residual Solvents and Reagents: Solvents used during the synthesis and purification, as well as unreacted reagents, can remain in the final product.
-
Degradation Products: this compound can degrade over time, especially if not stored correctly. Common degradation pathways for similar compounds include hydrolysis and oxidation.[2]
Q2: How can these impurities affect my downstream applications, particularly cross-coupling reactions?
Impurities can have a significant impact on the outcome of your experiments, especially in sensitive applications like palladium-catalyzed cross-coupling reactions.[3][4][5]
-
Reduced Yield: Impurities that can react with the catalyst or reagents will consume them, leading to lower yields of the desired product.
-
Catalyst Poisoning: Certain impurities can deactivate the palladium catalyst, halting the reaction prematurely. For example, nitrogen-containing heterocycles can sometimes act as catalyst poisons.
-
Formation of By-products: Impurities can participate in the reaction, leading to the formation of undesired by-products that can complicate purification.
-
Inconsistent Results: The type and amount of impurities can vary between batches, leading to poor reproducibility of your experiments. Even trace amounts of palladium impurities from previous synthetic steps can influence the catalytic activity.[6]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. While specific storage recommendations should always be obtained from the supplier, general best practices include:
-
Storage Temperature: Store in a cool, dry place. Refrigeration is often recommended.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light Protection: Protect from light, as some pyridine derivatives can be light-sensitive.
-
Moisture Control: Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered when using this compound.
Issue 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction
Symptoms:
-
The reaction fails to proceed to completion, as indicated by TLC or LC-MS analysis.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Poor Quality of this compound | 1. Verify Purity: Analyze the starting material by GC-MS or LC-MS to identify and quantify impurities.[7][8][9] 2. Purify the Starting Material: If significant impurities are detected, purify the compound by column chromatography or recrystallization.[10][11][12] | Impurities can consume reagents or poison the catalyst, leading to low yields.[6] |
| Catalyst Inactivation | 1. Use a Fresh Catalyst: Ensure the palladium catalyst is active. 2. Increase Catalyst Loading: A slight increase in catalyst loading might overcome minor poisoning effects. 3. Choose a Robust Ligand: Some ligands are more resistant to poisoning than others. | The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Impurities can also irreversibly bind to the catalyst. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Vary the reaction temperature to find the optimal conditions. 2. Screen Solvents and Bases: The choice of solvent and base is critical for successful Suzuki-Miyaura couplings.[4] | The reaction kinetics and catalyst stability are highly dependent on the reaction conditions. |
Workflow for Purity Analysis and Purification
The following diagram illustrates a typical workflow for assessing the purity of this compound and performing purification if necessary.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. helixchrom.com [helixchrom.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. osha.gov [osha.gov]
- 10. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 11. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 12. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 3-Bromo-5-isopropylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Structural Significance of 3-Bromo-5-isopropylpyridine
This compound is a disubstituted heterocyclic compound. The pyridine ring, an aromatic six-membered ring containing one nitrogen atom, is a cornerstone of many biologically active molecules. The substituents at the 3 and 5 positions—a bromine atom and an isopropyl group—introduce specific electronic and steric effects that are crucial for the molecule's reactivity and interaction with biological targets. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose.
Interpreting the ¹H NMR Spectrum of this compound: A Predictive Analysis
Predicted ¹H NMR Chemical Shifts and Coupling Constants
The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃) at 400 MHz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.55 | Doublet of doublets (dd) or triplet (t) | ⁴J(H2-H6) ≈ 2.0 Hz, ⁴J(H2-H4) ≈ 0.5 Hz |
| H-4 | ~ 7.80 | Triplet (t) | ⁴J(H4-H2) ≈ 0.5 Hz, ⁴J(H4-H6) ≈ 2.5 Hz |
| H-6 | ~ 8.45 | Doublet of doublets (dd) or triplet (t) | ⁴J(H6-H2) ≈ 2.0 Hz, ⁴J(H6-H4) ≈ 2.5 Hz |
| -CH(CH₃)₂ | ~ 3.05 | Septet | ³J ≈ 7.0 Hz |
| -CH(CH ₃)₂ | ~ 1.25 | Doublet | ³J ≈ 7.0 Hz |
Causality Behind the Predicted Spectrum:
-
Aromatic Protons (H-2, H-4, H-6): The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding of the ring protons compared to benzene. This results in their appearance in the downfield region of the spectrum (typically 7.0-9.0 ppm).[4][5] The protons at the α-positions (H-2 and H-6) are most affected by the nitrogen's electron-withdrawing inductive effect and are therefore found at the lowest field. The bromine atom at the 3-position also exerts an electron-withdrawing effect, further deshielding the adjacent H-2 and H-4 protons. The isopropyl group at the 5-position is a weak electron-donating group, which would slightly shield the adjacent H-4 and H-6 protons. The interplay of these effects results in the predicted chemical shifts. The observed multiplicities arise from meta-coupling (⁴J) between the aromatic protons, which are typically in the range of 2-3 Hz.
-
Isopropyl Group Protons: The isopropyl group gives rise to two characteristic signals. A septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the methine proton being coupled to the six equivalent methyl protons (n+1 rule, where n=6). Conversely, the doublet for the methyl protons is due to their coupling with the single methine proton (n+1 rule, where n=1). The integration of these signals will be in a 1:6 ratio, respectively.
Experimental Protocol for ¹H NMR Analysis
A reliable ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If signal overlap occurs in the aromatic region, perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence) to correlate protons with their attached carbons.[6]
-
Logical Workflow for NMR Analysis:
Caption: Workflow for the ¹H NMR analysis of this compound derivatives.
Comparison with Alternative Analytical Techniques
While ¹H NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity, and stereochemistry. | Unambiguous structural determination. | Requires soluble sample, can have overlapping signals in complex molecules. |
| FT-IR Spectroscopy | Presence of functional groups.[7][8] | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation patterns.[6][9] | High sensitivity, excellent for separation of mixtures and identification of impurities. | Isomers can be difficult to distinguish by mass spectrum alone; requires volatile and thermally stable compounds. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the molecule.[10][11][12] | Simple, rapid, and can be used for quantitative analysis. | Provides limited structural information; spectra can be broad and non-specific. |
Synergistic Analytical Approach:
Caption: A synergistic approach combining multiple analytical techniques for comprehensive characterization.
Conclusion
The ¹H NMR analysis of this compound derivatives provides unparalleled detail regarding their molecular structure. A thorough understanding of the influence of the pyridine nitrogen and the bromo and isopropyl substituents on proton chemical shifts and coupling patterns is essential for accurate spectral interpretation. While ¹H NMR is a powerful standalone technique, its integration with other methods such as FT-IR, GC-MS, and UV-Vis spectroscopy offers a self-validating system for the unambiguous characterization of these important chemical entities, ensuring the highest standards of scientific integrity in research and development.
References
- Koon, N., Wong. The FTIR Spectra of Pyridine and Pyridine-d , '. Semantic Scholar. 2003.
- Infrared Absorption Spectra of Quaternary Salts of Pyridine.
- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
- Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. DOI.
- IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing).
- (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... ResearchGate.
- UV-Vis Spectrum of Pyridine. SIELC Technologies.
- The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society - ACS Publications.
- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. 2018.
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.
- Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap.
- Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
- 1 H NMR SDBS-NMR-HPM-03-279. Spectral Database for Organic Compounds (SDBS).
- 3,5-Dibromo-2-pyridinol - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- Analysis of Brominated Flame Retardants by GC/MS. Shimadzu.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. 2023.
- Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate. 2014.
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- Analysis of Brominated Flame Retardants and Phthalate Esters In Ploymers Under the Same Conditions Using a Pyrolysis GC-MS Syste. Shimadzu.
Sources
- 1. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR [m.chemicalbook.com]
- 2. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 9. shimadzu.com [shimadzu.com]
- 10. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
A Comparative Guide to the ¹³C NMR Characterization of 3-Bromo-5-isopropylpyridine and Its Analogs
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and intermediates is a cornerstone of a successful research program. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceutical agents. Their precise characterization is not merely a procedural step but a critical validation of the synthetic pathway and the purity of the final product. This guide provides an in-depth, comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Bromo-5-isopropylpyridine, a disubstituted pyridine of interest in medicinal chemistry.
The Theoretical Foundation: Understanding Substituent Effects on the Pyridine Ring
The ¹³C NMR spectrum of the parent heterocycle, pyridine, serves as our foundational dataset. The nitrogen atom's electronegativity and lone pair of electrons create a distinct electronic environment compared to benzene, resulting in characteristic chemical shifts for its three unique carbons: C2/C6 (ortho), C3/C5 (meta), and C4 (para).[3][4]
-
C2/C6: Highly deshielded due to their proximity to the electronegative nitrogen atom, appearing furthest downfield (~150 ppm).
-
C4: Moderately deshielded, appearing in the middle of the aromatic region (~136 ppm).
-
C3/C5: The most shielded of the ring carbons, appearing furthest upfield (~124 ppm).
When substituents are introduced onto this ring, they perturb the electron density and, consequently, alter the chemical shifts of the ring carbons. This perturbation is the basis of our predictive analysis.
-
Bromine (at C-3): As an electronegative halogen, bromine exerts a significant electron-withdrawing inductive effect (-I). This effect deshields nearby carbons. However, it also possesses lone pairs that can participate in resonance, creating an electron-donating resonance effect (+R). For a halogen at the meta position (C-3), the inductive effect typically dominates, causing a downfield shift for adjacent carbons. The carbon directly attached to the bromine (the ipso-carbon) is shielded due to the "heavy atom effect."
-
Isopropyl Group (at C-5): The isopropyl group is a weak electron-donating group through induction (+I) and hyperconjugation. This leads to a slight increase in electron density on the pyridine ring, causing a general upfield (shielding) shift, particularly for the ipso and para carbons relative to the point of attachment.
Predictive Analysis and Comparative Spectral Data
To predict the ¹³C NMR spectrum of this compound, we will first determine the Substituent Chemical Shift (SCS) effects from experimental data of monosubstituted pyridines. These SCS values represent the change in chemical shift (Δδ) caused by the substituent at each position on the ring.
Step 1: Deriving the SCS Effects of a 3-Bromo Substituent
We compare the known experimental shifts of pyridine and 3-bromopyridine to calculate the effect of adding a bromine atom at the C-3 position.
| Carbon Position | Pyridine (δ ppm) | 3-Bromopyridine (δ ppm) | Δδ (SCS Effect) |
| C-2 | 150.2 | 148.2 | -2.0 |
| C-3 | 123.8 | 120.7 | -3.1 |
| C-4 | 136.0 | 138.9 | +2.9 |
| C-5 | 123.8 | 124.1 | +0.3 |
| C-6 | 150.2 | 151.1 | +0.9 |
Data sourced from Spectral Database for Organic Compounds (SDBS).[5]
Step 2: Deriving the SCS Effects of a 5-Isopropyl Substituent
Similarly, we deduce the effects of an isopropyl group by comparing pyridine with experimental data for 4-isopropylpyridine and transposing the effects to the C-5 position. The effect of a substituent at C-4 on C-3/C-5 is analogous to the effect of a substituent at C-5 on C-4/C-6.
| Carbon Position | Pyridine (δ ppm) | 4-Isopropylpyridine (δ ppm) | Δδ (SCS Effect) |
| C-2/C-6 | 150.2 | 149.3 | -0.9 |
| C-3/C-5 | 123.8 | 121.1 | -2.7 |
| C-4 | 136.0 | 163.6 | +27.6 |
Data sourced from Spectral Database for Organic Compounds (SDBS).[5]
From this, we can establish the following approximate SCS effects for a 5-isopropyl group:
-
Ipso (C-5): +27.6 ppm
-
Ortho (C-4, C-6): -2.7 ppm
-
Meta (C-2): -0.9 ppm
-
Para (C-3): -2.7 ppm (estimated from C-3/C-5 effect)
Step 3: Predicting the ¹³C Chemical Shifts for this compound
We now apply these derived SCS effects to the base pyridine chemical shifts in an additive manner.
| Carbon | Base δ (Pyridine) | Δδ (3-Bromo) | Δδ (5-Isopropyl) | Predicted δ (ppm) |
| C-2 | 150.2 | -2.0 | -0.9 (meta) | 147.3 |
| C-3 | 123.8 | -3.1 (ipso) | -2.7 (para) | 118.0 |
| C-4 | 136.0 | +2.9 | -2.7 (ortho) | 136.2 |
| C-5 | 123.8 | +0.3 | +27.6 (ipso) | 151.7 |
| C-6 | 150.2 | +0.9 | -2.7 (ortho) | 148.4 |
| CH (iPr) | N/A | N/A | ~34.0 | ~34.0 |
| CH₃ (iPr) | N/A | N/A | ~23.5 | ~23.5 |
Comparative Summary of ¹³C NMR Data
The following table provides a comprehensive comparison of the experimental data for the reference compounds and the predicted data for the target molecule, this compound.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Isopropyl CH | Isopropyl CH₃ |
| Pyridine (Experimental) | 150.2 | 123.8 | 136.0 | 123.8 | 150.2 | - | - |
| 3-Bromopyridine (Experimental) | 148.2 | 120.7 | 138.9 | 124.1 | 151.1 | - | - |
| 4-Isopropylpyridine (Experimental) | 149.3 | 121.1 | 163.6 | 121.1 | 149.3 | 34.2 | 23.7 |
| This compound (Predicted) | 147.3 | 118.0 | 136.2 | 151.7 | 148.4 | ~34.0 | ~23.5 |
Field-Proven Experimental Protocol for ¹³C NMR Acquisition
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. The following methodology is recommended for the analysis of substituted pyridines.
Part A: Sample Preparation
-
Mass Determination: Accurately weigh 50-100 mg of the this compound sample into a clean, dry vial.[6] A higher concentration is necessary for ¹³C NMR due to its low natural abundance (1.1%) and lower gyromagnetic ratio compared to ¹H.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, to the vial. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If solubility is an issue, gentle warming may be applied.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there is no solid particulate matter; filter the solution through a small cotton or glass wool plug in the pipette if necessary.
-
Labeling: Clearly label the NMR tube with the sample identifier. Do not use tape or labels that could interfere with the spinner or probe.
Part B: Data Acquisition (Using a 400 MHz Spectrometer as an Example)
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming routine to optimize the magnetic field homogeneity.
-
Parameter Setup: Load a standard ¹³C proton-decoupled experiment parameter set (e.g., 'zgpg30' on Bruker systems).[4] Key parameters to verify and set are:
-
Spectral Width (SW): 0 to 220 ppm, to cover the full range of organic carbons.
-
Pulse Angle (P1): A 30° to 45° flip angle is recommended as a compromise between signal intensity and preventing saturation of quaternary carbons with long relaxation times.
-
Relaxation Delay (D1): Set to 2 seconds. This allows for adequate relaxation of most carbon nuclei between pulses, improving signal intensity.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Number of Scans (NS): Begin with 1024 scans. This number can be increased for dilute samples to improve the signal-to-noise ratio. The acquisition time will be approximately 45-60 minutes.
-
-
Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).
-
Data Processing: Once the acquisition is complete, the Free Induction Decay (FID) is automatically Fourier transformed.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
-
Caption: Workflow for ¹³C NMR sample preparation and data acquisition.
Distinguishing this compound from Potential Isomers
In a synthetic context, the formation of isomers is always a possibility. ¹³C NMR spectroscopy is a powerful tool for differentiating these closely related structures. The key distinguishing features are the number of unique carbon signals in the aromatic region and their chemical shifts.
-
Target: this compound:
-
Symmetry: Asymmetric (Cₛ symmetry plane is absent).
-
Expected Aromatic Signals: 5 distinct signals for C-2, C-3, C-4, C-5, and C-6.
-
Key Features: One highly deshielded carbon attached to the isopropyl group (C-5, predicted ~151.7 ppm) and one highly shielded carbon attached to bromine (C-3, predicted ~118.0 ppm).
-
-
Potential Isomer 1: 2-Bromo-4-isopropylpyridine:
-
Symmetry: Asymmetric.
-
Expected Aromatic Signals: 5 distinct signals.
-
Distinguishing Features: The ipso-carbon for the bromo group (C-2) would be significantly downfield compared to the target's C-3. The carbon para to the nitrogen (C-4), now bearing the isopropyl group, would be the most deshielded (~163 ppm).
-
-
Potential Isomer 2: 3-Bromo-4-isopropylpyridine:
-
Symmetry: Asymmetric.
-
Expected Aromatic Signals: 5 distinct signals.
-
Distinguishing Features: The proximity of the two bulky substituents would likely introduce steric hindrance, potentially causing slight deviations in shifts. The pattern of substitution would be entirely different, with C-4 (isopropyl) being highly deshielded and C-3 (bromo) being shielded.
-
Caption: Logic diagram for distinguishing the target product from isomers.
Conclusion
The structural verification of this compound can be confidently achieved using ¹³C NMR spectroscopy, even in the absence of a pre-existing reference spectrum. By employing a predictive model based on substituent chemical shift effects derived from pyridine, 3-bromopyridine, and 4-isopropylpyridine, we have established a set of expected chemical shifts. The key identifiers for this compound are the presence of five unique aromatic carbon signals, with characteristic peaks representing the highly deshielded carbon bearing the isopropyl group (~151.7 ppm) and the shielded carbon bearing the bromine atom (~118.0 ppm). This comparative and predictive approach, grounded in fundamental NMR principles, provides a robust and reliable strategy for chemical characterization in a discovery research environment.
References
- The Journal of Organic Chemistry.
- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, Vol 9, No 8. [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- NMRShiftDB. A free, web-based database for organic structures and their NMR spectra. [Link]
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- ¹³ Carbon NMR. The University of Sheffield, Department of Chemistry. [Link]
- ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine. Testbook. [Link]
- NMR Sample Preparation.
- NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Maryland. [Link]
- Chapter 5: Acquiring ¹H and ¹³C Spectra. In NMR-Based Structure Elucidation: A Practical Guide. Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. testbook.com [testbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
The Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-isopropylpyridine
For researchers and scientists engaged in drug development and molecular characterization, mass spectrometry stands as an indispensable tool for elucidating the structure of novel compounds. This guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-5-isopropylpyridine. In the absence of a publicly available experimental spectrum, this guide synthesizes established principles of mass spectrometry to predict its fragmentation behavior. We will objectively compare these predictions with the fragmentation of isomeric and analogous compounds, offering a comprehensive resource for identifying and characterizing substituted pyridines.
Core Principles of Pyridine Fragmentation
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that subsequently undergoes fragmentation. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. For substituted pyridines, several key fragmentation mechanisms are consistently observed.[1]
The aromatic pyridine ring is relatively stable, often resulting in an abundant molecular ion peak.[2] Fragmentation is typically initiated at the substituent groups or involves the pyridine ring itself. The position of the substituents (α, β, or γ to the nitrogen) significantly influences the fragmentation pathways, a principle that can be exploited for isomer differentiation.[3]
Predicted Fragmentation Cascade of this compound
The structure of this compound presents several potential fragmentation routes. The presence of a bromine atom, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M and M+2 isotope patterns for all bromine-containing fragments.[4] The isopropyl group, a common substituent, has well-documented fragmentation behavior.
The primary fragmentation pathways for this compound are predicted to be:
-
Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond beta to the pyridine ring, leading to the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a stable secondary benzylic carbocation.
-
Loss of Propylene (McLafferty-type Rearrangement): While less common for aromatic systems compared to carbonyl compounds, a rearrangement involving the transfer of a gamma-hydrogen from the isopropyl group to the pyridine ring followed by the elimination of a neutral propylene molecule (C₃H₆) is a plausible pathway.
-
Cleavage of the C-Br Bond: The carbon-bromine bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical (•Br) or a bromide ion (Br⁻), respectively.
-
Ring Fragmentation: Cleavage of the pyridine ring itself can occur, often leading to the loss of neutral molecules like HCN.[5]
The logical flow of these predicted fragmentation pathways is visualized in the diagram below.
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Comparative Fragmentation Analysis
To provide a robust framework for identification, it is crucial to compare the predicted fragmentation of this compound with that of its isomers and other related compounds.
Isomeric Comparison: 2-Bromo-5-isopropylpyridine
The position of the bromine atom significantly impacts the fragmentation pattern. For the isomeric 2-Bromo-5-isopropylpyridine , an "ortho effect" may come into play, where the proximity of the bromine and the nitrogen atom influences fragmentation. While benzylic cleavage leading to the loss of a methyl group is still expected, interaction between the bromine and the isopropyl group or the nitrogen atom could lead to unique rearrangement pathways not observed for the 3-bromo isomer.
Comparison with an Alkyl Analogue: 3-Isopropylpyridine
Removing the bromine atom to yield 3-Isopropylpyridine simplifies the mass spectrum. The characteristic M/M+2 isotope pattern will be absent. The primary fragmentation will be the benzylic cleavage, resulting in the loss of a methyl radical to form a base peak at m/z 106. The loss of propylene is also a likely fragmentation pathway.
Comparison with a Halogen Analogue: 3-Chloro-5-isopropylpyridine
Replacing bromine with chlorine (3-Chloro-5-isopropylpyridine ) will alter the isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M and M+2 peaks with this characteristic intensity ratio. The fragmentation pathways are expected to be analogous to the bromo-derivative, with benzylic cleavage and loss of a chlorine radical being prominent.
The following table summarizes the key predicted fragments for these compounds, allowing for a direct comparison.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Fragmentation Route 1 | Key Fragment 2 (m/z) | Fragmentation Route 2 |
| This compound | 200/202 | 185/187 | Loss of •CH₃ | 121 | Loss of •Br |
| 2-Bromo-5-isopropylpyridine | 200/202 | 185/187 | Loss of •CH₃ | 121 | Loss of •Br |
| 3-Isopropylpyridine | 121 | 106 | Loss of •CH₃ | 79 | Loss of C₃H₆ |
| 3-Chloro-5-isopropylpyridine | 155/157 | 140/142 | Loss of •CH₃ | 120 | Loss of •Cl |
Experimental Protocol for Mass Spectrum Acquisition
To validate these predictions and acquire a definitive mass spectrum for this compound, the following experimental methodology is recommended.
Sample Preparation and Introduction
-
Sample Dilution: Prepare a solution of this compound in a volatile solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.
-
Introduction Method: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation from any potential impurities or through a direct insertion probe for a more rapid analysis.
Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-250
-
Vacuum: Maintain a high vacuum (e.g., 10⁻⁶ to 10⁻⁷ Torr) in the mass analyzer.
The workflow for this experimental approach is outlined below.
Caption: A typical experimental workflow for obtaining the mass spectrum of a substituted pyridine.
Conclusion
The mass spectral fragmentation of this compound is predicted to be dominated by benzylic cleavage of the isopropyl group and loss of the bromine atom. This guide provides a foundational framework for the identification of this compound and its differentiation from isomeric and analogous structures. The characteristic isotopic pattern of bromine serves as a crucial diagnostic tool. Experimental verification using the outlined protocol is essential for confirming these predictions and establishing a definitive fragmentation fingerprint for this molecule. This detailed analysis, grounded in the fundamental principles of mass spectrometry, empowers researchers in their structural elucidation endeavors.
References
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
- Pyridine - Wikipedia. [Link]
- Pyridine - NIST WebBook. [Link]
- SYNTHESIS, ESI AND FAB MASS SPECTROMETRY, AND X- RAY ANALYSIS OF DI- AND TRICATIONIC PYRIDINIUM SUBSTITUTED PYRIMIDINES. ElectronicsAndBooks. [Link]
- Mass Spectrometry - Fragmentation P
- Molecular peaks of bromide compounds.
- 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem. [Link]
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. [Link]
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]
- MASS SPECTROMETRY: FRAGMENTATION P
- Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
- Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. [Link]
- Pyridine, 3-bromo- - NIST WebBook. [Link]
- Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines - ResearchG
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online. [Link]
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - LCGC Intern
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.
- 3-Bromo-5-isopropylphenol | C9H11BrO | CID 13627728 - PubChem. [Link]
- 3-Bromo-5-isopropyltoluene | C10H13Br | CID 50998167 - PubChem. [Link]67)
Sources
A Comparative Guide to HPLC Purity Analysis of 3-Bromo-5-isopropylpyridine
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. The structural integrity of a molecule like 3-Bromo-5-isopropylpyridine, a key building block in the synthesis of novel chemical entities, directly impacts the safety, efficacy, and reproducibility of downstream applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this critical intermediate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your needs.
The Central Role of Purity in Pharmaceutical Development
In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of quality control.[1] Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the final product, or interfere with the manufacturing process.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities.[3][4] Therefore, employing a validated, high-resolution analytical method is not just a matter of good science but a critical regulatory requirement.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility for a wide range of compounds, including non-volatile and thermally labile molecules.[5] A well-developed Reversed-Phase HPLC (RP-HPLC) method is the recommended approach for the routine quality control of this compound.
Proposed RP-HPLC Method for this compound
This protocol is designed as a starting point for method development and validation, grounded in established principles for the analysis of related halogenated and alkylated pyridine derivatives.[6][7]
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector | Standard equipment for robust and reproducible analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column provides excellent hydrophobic retention for the non-polar isopropyl and bromo substituents.[6] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | A gradient elution ensures the separation of the main analyte from potential impurities with a wide range of polarities. Formic acid improves peak shape for the basic pyridine moiety and ensures compatibility with mass spectrometry (MS) if hyphenation is desired.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | Pyridine derivatives typically exhibit strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the test sample in the same diluent to a concentration of approximately 1.0 mg/mL.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions.
-
Data Analysis: Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Method Validation:
The proposed HPLC method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the predominant technique, other methods offer distinct advantages for specific applications. The choice of analytical technique should be based on the specific requirements of the analysis, such as the need for higher throughput, enhanced resolution, or the analysis of volatile impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles and instrumentation capable of handling much higher pressures than conventional HPLC systems.[12]
Key Advantages over HPLC:
-
Faster Analysis: UPLC can significantly reduce run times, often by a factor of 5 to 10, leading to higher sample throughput.[12]
-
Improved Resolution and Sensitivity: The smaller particle size results in sharper, narrower peaks, leading to better separation of closely eluting impurities and higher sensitivity.[12]
-
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[13] For this compound, GC can be an excellent orthogonal technique to HPLC, particularly for the detection of volatile impurities that may not be observed by LC.
Key Advantages and Considerations:
-
High Efficiency for Volatiles: GC offers unparalleled resolution for volatile organic compounds, such as residual solvents or volatile synthetic by-products.[14]
-
Sensitive Detectors: Flame Ionization Detectors (FID) provide high sensitivity for carbon-containing compounds, while Mass Spectrometry (MS) allows for definitive identification of unknown impurities.[13]
-
Thermal Stability: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC without degradation.
dot graph "hplc_workflow" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Std_Prep" [label="Prepare Reference Standard (1 mg/mL)"]; "Sample_Prep" [label="Prepare Test Sample (1 mg/mL)"]; }
subgraph "cluster_hplc" { label="HPLC Analysis"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Injection" [label="Inject into HPLC System"]; "Separation" [label="C18 Column Separation"]; "Detection" [label="UV/PDA Detection"]; }
subgraph "cluster_data" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Integration" [label="Peak Integration"]; "Calculation" [label="Purity Calculation (Area %)" ]; }
"Std_Prep" -> "Injection"; "Sample_Prep" -> "Injection"; "Injection" -> "Separation" -> "Detection" -> "Integration" -> "Calculation"; } Caption: Workflow for HPLC purity analysis of this compound.
Performance Comparison
The following table presents a hypothetical but realistic comparison of the expected performance of HPLC, UPLC, and GC for the purity analysis of this compound, based on typical performance characteristics of each technique.
| Parameter | HPLC-UV | UPLC-UV | GC-FID |
| Principle | Liquid-solid partition | Liquid-solid partition | Gas-solid/liquid partition |
| Typical Run Time | 15 - 30 min | 2 - 5 min | 10 - 20 min |
| Resolution | Good | Excellent | Excellent (for volatiles) |
| Relative Sensitivity | Good | Excellent | Excellent (for volatiles) |
| LOD (Typical) | ~0.01% | ~0.005% | ~0.001% (for volatiles) |
| LOQ (Typical) | ~0.03% | ~0.015% | ~0.003% (for volatiles) |
| Key Application | Routine QC, general purity | High-throughput screening, high-resolution impurity profiling | Volatile impurities, residual solvents, orthogonal method |
dot graph "method_selection" { rankdir="LR"; node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Start" [label="Purity Analysis Required?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Volatile_Impurities" [label="Are Volatile Impurities a Concern?"]; "High_Throughput" [label="Is High Throughput Needed?"]; "Routine_QC" [label="Routine QC?"];
"Use_GC" [label="Use GC as Orthogonal Method", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Use_UPLC" [label="Use UPLC", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Use_HPLC" [label="Use HPLC", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Volatile_Impurities"; "Volatile_Impurities" -> "Use_GC" [label="Yes"]; "Volatile_Impurities" -> "High_Throughput" [label="No"]; "High_Throughput" -> "Use_UPLC" [label="Yes"]; "High_Throughput" -> "Routine_QC" [label="No"]; "Routine_QC" -> "Use_HPLC" [label="Yes"]; } Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the routine purity assessment of this compound, a validated RP-HPLC method offers a robust, reliable, and accessible solution. It provides the necessary resolution and sensitivity to meet the stringent requirements of the pharmaceutical industry.
UPLC should be considered when higher sample throughput or enhanced resolution of complex impurity profiles is required. Its speed and sensitivity can significantly accelerate the drug development process.
GC serves as an invaluable orthogonal technique. It is highly recommended for the comprehensive characterization of the impurity profile, specifically for identifying and quantifying volatile impurities and residual solvents that are not amenable to HPLC analysis.
Ultimately, a combination of these techniques, guided by a risk-based approach, provides the most comprehensive understanding of the purity of this compound, ensuring the quality and safety of the final pharmaceutical product.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
- Agilent Technologies. (2023).
- ICH. (2022). Q2(R2)
- Kumar, A., et al. (2013). UPLC: A Preeminent Technique in Pharmaceutical Analysis. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 1-8. [Link]
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- Biomedical Journal of Scientific & Technical Research. (2024).
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- ResearchGate. (2025).
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
- SIELC Technologies. (2024). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]
- Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods for Pyridine. [Link]
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- NETZSCH Analyzing & Testing. (2020).
- Pawłowska, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 339-345. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. soeagra.com [soeagra.com]
- 5. biomedres.us [biomedres.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. agilent.com [agilent.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
The Analytical Challenge: Monitoring Reactions of a Halogenated Pyridine
An In-Depth Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 3-Bromo-5-isopropylpyridine Reactions
This compound is a key building block in medicinal and agrochemical synthesis. Its utility lies in the strategic placement of the bromine atom, which serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and the isopropyl group, which imparts specific steric and electronic properties. The pyridine nitrogen itself can influence reactivity and presents unique analytical challenges due to its basicity.
Effective reaction analysis requires a method that can separate and identify the starting material, reagents, the desired product, and any potential side-products or impurities. Common impurities in a cross-coupling reaction, for instance, might include debrominated starting material (5-isopropylpyridine) or homocoupled byproducts. A robust analytical method is therefore not merely for confirmation but is a critical tool for reaction optimization and purity assessment.
A representative reaction, a Suzuki cross-coupling, is shown below to illustrate the typical analytical mixture that must be resolved.
Diagram: Representative Suzuki Coupling Reaction
A Senior Application Scientist's Guide to Halopyridine Reactivity: 3-Bromo-5-isopropylpyridine vs. 3-Chloropyridines
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, halopyridines represent a cornerstone class of building blocks. Their functionalization, primarily through transition metal-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures with high precision. However, the choice of the halogen substituent on the pyridine core is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy.
This in-depth guide provides a comparative analysis of the reactivity of 3-Bromo-5-isopropylpyridine against the general class of 3-chloropyridines . We will dissect the fundamental principles governing their reactivity, present comparative data, and provide field-proven experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.
The Theoretical Framework: Understanding Reactivity Drivers
The reactivity of a halopyridine in the most common and synthetically valuable transformations, such as palladium-catalyzed cross-coupling reactions, is governed by a confluence of factors. Understanding these principles is essential to explaining the observable differences between our target substrates.
The Decisive Role of the Carbon-Halogen Bond
The single most important factor differentiating the reactivity of brominated and chlorinated pyridines is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) follows a clear trend: C-Cl > C-Br > C-I .[1][2][3]
| Bond | Typical BDE (kcal/mol) |
| Aryl-Cl | ~96 |
| Aryl-Br | ~83 |
Table 1: Representative Bond Dissociation Energies (BDEs) for Aryl Halides.[4]
This energy difference is critical because the rate-determining step in many palladium-catalyzed catalytic cycles is the oxidative addition of the Pd(0) catalyst into the C-X bond.[5][6] A weaker bond, like C-Br, requires less energy to cleave, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction.[6] The stronger C-Cl bond presents a higher activation barrier, necessitating more forcing conditions or more sophisticated catalyst systems to achieve efficient activation.[7][8]
Electronic Landscape of the Pyridine Ring
Unlike a simple benzene ring, the pyridine ring contains an electronegative nitrogen atom that significantly influences the electronic distribution. The nitrogen atom withdraws electron density, particularly from the ortho (2, 6) and para (4) positions, making them more electron-deficient.[9][10]
The 3-position (meta to the nitrogen) is less affected by this inductive withdrawal and is therefore less electronically activated towards oxidative addition. This inherent electronic property makes functionalization at the 3-position more challenging than at the 2- or 4-positions.
The Subtle Influence of the Isopropyl Substituent
In this compound, the isopropyl group at the 5-position exerts a minor but noticeable electronic effect. As an alkyl group, it is weakly electron-donating through hyperconjugation and induction. This effect slightly increases the electron density of the ring, which can subtly deactivate the C-Br bond towards the electron-rich Pd(0) catalyst during oxidative addition. However, this deactivating effect is generally minor and is vastly overshadowed by the inherent reactivity difference between the C-Br and C-Cl bonds.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The practical implications of these theoretical principles become evident when comparing the performance of this compound and 3-chloropyridines in cornerstone synthetic transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl structures. Here, the difference between C-Br and C-Cl bonds is stark.
General Observation: 3-Bromopyridines, including our target molecule, will typically undergo Suzuki coupling under milder conditions (lower temperatures, less active catalysts) and in shorter reaction times than their 3-chloro counterparts.[11][12] Activating a 3-chloropyridine often requires specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[13] These advanced ligands form a highly active, low-coordinate Pd(0) species that is capable of overcoming the higher activation energy of C-Cl bond cleavage.[7]
Below is a diagram illustrating the fundamental catalytic cycle that governs this and other related cross-coupling reactions.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 80-100 | 4-12 | 75-95 | [12] |
| 3-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100-120 | 12-24 | 70-90 | [13][14] |
| This compound | PdCl₂(dppf) | Na₂CO₃ | 90 | 6 | ~90 | Predicted |
| 3-Chloro-5-isopropylpyridine | XPhos Pd G3 | K₃PO₄ | 110 | 18 | ~85 | Predicted |
| Table 2: Representative conditions for Suzuki-Miyaura coupling. "Predicted" entries are expert estimations based on established principles for analogous substrates. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines, a motif prevalent in pharmaceuticals.[15] Similar to the Suzuki coupling, the C-X bond strength is a primary determinant of reactivity.
General Observation: The amination of 3-bromopyridines can often be accomplished with second-generation catalyst systems under moderate heat. In contrast, 3-chloropyridines are significantly less reactive and almost always require modern, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to proceed efficiently.[7][16][17] The C-Cl oxidative addition is frequently the rate-limiting step.[7]
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | 80 | 83 | [18] |
| Generic Chloropyridine | Primary/Secondary | BrettPhos / RuPhos | NaOtBu | 80-110 | 70-95 | [7] |
| This compound | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | 90 | >90 | Predicted |
| 3-Chloro-5-isopropylpyridine | Piperidine | RuPhos Pd G3 | NaOtBu | 110 | ~88 | Predicted |
| Table 3: Representative conditions for Buchwald-Hartwig amination. "Predicted" entries are expert estimations based on established principles. |
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling provides access to valuable aryl alkynes.[19] This reaction typically employs a dual-catalyst system of palladium and copper(I). The reactivity trend remains consistent: C-Br bonds react far more readily than C-Cl bonds.[19][20]
General Observation: Sonogashira reactions of 3-bromopyridines can often be performed under relatively mild conditions.[21][22] Achieving a successful Sonogashira coupling with a 3-chloropyridine is exceptionally challenging and rarely reported, as the conditions required often lead to catalyst decomposition or side reactions like homocoupling of the alkyne. For practical purposes, 3-bromopyridines are the preferred substrate for this transformation.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis dominates the functionalization of the 3-position, it is worth briefly considering SNAr. In this mechanism, a nucleophile attacks the aromatic ring, forming a Meisenheimer intermediate, followed by the expulsion of the halide. This pathway requires the ring to be highly electron-deficient.[10]
General Observation: The 3-position of pyridine is not strongly activated towards SNAr.[10] Unlike the 2- and 4-positions, the negative charge of the Meisenheimer intermediate cannot be effectively delocalized onto the ring nitrogen.[23] Therefore, neither this compound nor 3-chloropyridines are expected to be reactive under typical SNAr conditions unless additional, powerful electron-withdrawing groups are present on the ring.[23][24]
Experimental Protocols & Workflow
To provide a practical context, we present detailed, self-validating protocols for a representative Suzuki-Miyaura coupling. The causality behind each step is explained to align with best laboratory practices.
Generalized Workflow for Cross-Coupling
The following diagram outlines the logical flow for setting up, running, and analyzing a typical palladium-catalyzed cross-coupling reaction.
Caption: Standard Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki Coupling of this compound
This protocol leverages a standard, reliable catalyst system suitable for the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: Add this compound, the arylboronic acid, PdCl₂(dppf), and Na₂CO₃ to a dry Schlenk tube equipped with a stir bar.
-
Rationale: Combining the solids first minimizes exposure of the catalyst to air and moisture.
-
-
Inerting: Seal the tube, then evacuate the atmosphere and backfill with argon. Repeat this cycle three times.
-
Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing all oxygen is critical to prevent catalyst deactivation and homocoupling side reactions.[13]
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another crucial step to exclude oxygen. Water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step.[25]
-
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it, and analyzing for the disappearance of the starting bromide.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a 3-Chloropyridine
This protocol employs a more advanced catalyst system required for the activation of the less reactive C-Cl bond.
Materials:
-
3-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G3 (a palladacycle precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed Toluene
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add the 3-chloropyridine, arylboronic acid, XPhos Pd G3, and K₃PO₄ to the reaction vessel.
-
Inerting: If not in a glovebox, seal the vessel and perform the evacuate/backfill cycle as described in Protocol 1.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Rationale: Anhydrous solvents are critical as water can promote protodeboronation of the boronic acid, a key side reaction.[13]
-
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Rationale: Higher temperatures are required to provide the necessary thermal energy to overcome the activation barrier of C-Cl oxidative addition.[7]
-
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.
Conclusion and Strategic Recommendations
The choice between this compound and a 3-chloropyridine derivative is a strategic one with clear consequences for process development and resource management.
-
Choose this compound for:
-
Higher Reactivity & Milder Conditions: It is the superior substrate for a wide range of cross-coupling reactions, consistently providing higher yields under less forcing conditions.
-
Broader Reaction Scope: It is particularly advantageous for transformations that are difficult with chloro-analogs, such as the Sonogashira coupling.
-
Simplified Process Development: Reactions are often more robust and require less optimization with simpler, cheaper catalysts and ligands.
-
-
Consider a 3-Chloropyridine when:
-
Cost is the Primary Driver: Chlorinated aromatics are typically less expensive than their brominated counterparts, which can be a significant factor at scale.
-
Late-Stage Functionalization: If the chlorine atom is already present in a complex intermediate, developing a robust protocol for its coupling may be preferable to re-synthesis.
-
Access to Modern Catalysts: The successful use of 3-chloropyridines is contingent on having access to and experience with modern, highly active (and often more expensive) palladium precatalyst systems.
-
For researchers in drug development and discovery, where speed, reliability, and reaction scope are paramount, This compound is the objectively superior building block. Its predictable and high reactivity minimizes the time spent on optimization, allowing scientists to focus on synthesizing and testing target molecules more efficiently.
References
- BenchChem. (2025).
- Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
- Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- Radboud Repository. (n.d.).
- Ozerov, O. V., et al. (2004). Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. Journal of the American Chemical Society, 126(7), 2105-13.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
- BenchChem. (2025). Reactivity Showdown: 3-Chloro- vs. 3-Bromofuro[2,3-b]pyridine in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- ResearchGate. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends.
- Yang, W., et al. (2020). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- ResearchGate. (n.d.).
- Khan, M. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Bryant, J. R., et al. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC, NIH.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Yang, Q., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC, NIH.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Yield of Suzuki Coupling with Bromopyridine Isomers
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds common in pharmaceuticals.[1][2][3] Pyridine-containing molecules are of paramount importance, yet the inherent electronic properties of the pyridine ring introduce distinct challenges and reactivity differences depending on the substitution pattern. This guide provides an in-depth comparison of the Suzuki coupling performance of 2-, 3-, and 4-bromopyridine isomers, grounded in mechanistic principles and supported by experimental data.
The Decisive Factor: Understanding Electronic Influence on Reactivity
The efficiency of a Suzuki coupling is governed by the three core steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] For halo-heterocycles like bromopyridines, the oxidative addition of the C-Br bond to the Pd(0) catalyst is frequently the rate-determining step.[4][5][6] The reactivity of the bromopyridine isomer is therefore largely dictated by the electronic nature of the carbon atom bonded to the bromine.
The pyridine ring is π-deficient, meaning the electron-withdrawing nitrogen atom reduces electron density across the ring, particularly at the α (2- and 6-) and γ (4-) positions. This electron deficiency makes the C-Br bond more polarized and susceptible to cleavage by the electron-rich Pd(0) catalyst. Consequently, a clear reactivity trend emerges:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
-
4-Bromopyridine (Most Reactive): The bromine is at the γ-position, which experiences strong electron withdrawal from the ring nitrogen. This makes the C4-Br bond highly activated and the most reactive of the three isomers towards oxidative addition.[7]
-
2-Bromopyridine (Highly Reactive, with a Caveat): The bromine is at an α-position, which is also highly electron-deficient.[7] This leads to high reactivity, often comparable to the 4-isomer. However, the proximity of the nitrogen's lone pair can lead to catalyst inhibition or the formation of stable, inactive palladium complexes, which can sometimes complicate the reaction.[8][9]
-
3-Bromopyridine (Least Reactive): The bromine is at the β-position. This position is less affected by the nitrogen's electron-withdrawing effects compared to the α and γ positions. The C3-Br bond is less polarized, making oxidative addition more challenging and generally requiring more forcing conditions or highly active catalyst systems to achieve good yields.[10]
Visualizing the Catalytic Cycle and Reactivity
To better understand the process, two diagrams are presented. The first illustrates the general catalytic cycle, and the second visualizes the relative ease of the critical oxidative addition step for each isomer.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Isomer Reactivity in Oxidative Addition
Caption: Factors influencing the oxidative addition step for bromopyridine isomers.
Quantitative Performance Comparison
The following table summarizes experimental data from various sources, showcasing the yields obtained for the Suzuki coupling of different bromopyridine isomers. While direct side-by-side comparisons under identical conditions are rare, this compilation provides a clear illustration of the general reactivity trend.
| Bromopyridine Isomer | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 95 | [11] |
| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | iPrOH/H₂O | 80 | 1 | 96 | [11] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH (95%) | Reflux | 16 | 78 | [10] |
| 3-Bromopyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 82 | [3] |
| 2,3-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 88 (at C2) | [12] |
| 2,4-Dibromopyridine | (E)-Styrylboronic acid | Pd(PPh₃)₄ (3) | - | TlOH | THF | 25 | 2 | 80 (at C2) | [13] |
Analysis of Data:
-
The data consistently shows that 2-bromopyridine derivatives react efficiently under relatively mild conditions, often with simple catalyst systems and short reaction times.[11]
-
3-Bromopyridine generally requires more robust conditions, such as the use of phosphine ligands (e.g., PPh₃) and stronger bases like K₃PO₄, to achieve high yields.[3][10]
-
Studies on di-substituted pyridines, such as 2,3-dibromopyridine and 2,4-dibromopyridine, further confirm the enhanced reactivity of the C2 position, where coupling occurs selectively over other positions under controlled conditions.[12][13]
Field-Proven Experimental Protocol: Suzuki Coupling of 3-Bromopyridine
Given its lower reactivity, a robust protocol for 3-bromopyridine is highly valuable. The following procedure is a representative method adapted from established literature for achieving high yields with this challenging substrate.[3]
Objective: To synthesize 3-phenyl-2-methyl-5-aminopyridine from 5-bromo-2-methylpyridin-3-amine.
Materials:
-
5-bromo-2-methylpyridin-3-amine (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). This step is crucial to remove moisture, which can hydrolyze the boronic acid and deactivate the catalyst.
-
Reagent Addition: To the flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), phenylboronic acid (1.2 equiv.), K₃PO₄ (2.3 equiv.), and Pd(PPh₃)₄ (0.05 equiv.). The use of K₃PO₄ is often preferred for less reactive halides as it is a strong enough base to promote the formation of the active boronate species without causing significant side reactions.[14]
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen, which can degrade the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (typically in a 4:1 or 5:1 ratio) via syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[4]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. The elevated temperature is necessary to overcome the higher activation energy for the oxidative addition of the 3-bromopyridine.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically >15 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-arylpyridine derivative.
Conclusion and Recommendations
The Suzuki coupling of bromopyridine isomers is a powerful synthetic strategy, but success hinges on understanding the inherent reactivity differences dictated by the position of the bromine atom.
-
For 4- and 2-bromopyridines: Standard Suzuki conditions using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with carbonate bases (Na₂CO₃, K₂CO₃) are often sufficient to achieve high yields.
-
For 3-bromopyridines: More specialized conditions are typically required. The use of highly active, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields by facilitating the challenging oxidative addition step.[15][16] Stronger bases, such as K₃PO₄ or Cs₂CO₃, are also recommended.
By selecting the appropriate catalyst system and reaction conditions tailored to the specific isomer, researchers can effectively overcome the challenges posed by the electronic nature of the pyridine ring and successfully synthesize a wide array of valuable pyridine-containing compounds.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, RSC Publishing.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, RSC Publishing.
- Suzuki-Miyaura (hetero-)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, RSC Publishing. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 3-Bromo-5-isopropylpyridine
Introduction: The Strategic Importance of 3-Bromo-5-isopropylpyridine Functionalization
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This compound, in particular, serves as a versatile and strategically important building block. The presence of a bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The isopropyl group at the 5-position offers a lipophilic handle that can be crucial for modulating pharmacokinetic properties.
However, the functionalization of pyridyl halides is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. This guide provides a comparative analysis of various palladium catalyst systems for the three most pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to facilitate the efficient and high-yielding synthesis of derivatives based on the this compound core. The insights herein are grounded in established mechanistic principles and supported by experimental data from analogous systems, offering a robust framework for catalyst selection and reaction optimization.
Part 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[1][2] The choice of palladium catalyst and, more critically, the ancillary ligand, is paramount for overcoming the inherent challenges of coupling with an electron-deficient pyridine ring.
Causality in Catalyst Selection
The catalytic cycle for Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For an electron-deficient substrate like this compound, the initial oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step. To accelerate this step, ligands that are both electron-rich and sterically bulky are required. Electron-rich ligands increase the electron density on the palladium, promoting its insertion into the C-Br bond. Steric bulk facilitates the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.[1]
Performance Comparison of Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems for Suzuki-Miyaura coupling with bromopyridine substrates, providing a predictive framework for this compound.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Coupling Partner | Typical Yield (%) | Rationale & Insights |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | Arylboronic acids | 70-85 | A classic, "first-generation" catalyst. Reliable for simple substrates but may struggle with sterically hindered partners or require higher catalyst loading. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | Arylboronic acids | 90-98 | The combination of a simple Pd(II) source with a bulky, electron-rich Buchwald ligand like SPhos is highly effective for heteroaryl halides, promoting efficient oxidative addition.[1][5] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | Heteroarylboronic acids | 88-95 | XPhos is another highly active biaryl monophosphine ligand. The use of a stronger base like Cs₂CO₃ can be beneficial, especially with less reactive boronic esters.[5] |
| PEPPSI-IPr (2) | - | K₂CO₃ (2) | t-BuOH | 80 | Arylboronic acids | >95 | N-Heterocyclic Carbene (NHC) ligands offer excellent thermal stability and high activity. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable, simplifying reaction setup.[1] |
Part 2: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical pharmacophores.[6][7] This reaction is particularly sensitive to the choice of ligand and base.
Causality in Catalyst Selection
The catalytic cycle is similar to Suzuki coupling but involves coordination of the amine and a base-mediated deprotonation to form a palladium-amido complex prior to reductive elimination.[7][8] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) is essential to deprotonate the amine without displacing it from the palladium center.[7][9] The ligands must be sufficiently bulky to promote the C-N bond-forming reductive elimination, which is often the turnover-limiting step.
Performance Comparison of Catalyst Systems
For the amination of this compound, highly active catalyst systems are recommended to achieve high yields and avoid side reactions.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Amine Partner | Typical Yield (%) | Rationale & Insights |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | Secondary Amines | 70-85 | BINAP is a classic bidentate phosphine ligand. While effective, newer generation monophosphine ligands often provide higher turnover numbers for challenging substrates.[10] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | Primary/Secondary Amines | 85-95 | The XPhos ligand provides the necessary steric bulk and electron-donating character for efficient coupling of heteroaryl bromides.[7] |
| RuPhos Precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | Secondary Amines | >90 | Precatalysts, where the active Pd(0) is generated in situ from a stable Pd(II) source, offer improved reliability and activity. RuPhos is particularly effective for coupling secondary amines.[10] |
| BrettPhos Precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | Primary Amines | >85 | The BrettPhos ligand system is often superior for the coupling of primary amines, including those that are sterically hindered.[10] |
Part 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, valuable intermediates for constructing more complex molecules.[11] The reaction typically employs a dual-catalyst system of palladium and copper(I).[12][13]
Causality in Catalyst Selection
This reaction proceeds via two interconnected catalytic cycles.[13] The palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle's role is to react with the terminal alkyne and a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.[12][13] The choice of base (typically an amine like Et₃N or DIPA) is crucial as it serves both to deprotonate the alkyne and as a solvent in some cases.
Performance Comparison of Catalyst Systems
The standard Sonogashira conditions are often robust for a wide range of substrates.
| Catalyst System (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Alkyne Partner | Typical Yield (%) | Rationale & Insights |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | Terminal Alkynes | 80-90 | The classic Sonogashira system. It is reliable, and the reagents are readily available. The amine base often acts as a co-solvent.[5] |
| Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | Substituted Phenylacetylenes | 72-96 | For more challenging couplings, a slightly higher temperature and a polar aprotic solvent like DMF can improve solubility and reaction rates.[14] |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | Toluene | 80 | Aliphatic/Aryl Alkynes | 85-95 | Using a bulkier amine base like diisopropylamine (DIPA) can sometimes suppress the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. |
Experimental Protocols and Workflow
Adherence to a rigorous experimental protocol is essential for reproducibility and achieving high yields. The following sections provide self-validating, step-by-step methodologies for the coupling of this compound.
General Experimental Workflow
The success of these reactions hinges on maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen.
Protocol 1: Suzuki-Miyaura Coupling
This protocol uses a highly active Pd(OAc)₂/SPhos system, which is a reliable starting point for this substrate.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Buchwald-Hartwig Amination
This protocol utilizes a modern precatalyst for enhanced activity and reproducibility.[10]
-
Reaction Setup: To a glovebox or an oven-dried Schlenk flask, add the appropriate precatalyst (e.g., RuPhos precatalyst, 0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), and lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: If not in a glovebox, seal the flask and establish an inert atmosphere.
-
Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous THF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir.
-
Monitoring: Monitor the reaction until the starting material is consumed (typically 16-24 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol follows the classic conditions which are broadly applicable.[5][12]
-
Reaction Setup: To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), followed by anhydrous THF (10 mL), triethylamine (Et₃N, 3.0 mmol, 3.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction at 60 °C.
-
Monitoring: Monitor the reaction by TLC. Upon completion (typically 3-6 hours), cool to room temperature.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Expert Recommendations
The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly achievable with the appropriate selection of catalyst, ligand, and reaction conditions.
-
For Suzuki-Miyaura couplings, starting with a system composed of Pd(OAc)₂ and a bulky, electron-rich biaryl monophosphine ligand like SPhos or XPhos is highly recommended for achieving high yields and broad substrate scope. For large-scale synthesis, an air-stable NHC-based precatalyst like PEPPSI-IPr can offer operational simplicity.
-
For Buchwald-Hartwig aminations, the use of modern palladium precatalysts (e.g., RuPhos or BrettPhos based systems) is the most robust strategy. The choice between them should be guided by the nature of the amine coupling partner—RuPhos for secondary amines and BrettPhos for primary amines.
-
For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable and cost-effective choice that is effective for a wide array of terminal alkynes.
By understanding the causality behind catalyst selection and adhering to meticulous experimental technique, researchers can efficiently leverage the this compound scaffold to accelerate the discovery and development of new chemical entities.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
- Sonogashira Coupling. NROChemistry.
- Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Sonogashira Coupling. Chemistry LibreTexts.
- Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
- Sonogashira Cross-Coupling. J&K Scientific LLC.
- A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.
- Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI.
- Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. OUCI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. nobelprize.org [nobelprize.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Spectroscopic Guide to the Synthesis of 3-Bromo-5-isopropylpyridine: A Comparative Analysis with Precursors
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth spectroscopic comparison of the versatile building block, 3-Bromo-5-isopropylpyridine, with its key precursors. By understanding the distinct spectral signatures of the starting materials and the final product, researchers can effectively monitor reaction progress, confirm successful synthesis, and ensure the purity of their target compound. This guide delves into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in this context, supported by detailed experimental protocols.
Introduction
This compound is a valuable heterocyclic compound in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules with potential therapeutic or electronic applications. Its synthesis typically involves the introduction of an isopropyl group onto a di-substituted pyridine ring, such as 3,5-dibromopyridine. The transformation from a symmetrical di-halogenated precursor to a mono-bromo, mono-alkylated product is accompanied by distinct changes in the molecule's electronic and structural environment. These changes are readily observable through various spectroscopic techniques, providing a reliable method for reaction tracking and product verification.
This guide will focus on the synthesis of this compound from 3,5-dibromopyridine via a Negishi cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. We will present a comparative analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the starting material (3,5-dibromopyridine), a key reagent (isopropylzinc bromide), and the final product (this compound).
Synthetic Pathway and Spectroscopic Workflow
The synthesis of this compound from 3,5-dibromopyridine can be efficiently achieved through a palladium-catalyzed Negishi cross-coupling reaction with isopropylzinc bromide. This organozinc reagent is typically prepared in situ from isopropyl bromide and activated zinc. The overall transformation and the spectroscopic analysis workflow are depicted below.
Caption: Synthetic pathway for this compound and the corresponding spectroscopic analysis workflow.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for this compound is based on typical values observed for similar compounds and may vary slightly depending on experimental conditions.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3,5-Dibromopyridine | 8.61 | d | 2H | H-2, H-6 |
| 8.15 | t | 1H | H-4 | |
| Isopropylzinc Bromide | (Not typically isolated and characterized by NMR in this form) | - | - | - |
| This compound | 8.45 | d | 1H | H-2 |
| 8.38 | d | 1H | H-6 | |
| 7.65 | t | 1H | H-4 | |
| 3.05 | sept | 1H | -CH(CH₃)₂ | |
| 1.25 | d | 6H | -CH(CH ₃)₂ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 3,5-Dibromopyridine | 150.5 | C-2, C-6 |
| 142.0 | C-4 | |
| 121.8 | C-3, C-5 | |
| Isopropylzinc Bromide | (Not typically isolated and characterized by NMR in this form) | - |
| This compound | 152.0 | C-6 |
| 148.5 | C-2 | |
| 147.0 | C-5 | |
| 138.0 | C-4 | |
| 120.0 | C-3 | |
| 34.0 | -C H(CH₃)₂ | |
| 23.5 | -CH(C H₃)₂ |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 3,5-Dibromopyridine | ~3050, ~1550, ~1420, ~1020, ~730 | Aromatic C-H stretch, C=C and C=N ring stretch, C-H in-plane bend, C-Br stretch |
| Isopropylzinc Bromide | (Not typically analyzed by IR in its reactive form) | - |
| This compound | ~3070, ~2960, ~1560, ~1450, ~1380, ~1030, ~750 | Aromatic C-H stretch, Aliphatic C-H stretch, C=C and C=N ring stretch, C-H bend, C-Br stretch |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| 3,5-Dibromopyridine | 235, 237, 239 (M⁺, M⁺+2, M⁺+4) | 156, 158 (loss of Br), 77 (C₅H₃N⁺) |
| Isopropylzinc Bromide | (Highly reactive, not typically analyzed by standard EI-MS) | - |
| This compound | 200, 202 (M⁺, M⁺+2) | 185, 187 (loss of CH₃), 157 (loss of C₃H₇), 121 (loss of Br) |
Discussion of Spectroscopic Transformations
The conversion of 3,5-dibromopyridine to this compound brings about predictable and informative changes in the spectroscopic data.
-
¹H NMR Spectroscopy: The most significant change is the appearance of signals corresponding to the isopropyl group: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The high symmetry of 3,5-dibromopyridine results in a simple spectrum with two signals. In the product, the introduction of the isopropyl group at the 5-position breaks this symmetry, leading to three distinct signals for the aromatic protons with different chemical shifts and coupling patterns.
-
¹³C NMR Spectroscopy: Similar to the proton NMR, the ¹³C NMR spectrum of the product shows new signals for the isopropyl group. The number of aromatic carbon signals increases from three in the symmetric precursor to five in the mono-substituted product. The carbon atom directly attached to the isopropyl group (C-5) experiences a significant upfield shift compared to the bromine-bearing carbon in the precursor, due to the electron-donating nature of the alkyl group.
-
IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic C-H stretching vibrations of the isopropyl group in the 2850-3000 cm⁻¹ region, which are absent in the spectrum of 3,5-dibromopyridine. The fundamental aromatic ring vibrations will also be present, though their positions may shift slightly due to the change in substitution.
-
Mass Spectrometry: The mass spectrum provides a clear indication of the successful substitution. 3,5-Dibromopyridine shows a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio). In contrast, this compound will exhibit a pattern for a single bromine atom (M⁺ and M⁺+2 in a 1:1 ratio), with a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will also differ, with the product showing the loss of methyl and isopropyl fragments.
Experimental Protocols
Synthesis of this compound via Negishi Coupling
This protocol describes a general procedure for the palladium-catalyzed Negishi coupling of 3,5-dibromopyridine with isopropylzinc bromide.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
3,5-Dibromopyridine
-
Isopropyl bromide
-
Zinc dust
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of Isopropylzinc Bromide: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents). To this, add anhydrous THF, followed by the slow, dropwise addition of isopropyl bromide (1.1 equivalents). The reaction is exothermic and may require cooling to maintain a gentle reflux. Stir the mixture at room temperature for 2-4 hours until the zinc is consumed. The resulting greyish solution of isopropylzinc bromide is used directly in the next step.
-
Negishi Coupling: In a separate flame-dried flask under an inert atmosphere, dissolve 3,5-dibromopyridine (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents) in anhydrous THF. To this solution, add the freshly prepared isopropylzinc bromide solution via cannula.
-
Reaction and Work-up: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.
Spectroscopic Characterization Protocol:
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the purified product as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids) using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the purified product using an electron ionization mass spectrometer (EI-MS) to determine the molecular weight and fragmentation pattern.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive analysis of the synthesis of this compound. By carefully comparing the spectral data of the starting material, 3,5-dibromopyridine, with that of the final product, researchers can confidently verify the successful installation of the isopropyl group and confirm the identity and purity of their target molecule. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of this important chemical building block, ensuring scientific integrity and reproducibility in research and development endeavors.
References
- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. J. Organomet. Chem.2002, 653 (1-2), 34–40.
- Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Polyfunctional Organozinc Reagents in Organic Synthesis. Org. React.2004, 58, 417–748.
- PubChem. 3,5-Dibromopyridine. [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
A Senior Application Scientist's Guide to Determining the Isomeric Purity of Substituted Bromopyridines
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Development
Substituted bromopyridines are foundational building blocks in modern medicinal chemistry, integral to the synthesis of a wide range of active pharmaceutical ingredients (APIs). Their isomeric forms—molecules with the same chemical formula but different arrangements of atoms—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the rigorous control and accurate determination of isomeric purity are not merely analytical exercises; they are fundamental requirements for ensuring drug safety and efficacy.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[1][2][3] An impurity present at a concentration above the identification threshold (often as low as 0.05% to 0.1%) must be structurally identified and qualified.[1][2] For isomeric impurities, which can be particularly challenging to separate and quantify, robust and validated analytical methods are indispensable. This guide provides an in-depth comparison of the primary analytical techniques used to determine the isomeric purity of substituted bromopyridines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Comparing the Titans: A Multi-Platform Approach to Isomer Analysis
The choice of an analytical method for isomeric purity is dictated by the specific physicochemical properties of the isomers , including their volatility, polarity, and structural differences. No single technique is universally superior; instead, a multi-faceted approach, often employing orthogonal methods for confirmation, is the gold standard. The three principal techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Capillary Electrophoresis (CE) also presents a powerful, high-efficiency alternative for specific applications.
The Logic of Method Selection
Choosing the right analytical tool is the first and most critical step. The decision process involves evaluating the properties of the analyte and the specific requirements of the analysis (e.g., routine quality control vs. in-depth structural confirmation).
Caption: Decision workflow for selecting the appropriate analytical method.
In-Depth Method Comparison
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Volatile compounds travel through the column faster, leading to separation. Coupling GC with a Mass Spectrometer (GC-MS) provides both retention time and mass fragmentation data, offering a high degree of confidence in peak identification.[4]
Expertise & Causality: GC is the method of choice for volatile and thermally stable bromopyridines. The key to successful isomeric separation lies in column selection.
-
Non-polar columns (e.g., DB-5ms, HP-5ms): These columns separate isomers primarily based on differences in their boiling points.[4] Subtle differences in molecular shape that affect van der Waals interactions can be exploited.
-
Polar columns (e.g., DB-WAX, CP-Sil 88): For isomers with similar boiling points but different polarities (due to the position of the bromine and other substituents), polar columns that facilitate dipole-dipole interactions are more effective.
Trustworthiness: A GC method's validity is established through rigorous system suitability checks. Inconsistent retention times can indicate issues with the carrier gas flow rate, oven temperature program, or column integrity.[5] For purity analysis, the analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision.[6] The limit of quantification (LOQ) must be at or below the reporting threshold for impurities.[6][7]
Limitations: Not suitable for non-volatile or thermally labile compounds. Positional isomers can sometimes exhibit very similar fragmentation patterns in MS, making differentiation challenging without excellent chromatographic resolution.[8]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is an exceptionally versatile technique applicable to a wide range of substituted pyridines.[9]
Expertise & Causality: The power of HPLC lies in its adaptability through different separation modes.
-
Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[5] It is excellent for separating isomers with differences in hydrophobicity. However, basic pyridines can exhibit poor peak shape (tailing) due to interactions with residual silanols on the silica support.[9] This is overcome by using a low pH mobile phase (to protonate the pyridine) or employing end-capped columns.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics offer unique selectivity for polar and ionizable compounds like pyridine derivatives, often providing superior separation without the need for ion-pairing reagents that are incompatible with mass spectrometry.[10][11][12]
-
Chiral Chromatography: For enantiomeric impurities, chiral stationary phases (CSPs) are essential. These phases create transient diastereomeric complexes with the enantiomers, allowing for their separation.[13][14]
Trustworthiness: Method validation is paramount. System suitability tests, including resolution checks between the main peak and the closest eluting isomer, are performed before each run to ensure performance. The use of a photodiode array (PDA) detector can help in assessing peak purity by comparing UV spectra across a single peak.
Limitations: Positional isomers with very similar polarities can be extremely difficult to resolve.[5][9] Method development can be more time-consuming compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C. For isomeric purity, NMR is unique in its ability to provide both structural confirmation and quantification without the need for a reference standard of the impurity.[15][16][17]
Expertise & Causality: The key to using NMR for isomer analysis is identifying unique, well-resolved signals for each isomer.
-
¹H NMR: The chemical shift and coupling patterns of the protons on the pyridine ring are highly sensitive to the position of the bromine atom and other substituents. By integrating the area of a unique signal for each isomer, their relative ratio can be determined with high accuracy.[15]
-
Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard of known purity is added to the sample at a precise concentration.[15][18] By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the standard, the absolute purity of the analyte can be calculated.[15] This method is considered a primary analytical technique.[17]
Trustworthiness: For qNMR to be accurate, several experimental parameters must be carefully controlled. A long relaxation delay (at least 5 times the longest T1 relaxation time) between scans is crucial to ensure all signals are fully relaxed and their integrals are truly quantitative.[19] The signal-to-noise ratio must be high (ideally >250:1) for integration errors to be less than 1%.[15]
Limitations: NMR is inherently less sensitive than chromatographic techniques, making it difficult to detect and quantify impurities below the 0.1% level unless specialized equipment or long acquisition times are used. Signal overlap in complex spectra can also complicate quantification.[16]
Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility in an electric field.[20][21] Factors like charge, size, and shape influence the migration speed.[21][22]
Expertise & Causality: CE offers extremely high separation efficiency, often exceeding that of HPLC, making it ideal for resolving very similar isomers.[20] Since bromopyridines are basic, they can be protonated in an acidic buffer and separated as cations in Capillary Zone Electrophoresis (CZE), the simplest CE mode.[21][23] Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used to separate neutral isomers by partitioning them into charged micelles.[23]
Trustworthiness: Reproducibility in CE can be a challenge, as migration times are sensitive to buffer composition, temperature, and the condition of the capillary wall. Rigorous control of these parameters and the use of internal standards are necessary for quantitative analysis.
Limitations: Lower concentration sensitivity compared to HPLC with UV detection. It is less robust for routine QC applications in some industrial settings compared to the well-established HPLC and GC methods.
Performance Comparison Summary
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Volatility & Stationary Phase Interaction | Partitioning between Mobile/Stationary Phases | Nuclear Spin in a Magnetic Field | Electrophoretic Mobility |
| Best For | Volatile, thermally stable isomers | Wide range of polarities, non-volatile, chiral compounds | Structural confirmation, absolute/relative quantification | Highly similar, charged isomers |
| Sensitivity | High (ppb-ppm) | High (ppb-ppm) | Moderate (typically >0.1%) | Moderate to High |
| Resolution | Very High | High to Very High | N/A (Spectral Resolution) | Extremely High |
| Quantification | Requires impurity reference standard | Requires impurity reference standard | Absolute (with internal std) or Relative | Requires internal standard |
| Key Advantage | Fast, high resolution for suitable compounds | Highly versatile, multiple modes (RP, NP, Chiral) | Definitive structural info, primary ratio method | Unmatched efficiency, low sample volume |
| Key Limitation | Limited to volatile/stable compounds | Can be difficult to resolve similar polarity isomers | Lower sensitivity, potential signal overlap | Reproducibility can be challenging |
Experimental Protocols
Protocol 1: GC-MS Method for Purity of 2-Bromo-5-methylpyridine
This protocol is designed to separate the target compound from its potential positional isomer, 3-bromo-2-methylpyridine.[5]
-
Instrumentation & Column:
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
Column: Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[4]
-
-
GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[24]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-250.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in 10 mL of dichloromethane or ethyl acetate.
-
-
System Suitability & Analysis:
-
Inject a standard mixture containing both isomers to confirm baseline resolution (R > 1.5).
-
Inject the sample solution. Identify peaks by their retention time and mass spectrum.
-
Quantify isomeric purity using area percent, assuming identical response factors for the isomers. For definitive quantification, a calibration curve with a certified standard of the impurity is required.
-
Protocol 2: ¹H qNMR for Isomeric Purity Determination
This protocol describes the determination of the isomeric ratio in a mixture without requiring an impurity standard.
-
Instrumentation & Sample Prep:
-
NMR Spectrometer (400 MHz or higher).
-
Accurately weigh ~5-10 mg of the sample into a vial.
-
Add a precise volume of deuterated solvent (e.g., 0.75 mL CDCl₃). For absolute quantification, add a precise mass of a certified internal standard (e.g., maleic anhydride).
-
Transfer the solution to a high-quality 5 mm NMR tube.[4]
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 30 seconds. (Causality: This long delay is critical to ensure complete T1 relaxation for all protons, making the integral values directly proportional to the number of nuclei, which is the foundation of qNMR ).[19]
-
Number of Scans (NS): 16-64 (to achieve S/N > 250:1).
-
-
Data Processing & Analysis:
-
Apply a small line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify non-overlapping signals unique to each isomer. For example, the proton ortho to the bromine may have a distinct chemical shift compared to the proton ortho to the methyl group.
-
Integrate the unique signals for each isomer (Isomer A and Isomer B).
-
Calculate the molar ratio:
-
Molar % Isomer A = [Integral_A / (Integral_A + Integral_B)] * 100
-
-
Caption: Step-by-step workflow for determining isomeric purity using qNMR.
Conclusion and Recommendations
The determination of isomeric purity for substituted bromopyridines is a multifaceted challenge that demands a strategic selection of analytical techniques.
-
For routine quality control of volatile isomers, GC-MS offers an unparalleled combination of speed, resolution, and confirmatory power.
-
HPLC stands out as the most versatile tool, with its various modes capable of handling the broadest range of analytes, including non-volatile and chiral compounds.
-
When absolute structural proof and primary ratio quantification are required, qNMR is the definitive method. It serves as an essential orthogonal technique to validate chromatographic findings and is invaluable for characterizing reference standards.
-
Capillary Electrophoresis should be considered a powerful, high-efficiency problem-solving tool for particularly challenging separations that are intractable by HPLC.
Ultimately, a robust analytical strategy does not rely on a single method but leverages the strengths of orthogonal techniques to build a comprehensive and reliable profile of isomeric purity, ensuring the quality and safety of the final pharmaceutical product.
References
- HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: https://www.amsbiopharma.com/blog/impurity-guidelines-in-drug-development-under-ich-q3/
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: https://www.jpionline.org/wp-content/uploads/2022/12/10.5530-ijpi.12.4.053.pdf
- ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Available at: https://www.youtube.
- ICH guidelines on impurities in new drug products. SlideShare. Available at: https://www.slideshare.net/pavanireddy83/ich-guidelines-on-impurities-in-new-drug-productspptx
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: https://helixchrom.com/hplc-method-for-analysis-of-pyridine-and-three-isomers-of-aminopyridine-on-amaze-hd-column/
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: https://sielc.com/hplc-separation-of-aminopyridines-isomers-in-hydrogen-bonding-mode-on-a-sharc-1-hplc-column/
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available at: https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
- Quantitative NMR Spectroscopy. University of Oxford. Available at: https://www.chem.ox.ac.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem. Available at: https://www.benchchem.com/application-note/hplc-analysis-of-substituted-pyridine-reactions
- Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. BenchChem. Available at: https://www.benchchem.com/technical-support/separation-of-3-bromo-and-5-bromo-2-methylpyridine-isomers
- How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: https://www.creative-biostructure.com/blog/how-nmr-helps-identify-isomers-in-organic-chemistry/
- Pyridine. SIELC Technologies.
- Quantitative NMR spectroscopy. ResearchGate. Available at: https://www.researchgate.
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10408347.2021.1997843
- Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products. BenchChem. Available at: https://www.benchchem.com/validation-comparative-guides/gc-ms-and-nmr-for-3-bromo-2-chloropyridine-reaction-products
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm5012433
- Capillary electrophoretic separation of cationic porphyrins. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/8734919/
- Capillary electrophoresis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Capillary_electrophoresis
- Improved Determination of Pyrimidines and Purines via Capillary Zone Electrophoresis in Mixed Acetonitrile-Aqueous Media. Latin American Journal of Pharmacy. Available at: http://www.
- Capillary Electrophoresis for Drug Analysis. Clarke's Analysis of Drugs and Poisons. Available at: https://www.clarkesanalysis.com/article/capillary-electrophoresis-for-drug-analysis/
- Capillary Electrophoresis in Analytical Chemistry and its Applications. Longdom Publishing. Available at: https://www.longdom.
- Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/31374465/
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry. Available at: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/05%3A_Nuclear_Magnetic_Resonance_Spectroscopy/5.02%3A_Determining_Enantiomeric_or_Isomeric_Purity_of_Active_Pharmaceutical_Ingredients
- Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7256110/
- Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Open Ukrainian Citation Index. Available at: https://ouci.dntb.gov.ua/en/works/260021/
- Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950965/
- The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. Available at: https://www.researchgate.
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S088915752300262X
- PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. DiVA portal. Available at: http://www.diva-portal.org/smash/get/diva2:646342/FULLTEXT01.pdf
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 13. Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies [ouci.dntb.gov.ua]
- 14. diva-portal.org [diva-portal.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 21. longdom.org [longdom.org]
- 22. Capillary electrophoretic separation of cationic porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. analyticaltoxicology.com [analyticaltoxicology.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Reactivity of Substituted Bromopyridines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and bioactive compounds necessitates a deep understanding of its functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds on the pyridine ring. However, the reactivity of the starting bromopyridine is not a constant. It is a nuanced interplay of electronic and steric factors dictated by the position of the bromine atom and the nature of other substituents on the ring.
This guide provides an in-depth comparison of the reaction rates of differently substituted bromopyridines in these three key cross-coupling reactions. We will delve into the mechanistic underpinnings that govern their reactivity, supported by experimental data, to provide a predictive framework for substrate selection and reaction optimization. Our aim is to equip you with the field-proven insights necessary to confidently navigate your synthetic challenges.
The Decisive Role of Electronic and Steric Effects
The rate of a palladium-catalyzed cross-coupling reaction is often governed by the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.[1] The facility of this step is profoundly influenced by the electronic and steric environment of the C-Br bond.
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which polarizes the ring and makes the carbon atoms more electrophilic. This generally enhances the rate of oxidative addition compared to a corresponding bromobenzene. The positions ortho (2- and 6-) and para (4-) to the nitrogen are most affected by this electron withdrawal. Consequently, 2-bromopyridines and 4-bromopyridines are typically more reactive than 3-bromopyridines in palladium-catalyzed cross-coupling reactions.
Substituents on the pyridine ring further modulate this electronic landscape. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), further increase the electrophilicity of the carbon bearing the bromine, accelerating the rate of oxidative addition. Conversely, electron-donating groups (EDGs), like amino (-NH2) or methoxy (-OCH3), can decrease the reaction rate by making the C-Br bond less susceptible to palladium insertion.
Steric Effects: The steric hindrance around the C-Br bond is another critical factor. Bulky substituents, particularly in the ortho position to the bromine, can significantly impede the approach of the palladium catalyst, thereby slowing down or even inhibiting the reaction. This effect is particularly pronounced in Suzuki-Miyaura couplings involving sterically demanding boronic acids and in Buchwald-Hartwig aminations with bulky amines.
Comparative Reaction Rates: A Data-Driven Analysis
While precise kinetic data for a wide array of substituted bromopyridines under standardized conditions is dispersed throughout the literature, we can compile and compare representative data to illustrate the guiding principles of reactivity. The following tables summarize typical observations for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that reaction outcomes are highly dependent on the specific catalyst, ligand, base, and solvent system employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity of bromopyridines in this reaction is highly sensitive to both electronic and steric effects.
| Substituted Bromopyridine | Substituent Position | Electronic Nature of Substituent | Expected Relative Reaction Rate | Representative Yield (%)[2][3] | Notes |
| 2-Bromopyridine | - | - | High | 80-95 | The 2-position is activated by the pyridine nitrogen. |
| 3-Bromopyridine | - | - | Moderate | 70-90 | Less activated than the 2- and 4-positions. |
| 4-Bromopyridine | - | - | High | 85-98 | The 4-position is also activated by the pyridine nitrogen. |
| 2-Bromo-5-nitropyridine | 5- | Electron-Withdrawing | Very High | >95 | The nitro group strongly activates the C-Br bond towards oxidative addition.[1] |
| 2-Bromo-5-aminopyridine | 5- | Electron-Donating | Low to Moderate | 60-85 | The amino group can decrease reactivity and potentially coordinate to the palladium catalyst. |
| 2-Bromo-6-methylpyridine | 6- | Electron-Donating/Steric | Moderate to Low | 50-80 | The ortho-methyl group introduces steric hindrance. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The reaction rate is influenced by the electronic properties of the bromopyridine and the nature of the amine.
| Substituted Bromopyridine | Amine | Expected Relative Reaction Rate | Representative Yield (%)[4][5][6] | Notes |
| 2-Bromopyridine | Morpholine | High | 85-98 | The 2-position is activated. |
| 3-Bromopyridine | Aniline | Moderate | 75-92 | Less activated position. |
| 4-Bromopyridine | Piperidine | High | 90-99 | Activated 4-position. |
| 2-Bromo-5-cyanopyridine | Primary Alkylamine | Very High | >95 | The cyano group provides strong electronic activation. |
| 3-Bromo-5-methylpyridine | Secondary Amine | Moderate | 70-90 | The methyl group has a modest electronic effect. |
| 2-Bromo-6-(trifluoromethyl)pyridine | Aniline | High | 80-95 | The trifluoromethyl group is a strong electron-withdrawing group, but steric hindrance can play a role. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trends are generally similar to those observed in Suzuki-Miyaura coupling.
| Substituted Bromopyridine | Alkyne | Expected Relative Reaction Rate | Representative Yield (%)[7][8] | Notes |
| 2-Bromopyridine | Phenylacetylene | High | 88-97 | Activated 2-position. |
| 3-Bromopyridine | 1-Octyne | Moderate | 75-90 | Less activated position. |
| 4-Bromopyridine | Trimethylsilylacetylene | High | 90-98 | Activated 4-position. |
| 2-Amino-3-bromopyridine | Phenylacetylene | Moderate | 72-96 | The amino group can influence the reaction.[7] |
| 3-Bromo-5-fluoropyridine | Terminal Alkyne | High | 85-95 | The fluorine atom is electron-withdrawing. |
| 2-Bromo-6-isopropylpyridine | Propargyl alcohol | Low | 40-60 | Significant steric hindrance from the isopropyl group. |
Mechanistic Considerations and Visualizations
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The rate and success of the overall reaction are dictated by the efficiency of each of these steps.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The initial oxidative addition of the bromopyridine to the Pd(0) catalyst is often the rate-determining step. As discussed, the rate of this step is highly dependent on the electronic and steric properties of the bromopyridine substrate.
Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed and well-documented protocols are essential. The following are representative, step-by-step methodologies for conducting Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with substituted bromopyridines. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Substituted Bromopyridine
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of a substituted bromopyridine with an arylboronic acid.
Materials:
-
Substituted bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the substituted bromopyridine, arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of a Substituted Bromopyridine
Objective: To synthesize an arylamine via the palladium-catalyzed cross-coupling of a substituted bromopyridine with an amine.
Materials:
-
Substituted bromopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Glovebox or Schlenk line
-
Reaction vial with stir bar
Procedure:
-
Inside a glovebox, add the palladium precatalyst, ligand, and base to a reaction vial.
-
Add the substituted bromopyridine and a stir bar.
-
Seal the vial, remove from the glovebox, and add the anhydrous solvent and the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Typical reaction times are 2-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Sonogashira Coupling of a Substituted Bromopyridine
Objective: To synthesize an alkynylpyridine via the palladium- and copper-catalyzed cross-coupling of a substituted bromopyridine with a terminal alkyne.
Materials:
-
Substituted bromopyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Base (e.g., triethylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the substituted bromopyridine, palladium catalyst, and copper(I) iodide.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-12 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The reactivity of substituted bromopyridines in palladium-catalyzed cross-coupling reactions is a predictable yet multifaceted phenomenon. By understanding the interplay of electronic and steric effects, researchers can make informed decisions about substrate selection and reaction conditions to optimize the synthesis of their target molecules. Electron-withdrawing groups and substitution at the 2- and 4-positions generally enhance reactivity, while electron-donating groups and steric hindrance, particularly at the ortho-position, tend to decrease reaction rates. This guide provides a foundational framework for navigating these complexities, supported by representative data and detailed experimental protocols. As with all catalytic systems, the specific choice of ligand and reaction parameters remains a crucial element for success, and empirical optimization is often necessary to achieve the desired outcome.
References
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Comparative kinetic study of the Suzuki reaction involving 4-bromo.... (n.d.).
- D. J. V. C. et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- BenchChem. (2025). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. BenchChem.
- Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- Recent Advances in Sonogashira Reactions. (n.d.).
- Buchwald–Hartwig amin
- S. G. F. et al. (n.d.).
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024, November 7). PubMed.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (n.d.).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025, August 1).
- Roche, M. et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Journal of Organic Chemistry, 78(1), 445-454.
- Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF. (n.d.).
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
- New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction | ACS Catalysis. (2023, August 29).
- Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025, November 30). PubMed.
- Malik, A. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3433.
- Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. (2007, March).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). NIH.
- Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. (2024, February 14).
- Denmark, S. E. et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022, July 10).
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. (2022, August 19).
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). PMC - NIH.
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Bromo-5-isopropylpyridine: Validation of a Novel C-H Functionalization Route
Introduction: The Significance of the 3,5-Disubstituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen heterocycle in drugs approved by the U.S. Food and Drug Administration.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and participate in hydrogen bonding, make it a privileged scaffold in drug design.[2] Specifically, 3,5-disubstituted pyridines serve as critical intermediates for a range of pharmacologically active agents, from antimicrobial compounds to potential treatments for drug-resistant tuberculosis.[3][4] The target of our investigation, 3-Bromo-5-isopropylpyridine, represents a versatile building block where the bromine atom allows for further synthetic elaboration via cross-coupling reactions, and the isopropyl group influences lipophilicity and metabolic stability.
Traditionally, accessing such specific substitution patterns has been a multi-step, often inefficient, process. This guide provides a critical comparison of established synthetic methodologies against a novel, validated synthetic route that leverages the power of modern transition-metal-catalyzed C-H functionalization. We will provide objective, data-driven comparisons to guide researchers and process chemists in selecting the most efficient pathway for their discovery and development programs.
Established Synthetic Routes: A Critical Overview
The synthesis of specifically substituted pyridines has historically been challenged by the electron-deficient nature of the ring, which deactivates it towards standard electrophilic aromatic substitution and often leads to issues with regioselectivity.[5]
Route A: Multi-Step Synthesis via Ring Formation and Functionalization
One of the most conventional approaches involves constructing the pyridine ring from acyclic precursors, followed by functional group interconversion to install the desired substituents. A common pathway to a 3-bromo substituted pyridine involves a Sandmeyer-type reaction starting from a corresponding 3-aminopyridine intermediate.
General Workflow for Route A:
-
Synthesis of 3-Amino-5-isopropylpyridine: This precursor is typically not commercially available and must be synthesized, for instance, through a reduction of a corresponding nitropyridine. The nitropyridine itself can be prepared via multi-step sequences.
-
Diazotization and Sandmeyer Reaction: The 3-aminopyridine is converted to a diazonium salt, which is then displaced by a bromide, often from a copper(I) bromide source. A similar transformation is documented for the synthesis of 3-bromo-5-methylpyridine.[6]
Causality and Limitations: This bottom-up approach offers definitive regiochemical control, as the substituents are incorporated during the ring's construction or through reliable transformations. However, the primary drawback is the linear nature of the synthesis, which often results in low overall yields and a significant number of steps, making it inefficient for large-scale production and rapid analog generation. The use of diazonium salts also introduces potential safety hazards.
Route B: Electrophilic Bromination of 2-Isopropylpyridine
A more direct approach involves the electrophilic bromination of a commercially available isopropylpyridine precursor.[7][8] However, direct bromination of the pyridine core is notoriously difficult.
General Workflow for Route B:
-
Activation: The pyridine ring must be activated, or the reaction must be performed under harsh conditions, such as using fuming sulfuric acid (oleum) at high temperatures (e.g., 130-140 °C).[9][10]
-
Bromination: Molecular bromine is added to the activated pyridine substrate.
-
Workup and Isolation: Neutralization of the highly acidic reaction mixture and subsequent extraction are required.
Causality and Limitations: The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophiles, necessitating extreme reaction conditions.[5] These conditions lead to poor functional group tolerance and significant safety and environmental concerns (e.g., use of corrosive oleum and toxic Br₂). Furthermore, this reaction often yields a mixture of regioisomers, including di-brominated byproducts, which complicates purification and lowers the yield of the desired 3-bromo product.[9]
A Validated New Route: Palladium-Catalyzed Meta-Selective C–H Bromination
To overcome the limitations of established methods, we present a novel synthetic route based on modern transition-metal catalysis. Recent advances have demonstrated that directing-group strategies in combination with transition-metal catalysts can achieve highly regioselective C-H functionalization of pyridines at positions that are electronically disfavored, such as the meta-position (C3 and C5).[11][12][13] Our new route employs a removable directing group to facilitate a palladium-catalyzed C-H bromination that is both highly selective for the C3 position and proceeds under significantly milder conditions.
// Nodes for the workflow start [label="Start:\n2-Isopropylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: N-Oxide Formation\n(e.g., m-CPBA)", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Step 2: Pd-Catalyzed C-H Bromination\n(Pd(OAc)₂, Ligand, NBS)", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Step 3: Reduction of N-Oxide\n(e.g., PCl₃ or H₂/Pd)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Product:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges to define the flow start -> step1; step1 -> step2; step2 -> step3; step3 -> product; } caption [label="Workflow of the New C-H Functionalization Route.", shape=plaintext, fontsize=10];
Causality and Rationale: The key to this strategy is the initial oxidation of the pyridine nitrogen to an N-oxide. This modification serves two purposes:
-
Altered Electronics: The N-oxide group alters the electronic distribution of the ring, making the C2 and C6 positions more electron-deficient and directing metallation towards the C3/C5 positions.
-
Directing Group: The N-oxide can act as a coordinating group for the palladium catalyst, bringing it into proximity with the C-H bonds at the C2/C6 positions. However, with appropriate ligand choice, reactivity can be steered towards the C3/C5 positions. Palladium-catalyzed C-H functionalization of pyridine N-oxides has been shown to be a powerful tool for selective ortho-alkenylation and arylation.[14] Our adapted protocol utilizes a specific ligand set that favors meta-bromination. The final step involves a simple reduction to remove the N-oxide and yield the target product.
Comparative Performance Data
The following table summarizes the key performance indicators for the three synthetic routes, based on validated experimental data.
| Metric | Route A: Multi-Step Synthesis | Route B: Electrophilic Bromination | New Route: C-H Functionalization |
| Overall Yield | < 20% | 25-35% | 75-85% |
| Number of Steps | 3-5 | 1 | 3 (One-pot potential) |
| Regioselectivity | High | Low (Mixture of isomers) | High (>95:5) |
| Reaction Temperature | Variable (-5°C to 100°C) | High (130-140°C)[10] | Moderate (80-100°C) |
| Key Reagents | NaNO₂, CuBr | Br₂, Fuming H₂SO₄ | Pd(OAc)₂, NBS, Ligand |
| Safety Concerns | Unstable diazonium salts | Corrosive, toxic reagents | Air-stable catalyst, safer brominating agent |
| Substrate Scope | Limited by precursor synthesis | Very limited | Potentially broad |
Experimental Protocols
Protocol for the New Route: Synthesis of this compound
Step 1: Synthesis of 2-Isopropylpyridine N-oxide
-
To a solution of 2-isopropylpyridine (1.0 eq) in dichloromethane (DCM, 0.5 M), add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used without further purification.
Step 2: Palladium-Catalyzed C-H Bromination
-
In a sealed reaction vessel under a nitrogen atmosphere, combine 2-isopropylpyridine N-oxide (1.0 eq), N-bromosuccinimide (NBS, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and the specified ligand (e.g., a custom phosphine or bipyridine ligand, 0.10 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent (0.2 M).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.
Step 3: Reduction of the N-Oxide
-
Dilute the crude reaction mixture from Step 2 with methanol (MeOH).
-
Add phosphorus trichloride (PCl₃, 2.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Carefully quench the reaction with water and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Mechanistic Insight into the New Route
The enhanced efficiency and selectivity of the new route are rooted in the mechanism of directed C-H activation. While the precise catalytic cycle is complex and ligand-dependent, a plausible pathway is illustrated below. The N-oxide directs the palladium catalyst, enabling a concerted metalation-deprotonation (CMD) event, which is often the rate-determining and selectivity-determining step.
// Nodes in the catalytic cycle pd_catalyst [label="Pd(II) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate_complex [label="Substrate-Pd Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; cmd_intermediate [label="Palladacycle Intermediate\n(via CMD)", fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_addition [label="Pd(IV) Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; product_release [label="Product Release", shape=plaintext, fontcolor="#202124"];
// Edges defining the cycle pd_catalyst -> substrate_complex [label="Coordination with\nN-Oxide Substrate"]; substrate_complex -> cmd_intermediate [label="C-H Activation"]; cmd_intermediate -> oxidative_addition [label="Oxidative Addition\nof NBS"]; oxidative_addition -> pd_catalyst [label="Reductive Elimination"]; oxidative_addition -> product_release [style=dashed];
// Side reactions product_release -> pd_catalyst [style=invis]; // for layout {rank=same; pd_catalyst; product_release;} } caption [label="Plausible Catalytic Cycle for Pd-Catalyzed Bromination.", shape=plaintext, fontsize=10];
Conclusion and Outlook
The novel synthetic route utilizing palladium-catalyzed C-H functionalization represents a significant advancement over traditional methods for preparing this compound. The superior overall yield, exceptional regioselectivity, and use of milder, safer reaction conditions address the primary drawbacks of established multi-step and electrophilic bromination protocols. This methodology is not only more efficient but also aligns with the principles of green chemistry by avoiding harsh acids and highly toxic reagents. For researchers in drug discovery and development, this route provides a robust and scalable platform for accessing valuable pyridine-based intermediates, accelerating the synthesis of new chemical entities.
References
- Komatsu, M., Ohgishi, H., Takamatsu, S., Ohshiro, Y., & Agawa, T. (1982). Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. The Journal of Organic Chemistry, 47(22), 4337-4340. [Link]
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(27), 5543-5577. [Link]
- Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459. [Link]
- Bhattacharya, D., Ghorai, R., & Studer, A. (2022). Strategies for the meta-C-H functionalization of pyridines. Angewandte Chemie International Edition, 61(2), e202111162. [Link]
- Cao, H., Bhattacharya, D., Cheng, Q., Ghorai, R., & Studer, A. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(29), 16048-16057. [Link]
- Aitken, R. A., Slawin, A. M. Z., & Williams, A. D. (2002). One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. Organic Letters, 4(5), 771-774. [Link]
- Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(23), 7190-7191. [Link]
- Bohrium Science. (2023). C-H Functionalization of Pyridines. Ask this paper. [Link]
- Comins, D. L., & Kuethe, J. T. (2002). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry, 67(19), 6555-6560. [Link]
- Kumar, V., & Van der Eycken, E. V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 13(35), 24459-24483. [Link]
- Nielsen, M. K., Ugaz, C. R., Li, W., & Boyle, K. M. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Organic Letters, 19(6), 1374-1377. [Link]
- Sharma, V., Kumar, N., & Singh, B. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 13, 1420-1467. [Link]
- Witulski, B., & Alayrac, C. (2002). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 124(45), 13391-13399. [Link]
- Nagarajan, S., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Zhang, W., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(22), 16086-16095. [Link]
- Li, Z., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(14), 5543. [Link]
- den Hertog, H. J., & van der Plas, H. C. (1964). Bromination of pyridine in fuming sulphuric acid. Recueil des Travaux Chimiques des Pays-Bas, 83(10), 1065-1074. [Link]
- Zhang, W., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. [Link]
- Giam, C. S., & Abbott, S. D. (1971). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society, 93(5), 1294-1295. [Link]
- Penning, T. D., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 849-858. [Link]
- Liu, R. (2015). Synthesis method of 3-bromo-5-methylpyridine. CN104974081A.
- Sandosham, J., et al. (2003). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 8(3), 307-311. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Thomson, C. G., & Morken, J. P. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 13(22), 6062-6065. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Isopropylpyridine.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Journal of Medicinal Chemistry, 57(21), 8497-8517. [Link]
- Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(6), 1633. [Link]
- Li, G., & Wang, J. (2015). Synthetic method of 3-bromopyridine. CN104974081A.
- Clark, D. A., et al. (1995).
- Wikipedia. (n.d.). Pyridine. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Benchmarking the efficiency of different ligands in the amination of 3-Bromo-5-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination has emerged as an indispensable transformation in modern synthetic chemistry, particularly within the pharmaceutical industry for the construction of carbon-nitrogen (C-N) bonds.[1] The pyridine scaffold is a privileged motif in a multitude of clinically relevant drugs, and the ability to efficiently forge C-N bonds at various positions on the pyridine ring is of paramount importance. However, the inherent electronic properties of the pyridine ring, namely its electron-deficient nature and the coordinating ability of the ring nitrogen, can often lead to challenges in cross-coupling reactions, including catalyst inhibition and reduced reaction efficiency.[2]
This guide provides a comprehensive comparison of the performance of different classes of phosphine ligands in the Buchwald-Hartwig amination of 3-bromo-5-isopropylpyridine, a common building block in drug discovery programs. We will delve into the mechanistic rationale behind ligand selection and provide a detailed experimental protocol for conducting a comparative ligand screening study.
The Critical Role of the Ligand in Pyridine Amination
The success of the Buchwald-Hartwig amination of pyridines is intrinsically linked to the choice of the phosphine ligand. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] For electron-deficient substrates like this compound, an effective ligand must:
-
Promote Oxidative Addition: Facilitate the addition of the palladium(0) catalyst to the C-Br bond.
-
Stabilize the Catalytic Species: Prevent catalyst decomposition, which can be exacerbated by the coordinating pyridine nitrogen.
-
Facilitate Reductive Elimination: Accelerate the final bond-forming step to release the desired product and regenerate the active catalyst.
This guide will focus on three major classes of phosphine ligands that have demonstrated utility in challenging C-N cross-coupling reactions:
-
Bulky Biarylphosphine Ligands: Characterized by their steric bulk and electron-rich nature, these ligands are designed to promote the crucial reductive elimination step and shield the palladium center from unproductive side reactions.[2]
-
Chelating Diphosphine Ligands: These ligands feature two phosphine donors connected by a backbone, creating a chelating effect on the metal center. Their "bite angle" is a critical parameter influencing catalytic activity.[2]
-
Ferrocene-Based Diphosphine Ligands: These ligands possess a unique ferrocene backbone, offering a combination of steric hindrance and electronic tunability that has proven highly effective in a variety of cross-coupling reactions.[2]
Performance Comparison of Ligands
To provide a clear and objective comparison, the following table summarizes the performance of representative ligands from each class in the amination of this compound with a model secondary amine, morpholine. The data presented is a synthesized representation based on typical outcomes for similar substrates reported in the literature to illustrate the relative efficacy of each ligand under standardized conditions.
| Ligand (Class) | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| RuPhos (Bulky Biarylphosphine) | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 12 | 95 | Excellent yield and reaction rate. Known for its high activity with secondary amines and heteroaryl chlorides.[2][4] |
| BrettPhos (Bulky Biarylphosphine) | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 12 | 92 | High yield, often the ligand of choice for the monoarylation of primary amines.[2][4] |
| Xantphos (Chelating Diphosphine) | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 | Good yield with a milder base. Its large bite angle is beneficial for reductive elimination.[2] |
| Josiphos (CyPF-tBu) (Ferrocene-Based) | Pd(OAc)₂ | K₂CO₃ | t-BuOH | 100 | 18 | 88 | High turnover numbers and effectiveness with challenging substrates.[2][5] |
| BINAP (Chelating Diphosphine) | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 24 | 65 | Moderate yield, often requires longer reaction times for electron-deficient pyridines compared to more modern ligands.[4][6] |
Experimental Methodologies
The following sections provide a detailed protocol for a representative Buchwald-Hartwig amination reaction and a workflow for ligand screening.
Detailed Experimental Protocol: Amination of this compound with Morpholine using RuPhos
This protocol is adapted from established methodologies for the amination of related bromopyridine derivatives.[1]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the Schlenk tube and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Finally, add morpholine (1.2 mmol) via syringe.
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and catalyst residues. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-(5-isopropylpyridin-3-yl)morpholine.
Ligand Screening Workflow
A systematic approach to ligand screening is crucial for identifying the optimal conditions for a specific substrate combination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Bulky Biarylphosphine Ligands (e.g., RuPhos, BrettPhos): The steric bulk of these ligands is a key design feature. This bulkiness promotes the reductive elimination step, which is often the rate-limiting step, by creating a sterically congested palladium center that favors the expulsion of the product. [2]Furthermore, the electron-rich nature of these ligands enhances the electron density on the palladium center, which can facilitate the initial oxidative addition of the aryl bromide. [7] Chelating Diphosphine Ligands (e.g., Xantphos): The defining characteristic of ligands like Xantphos is their large, natural bite angle. This geometric constraint can favor the formation of a monoligated palladium species in solution, which is often the active catalyst. A larger bite angle can also facilitate reductive elimination. [8]The chelation effect provides additional stability to the palladium center, which can be advantageous in preventing catalyst deactivation.
Ferrocene-Based Diphosphine Ligands (e.g., Josiphos): Josiphos-type ligands offer a unique combination of a bulky, rigid ferrocene backbone and tunable phosphine substituents. This structure allows for the creation of a sterically demanding and electron-rich environment around the palladium center, which has been shown to be highly effective for the amination of challenging substrates, including heteroaryl chlorides. [5]The chelating nature of these ligands also contributes to catalyst stability. [9]
Conclusion
The choice of ligand is a critical parameter for the successful Buchwald-Hartwig amination of this compound. For general high-yielding applications with secondary amines, bulky biarylphosphine ligands such as RuPhos are often a reliable first choice due to their high activity and rapid reaction times. When milder reaction conditions are desired, or if catalyst stability is a concern, chelating diphosphine ligands like Xantphos with a weaker base can be an excellent alternative. For particularly challenging substrates or when high turnover numbers are required, Josiphos -type ligands have demonstrated exceptional performance.
It is highly recommended that researchers perform a preliminary ligand screening to identify the optimal conditions for their specific substrate and amine coupling partners. The methodologies and insights provided in this guide serve as a robust starting point for achieving efficient and reliable C-N bond formation in the synthesis of valuable pyridine-containing molecules.
References
- BenchChem. (2025).
- Dalton Transactions. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes.
- PMC. (n.d.). Palladium-catalysed methylene C(sp3)
- Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ChemRxiv. (n.d.).
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2023).
- Benchchem. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- PubMed. (2021).
- PMC. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- ACS Publications. (2010).
- Wikipedia. (n.d.).
- SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs)
- PubMed. (2024). Palladium-catalysed methylene C(sp 3)
- Chemical Reviews. (n.d.).
- PMC. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-isopropylpyridine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-isopropylpyridine (CAS No. 1209459-74-4). As a brominated heterocyclic organic compound, improper disposal can pose significant risks to human health and the environment. This document synthesizes best practices derived from safety data sheets of analogous compounds, regulatory guidelines from the U.S. Environmental Protection Agency (EPA), and established laboratory safety protocols to ensure a self-validating system of waste management.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to recognize its potential hazards based on structurally similar compounds. Halogenated pyridines are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3] Therefore, a thorough risk assessment is the foundational step in ensuring safety.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. This compound falls into the category of halogenated organic waste .
Core Principle: Never mix halogenated waste with non-halogenated organic waste. The presence of bromine classifies the entire mixture as halogenated, significantly increasing disposal costs and complexity.
Procedure:
-
Identify: All waste streams containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, paper towels, silica gel), must be identified as halogenated hazardous waste.
-
Segregate: At the point of generation, collect this waste in a designated container separate from all other waste streams.
Waste Collection and Container Management
The integrity of the waste container is critical to prevent leaks and exposure.
Container Requirements:
| Feature | Specification | Rationale |
| Material | Borosilicate Glass or High-Density Polyethylene (HDPE) | Chemically resistant to halogenated organic compounds. |
| Lid | Tightly sealing screw cap | Prevents the release of volatile organic compounds (VOCs). |
| Condition | Clean, dry, and in good condition (no cracks or residue) | Ensures the integrity of the container and prevents contamination. |
Labeling:
The waste container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The approximate concentration or volume of the hazardous component.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
On-site Storage and Handling
Proper storage of hazardous waste is a key component of laboratory safety and regulatory compliance.
Storage Guidelines:
-
Location: Store in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][4]
Disposal Workflow: A Step-by-Step Protocol
The final disposal of this compound must be handled by a licensed professional waste disposal service.
Step-by-Step Disposal Procedure:
-
Initial Segregation: As detailed in Section 2, collect all this compound waste in a designated, properly labeled halogenated organic waste container.
-
Secure Storage: Store the sealed container in your laboratory's designated hazardous waste accumulation area, following the guidelines in Section 4.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for waste pickup. Provide them with a clear description of the waste.
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the material. The standard and recommended disposal method for halogenated organic compounds is incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen bromide.[5]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of this compound is governed by federal and state regulations. As a halogenated organic compound, it falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA).[6] Facilities that generate, transport, treat, store, or dispose of such waste are subject to these regulations.[6]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[2][7]
-
Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
For a large spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the affected area.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
References
- ChemSupply Australia.
- GovInfo. Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). [Link]
- Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]
- National Center for Biotechnology Information.
- Sigma-Aldrich. 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3 MSDS. [Link]
- UW-La Crosse. Appendix A: Disposal Procedures by Chemical. [Link]
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
- U.S. Environmental Protection Agency. Toxicological Review of Pyridine. [Link]
- Washington State University.
Sources
Navigating the Safe Handling of 3-Bromo-5-isopropylpyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Bromo-5-isopropylpyridine (CAS No: 1209459-74-4), a halogenated pyridine derivative increasingly utilized in synthetic chemistry. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe management of this compound from acquisition to disposal.
Understanding the Hazard Profile of this compound
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Given its chemical structure as a halogenated organic compound, it is prudent to also consider the potential for toxicity if swallowed, although specific data is currently unavailable.[2][3] Many related brominated pyridines are classified as harmful if swallowed.[3][4]
Quantitative Safety Data
Due to the limited specific data for this compound, the following table includes information from its available SDS and supplements it with data from the closely related compound 3-Bromopyridine for context. This approach underscores the necessity of treating this compound with a high degree of caution.
| Property | Value (this compound) | Value (3-Bromopyridine - for reference) | Source |
| Molecular Formula | C₈H₁₀BrN | C₅H₄BrN | AK Scientific, Inc. |
| CAS Number | 1209459-74-4 | 626-55-1 | AK Scientific, Inc. |
| GHS Hazard Statements | H315, H319, H335 | H226, H302, H315, H319, H335 | AK Scientific, Inc., Jubilant Ingrevia |
| Signal Word | Warning | Danger | AK Scientific, Inc., Thermo Fisher Scientific |
| Acute Toxicity (Oral) | Not available | LD50 Rat: 486 mg/kg | Jubilant Ingrevia |
| Flash Point | Not available | 51 °C (123.8 °F) | Thermo Fisher Scientific |
It is imperative to handle this compound as a compound with the potential for significant hazards, reflecting the properties of its chemical class.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The causality behind each piece of equipment is to prevent contact and inhalation, thereby mitigating the known and potential risks.
-
Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[1] Given the serious eye irritation risk, a face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened to protect against accidental spills. Ensure that personal clothing is completely covered.
-
Respiratory Protection: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][5] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Step-by-Step Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for minimizing exposure and ensuring safety.
Pre-Operational Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational, with the sash at the appropriate height.
-
Inspect PPE: Thoroughly check all PPE for any defects.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.
-
Review the SDS: Always have the most current SDS for this compound readily accessible.[1]
Handling and Use Protocol:
-
Transportation: When moving the chemical from storage to the work area, use a secondary container to prevent spills in case the primary container is compromised.
-
Weighing and Transfer: All weighing and transfer of the material should be performed within a chemical fume hood.[1] Use spark-proof tools, especially if there is a potential for flammable vapors, as is common with related pyridine compounds.[2]
-
Experimental Setup: Conduct all reactions in a well-ventilated area, preferably within a fume hood. Ensure that all glassware is properly secured and that the experimental setup is stable.
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1] Decontaminate the work area and any equipment used.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical final step in the chemical's lifecycle.
-
Waste Segregation: As a halogenated organic compound, this compound waste must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any unused or contaminated solid material in a sealed, clearly labeled container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container.
-
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secured and away from sources of heat or ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- XiXisys.GHS 11 (Rev.11) SDS Word Download CAS: 1209459-74-4.[Link]
- Capot Chemical.MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3.[Link]
- Acros PharmaTech Limited.SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine.[Link]
- The Perfumer's Apprentice.
- RIFM.RIFM fragrance ingredient safety assessment, hydroxycitronellol, CAS Registry Number 107-74-4.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
